MCPA-isooctyl
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYKJRLQHHRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891968 | |
| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26544-20-7, 1238777-58-6 | |
| Record name | MCPA-isooctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl (4-chloro-2-methylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-ISOOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLQ3JF4KCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of MCPA-isooctyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of MCPA-isooctyl ester, a widely used herbicide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental protocols, and visual representations of key biological and environmental pathways.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound ester. It is important to note that while this compound ester is the subject of this guide, some experimental data are more readily available for its parent compound, MCPA (2-methyl-4-chlorophenoxyacetic acid). Such instances are clearly indicated in the table.
| Property | Value | Notes and Citations |
| Molecular Formula | C₁₇H₂₅ClO₃ | [1][2][3] |
| Molecular Weight | 312.83 g/mol | [1][2][3] |
| CAS Number | 26544-20-7 | [3] |
| Appearance | Colorless to light-colored liquid | [4] |
| Density | 1.063 g/cm³ | [2] |
| Boiling Point | 387.3 °C at 760 mmHg | [2] |
| Melting Point | Not available for isooctyl ester. | The melting point of the parent MCPA acid is 118-119 °C.[5] |
| Vapor Pressure | 3.33 x 10⁻⁶ mmHg at 25°C | A safety data sheet for a formulation containing MCPA ester lists a much higher vapor pressure of 20.7 mm Hg, which is likely not representative of the pure active ingredient.[6] The provided value is from a chemical database and is more consistent with a compound of this nature. |
| Water Solubility | Low; specific value not available. | This compound ester is described as having low water solubility, while the parent MCPA acid has a water solubility of 825 mg/L at 25 °C.[5] The ester form is significantly less soluble in water. |
| Solubility in Organic Solvents | Soluble in many organic solvents. | [4] |
| Octanol-Water Partition Coefficient (LogP) | 5.9 (estimated) | This value indicates high lipophilicity.[3] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound ester is guided by internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance with low solubility like this compound ester, the Column Elution Method is appropriate.
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the water solubility.
Procedure:
-
Preparation of the Column: A suitable amount of the test substance is dissolved in a volatile solvent and coated onto an inert carrier material (e.g., glass beads, silica (B1680970) gel). After evaporation of the solvent, the coated carrier is packed into a column.
-
Elution: Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached.
-
Analysis: Fractions of the eluate are collected and the concentration of this compound ester is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Determination of Solubility: The solubility is determined from the concentration of the substance in the fractions where the concentration has reached a constant value.
Determination of Vapor Pressure (OECD Guideline 104)
Vapor pressure is a measure of a substance's tendency to evaporate. For compounds with low volatility like this compound ester, the Gas Saturation Method is a suitable technique.
Principle: A stream of inert gas is passed through or over the test substance at a known temperature and flow rate, slow enough to ensure the gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.
Procedure:
-
Apparatus Setup: The test substance is placed in a thermostatically controlled sample holder. An inert carrier gas (e.g., nitrogen or argon) is passed through the sample holder at a precisely controlled flow rate.
-
Saturation: The gas becomes saturated with the vapor of this compound ester.
-
Trapping: The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the substance.
-
Quantification: The amount of trapped this compound ester is quantified using an appropriate analytical technique (e.g., GC with a suitable detector).
-
Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the sample, and the temperature.
Determination of the Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. Due to the high estimated LogP of this compound ester, the Slow-Stirring Method (OECD Guideline 123) is the most appropriate experimental protocol. The traditional shake-flask method is not suitable for highly lipophilic substances as it can lead to the formation of micro-emulsions, resulting in inaccurate measurements.
Principle: The slow-stirring method involves gently stirring a mixture of n-octanol, water, and the test substance for an extended period to allow for partitioning equilibrium to be reached without the formation of an emulsion.
Procedure:
-
Preparation: A defined volume of n-octanol and water are placed in a jacketed glass vessel maintained at a constant temperature. The test substance is introduced into the system.
-
Equilibration: The mixture is stirred slowly for a period sufficient to reach equilibrium (this can take several days for highly lipophilic compounds).
-
Phase Separation: After stirring is stopped, the two phases are allowed to separate completely.
-
Sampling and Analysis: Samples are carefully taken from both the n-octanol and water phases. The concentration of this compound ester in each phase is determined using a sensitive analytical method like HPLC or GC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The LogP is the base-10 logarithm of this value.
Mandatory Visualizations
Mode of Action: Synthetic Auxin Pathway
MCPA is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[7] At herbicidal concentrations, it disrupts normal plant growth by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[7][8]
Environmental Fate: Hydrolysis Pathway
In the environment, this compound ester is primarily degraded through hydrolysis of the ester bond. This process can be both chemical and microbial, and it converts the lipophilic ester into the more water-soluble and herbicidally active MCPA acid.
Experimental Workflow: Physicochemical Property Determination
The general workflow for the experimental determination of key physicochemical properties involves a series of standardized steps to ensure accuracy and reproducibility of the data.
References
- 1. Pesticide properties | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. echemi.com [echemi.com]
- 3. (4-Chloro-2-methylphenoxy)acetic acid isooctyl ester | C17H25ClO3 | CID 33540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Databases for Chemical Information [npic.orst.edu]
- 5. Physicochemical property guidelines for modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Herbicide Ester for Research [benchchem.com]
MCPA-isooctyl CAS number and molecular structure
An In-depth Technical Guide to MCPA-isooctyl
This technical guide provides a comprehensive overview of this compound, a selective phenoxy herbicide. It is intended for researchers, scientists, and professionals in drug development and agricultural science, detailing its chemical properties, mechanism of action, synthesis, analytical methods, toxicological data, and environmental fate.
Chemical and Physical Properties
This compound, the isooctyl ester of 2-methyl-4-chlorophenoxyacetic acid, is formulated to enhance its absorption through the waxy cuticle of plant leaves.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 26544-20-7 | [3][4][5][6][7] |
| Alternative CAS | 1238777-58-6 | [1] |
| Molecular Formula | C17H25ClO3 | [3][4][5][6] |
| Molecular Weight | 312.8 g/mol | [1][3][8] |
| IUPAC Name | isooctyl (4-chloro-2-methylphenoxy)acetate | [6] |
| Synonyms | (4-Chloro-2-methylphenoxy)acetic acid isooctyl ester, MCPA isooctyl ester | [3] |
| Appearance | Amber liquid with a phenolic and petroleum solvent odor | [9] |
| Density | 1.063 g/cm³ | [3] |
| Boiling Point | 387.3°C at 760 mmHg | [3] |
| Flash Point | 131.1°C | [3] |
| Solubility | Soluble in many organic solvents; emulsifies in water | [10] |
| XLogP3 | 4.78680 | [3] |
Molecular Structure
The chemical structure of this compound is presented below. The isooctyl ester group increases the lipophilicity of the molecule, facilitating its penetration through the plant cuticle.[1]
Caption: 2D structure of this compound.
Mechanism of Action
This compound is a systemic, selective herbicide that functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1][2][11] This leads to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds, ultimately causing their death while leaving grass crops largely unaffected.[1][2]
The key steps in its mechanism of action are:
-
Uptake: The lipophilic isooctyl ester form facilitates absorption through the waxy cuticle of plant leaves.[1]
-
Hydrolysis: Once inside the plant, the ester bond is hydrolyzed, releasing the biologically active MCPA acid.[1]
-
Translocation: The active MCPA acid is translocated systemically throughout the plant, accumulating in the meristematic tissues.[1][10]
-
Hormonal Disruption: MCPA binds to auxin receptors (like TIR1/AFB), leading to the disruption of normal hormonal balance and causing uncontrolled growth.[1][10]
Caption: Signaling pathway of this compound's herbicidal action.
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is synthesized via the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) with isooctanol under controlled catalytic conditions.[1]
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize high-purity this compound for research applications.[1]
Materials:
-
2-methyl-4-chlorophenoxyacetic acid (MCPA)
-
Isooctanol
-
Acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
TLC plates, NMR tubes, HRMS vials
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine MCPA, a molar excess of isooctanol, and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the MCPA starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine to remove unreacted acid and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterize the final product's purity and identity using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1]
Analytical Methods
UPLC-MS/MS Method for Determination in Maize
An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of this compound and its metabolite MCPA in maize.[12]
Caption: Workflow for the analysis of this compound in maize.
Detailed Experimental Protocol: UPLC-MS/MS Analysis
Objective: To simultaneously determine this compound and its metabolite MCPA residues in maize (fresh maize, kernel, and stover).[12]
Materials and Equipment:
-
Maize samples
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN)
-
NH2-SPE column for solid-phase extraction
-
UPLC-MS/MS system with a C18 column
-
Reference standards for this compound and MCPA
Procedure:
-
Sample Extraction: Homogenize the maize sample. Acidify the sample with hydrochloric acid and then extract with acetonitrile.[12]
-
Clean-up: Pass the extract through an NH2 solid-phase extraction (SPE) column for cleanup.[12]
-
Analysis: Analyze the cleaned-up extract by UPLC-MS/MS.
-
Quantification: Quantify the analytes using an external standard method.[12]
Method Performance:
-
Spiked Levels: 0.01–0.5 mg/kg
-
Average Recoveries: 82%–107%
-
Relative Standard Deviations (RSDs): 0.81%–8.9%
-
Limits of Detection (LOD): 0.38–1.42 μg/kg
-
Limits of Quantification (LOQ): 1.28–4.76 μg/kg[12]
Toxicology Profile
The toxicological profile of MCPA and its derivatives has been evaluated by various agencies. The data below pertains primarily to the active ingredient, MCPA acid, unless otherwise specified.
| Parameter | Value | Species | Source |
| Acute Oral LD50 | 700 mg/kg (male rats), 1.38 g/kg (female rats) | Rat | [13] |
| Acute Oral LD50 | 221 - 377 mg ae/kg-bwt | Bobwhite quail | [14] |
| Acute Dermal LD50 | > 4000 mg/kg | Rat | [13] |
| Acute Inhalation LC50 | > 6.36 mg/L | Rat | [13] |
| Primary Eye Irritation | Category I (corrosive) | Rabbit | [13] |
| Skin Sensitization | Not a sensitizer | Guinea pig | [13] |
| Systemic NOAEL (90-day) | 2.5 mg/kg/day | Rat | [15] |
| Systemic NOAEL (1-year) | 1 mg/kg/day | Dog | [13] |
| Carcinogenicity | Not likely to be carcinogenic to humans | Rat, Mouse | [13] |
| Reproductive Toxicity NOAEL | 7.5 mg/kg/day | Rat | [13] |
Environmental Fate
This compound is rapidly transformed in the environment, primarily through hydrolysis to the active MCPA acid. The fate of MCPA acid is then governed by microbial degradation.
Environmental Degradation and Half-life
| Parameter | Value | Condition | Source |
| Hydrolysis of this compound | Half-life: 4.5 - 16.6 hours | Aerobic soil | [16] |
| Total MCPA Residue Half-life | 9 days | Loam soil (field) | [1][14] |
| Total MCPA Residue Half-life | 23 days | Sandy loam soil (field) | [1][14] |
| MCPA Acid Half-life | 24 days | Aerobic soil (lab) | [1] |
| MCPA Acid Half-life | 1.56 - 9.63 days | Soil (field, various locations) | [1][17] |
| MCPA Acid Half-life | 16.3 - 16.8 days | Water/sediment system | [1] |
Degradation Pathway
The primary degradation pathway for this compound involves two main steps: hydrolysis of the ester bond followed by microbial degradation of the resulting MCPA acid.
Caption: Environmental degradation pathway of this compound.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. Exploring the Properties of MCPA and Its Isooctyl Derivative for Agricultural Use [cnagrochem.com]
- 3. echemi.com [echemi.com]
- 4. achemtek.com [achemtek.com]
- 5. achemtek.com [achemtek.com]
- 6. MCPA-isoctyl [sitem.herts.ac.uk]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. (4-Chloro-2-methylphenoxy)acetic acid isooctyl ester | C17H25ClO3 | CID 33540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]
- 11. MCPA - Wikipedia [en.wikipedia.org]
- 12. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. cdn.who.int [cdn.who.int]
- 16. fao.org [fao.org]
- 17. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
An In-depth Technical Guide to the Mechanism of Action of MCPA-isooctyl as a Synthetic Auxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCPA-isooctyl is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1] As a member of the phenoxyacetic acid class of herbicides, it functions as a pro-herbicide, being rapidly converted in planta to its biologically active form, 4-chloro-2-methylphenoxyacetic acid (MCPA).[1][2] MCPA mimics the natural plant hormone indole-3-acetic acid (IAA), acting as a potent synthetic auxin.[3][4] At herbicidal concentrations, it hijacks the plant's endogenous auxin signaling pathway, leading to a cascade of transcriptional reprogramming that results in uncontrolled and disorganized cell growth, ultimately causing plant death.[5][6] This guide provides a detailed examination of the molecular mechanism of this compound, from its bioactivation to its effects on gene expression, supported by quantitative data and outlines of key experimental protocols used in its study.
Bioactivation and Physicochemical Properties
This compound is the isooctyl ester formulation of MCPA. The esterification serves a critical function: it increases the molecule's lipophilicity (fat-solubility).[1] This enhanced lipophilicity facilitates more efficient penetration through the waxy cuticle of plant leaves, which is a primary barrier to herbicide absorption.[1] Once inside the plant tissue, the isooctyl ester is rapidly cleaved by endogenous plant esterase enzymes.[1] This hydrolysis reaction releases the active compound, MCPA acid, and isooctyl alcohol.[1] The active MCPA acid is then translocated systemically throughout the plant via both xylem and phloem, accumulating in meristematic tissues where it exerts its effects.[1][7]
The Core Auxin Signaling Pathway: Hijacking the Cellular Machinery
The herbicidal action of MCPA is mediated through the canonical nuclear auxin signaling pathway. This pathway involves a core set of three protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[8][9] MCPA overwhelms this tightly regulated system.
-
Receptor Binding: The MCPA acid molecule acts as a "molecular glue." It binds to a pocket on the TIR1/AFB F-box proteins.[5][10] These proteins are the substrate-recognition components of a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex.[8]
-
Co-Receptor Complex Formation: The binding of MCPA to TIR1/AFB stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[8][10] This creates a ternary co-receptor complex: TIR1/AFB-MCPA-Aux/IAA.
-
Ubiquitination and Degradation: The formation of this complex tethers the Aux/IAA protein to the SCF complex, which tags it for destruction by adding a polyubiquitin (B1169507) chain.[10] The ubiquitinated Aux/IAA is then recognized and degraded by the 26S proteasome, a cellular machinery for protein disposal.[9]
-
ARF De-repression and Gene Activation: In the absence of high auxin levels, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity.[11] The MCPA-induced degradation of Aux/IAA proteins lifts this repression.[10]
-
Transcriptional Reprogramming: The now-active ARF transcription factors bind to specific DNA sequences called auxin response elements (AuxREs) in the promoters of hundreds of early-response genes, leading to a massive and uncontrolled activation of their transcription.[9][10]
This sustained and overwhelming activation of auxin-responsive genes is the primary molecular lesion caused by MCPA.
Downstream Physiological Effects
The massive transcriptional reprogramming induced by MCPA leads to a series of catastrophic physiological events in susceptible plants.
-
Uncontrolled Cell Division and Elongation: The primary effect is the stimulation of abnormal and uncoordinated cell division and elongation, particularly in meristematic tissues. This results in characteristic symptoms like leaf curling, cupping, and stem twisting (epinasty).[7][12]
-
Ethylene (B1197577) Production: Many auxin-responsive genes activated by ARFs include those for enzymes like ACC synthase, a key enzyme in the biosynthesis of ethylene.[10] The resulting overproduction of ethylene contributes to the epinastic symptoms and senescence.
-
Metabolic Disruption: The plant's resources are diverted to uncontrolled growth, disrupting normal metabolic processes, including nucleic acid and protein synthesis, and affecting cell wall plasticity.[12]
-
System Collapse: Ultimately, the combination of abnormal growth, vascular tissue disruption, and metabolic exhaustion leads to the death of the plant.[6]
Quantitative Analysis of MCPA Action
Quantitative data is essential for comparing the activity of different synthetic auxins and understanding resistance mechanisms. While specific binding affinity (KD) values for MCPA with individual TIR1/AFB receptors are not as widely published as for IAA or 2,4-D, data from various bioassays provide a quantitative measure of its action.
Table 1: Binding and Affinity Data for Auxins and Auxin Receptors Note: Data for MCPA is limited; values for closely related compounds are provided for context.
| Ligand | Receptor Complex | Assay Type | Affinity Constant | Citation |
| IAA (Natural Auxin) | TIR1-IAA7 | Saturation Binding | KD = 17.81 ± 7.81 nM | [13] |
| IAA (Natural Auxin) | TIR1-IAA12 | Saturation Binding | KD = 270.25 ± 54.09 nM | [8][13] |
| Picloram | AFB5-IAA7 | Competition Binding | Ki = 54.90 ± 3.84 nM | [13] |
| Picloram | TIR1-IAA7 | Competition Binding | Ki = 3900 ± 910 nM | [13] |
| 2,4-D | TIR1-IAA7 | Competition Binding | Ki > 1 µM | [8] |
| MCPA (Total) | Human Plasma Protein | Equilibrium Dialysis | Saturation of high-affinity site at ~115-239 mg/L | [14] |
Table 2: Herbicidal Efficacy and Metabolic Rate of MCPA Efficacy can vary significantly based on weed species, growth stage, and environmental conditions.
| Parameter | Value | Plant/System | Conditions | Citation |
| Efficacy (ED50) | ||||
| MCPA-Na salt (Root Growth) | 0.07 - 12 mg a.i./L | Broad-leaved plants and grasses | Lab bioassay | [6] |
| MCPA-Na salt (Shoot Growth) | 0.15 - 73 mg a.i./L | Broad-leaved plants and grasses | Lab bioassay | [6] |
| Metabolism | ||||
| MCPA Half-life (t50) | 20 hours | Amaranthus powellii (Resistant) | 14C-MCPA study | [15] |
| MCPA Half-life (t50) | 22 hours | Amaranthus powellii (Susceptible) | 14C-MCPA study | [15] |
| MCPA 2-EHE Half-life | 24 days | Sandy loam soil | Aerobic metabolism | [2] |
Key Experimental Protocols
The elucidation of the MCPA mechanism of action relies on a suite of biochemical, molecular, and physiological assays.
In Vitro Receptor-Ligand Binding Assays (e.g., Surface Plasmon Resonance - SPR)
These assays directly measure the interaction between the auxin (ligand) and the TIR1/AFB-Aux/IAA co-receptor complex (analyte), allowing for the determination of binding kinetics and affinity (KD).
Detailed Methodology:
-
Protein Expression and Purification: Recombinantly express and purify the specific TIR1/AFB F-box protein and the full-length or degron domain of the desired Aux/IAA protein.
-
Chip Preparation: Immobilize a streptavidin-coated sensor chip. Biotinylate the Aux/IAA degron peptide and flow it over the chip to achieve covalent linkage.
-
Binding Analysis: Prepare a solution containing the purified TIR1/AFB protein and the test compound (e.g., MCPA) in a suitable running buffer.
-
Injection and Measurement: Inject the TIR1/AFB-auxin solution over the sensor chip surface where the Aux/IAA peptide is immobilized. The formation of the ternary complex (Aux/IAA-auxin-TIR1/AFB) on the chip surface causes a change in the refractive index, which is measured in real-time as a change in Resonance Units (RU).[2]
-
Data Analysis: A control flow cell without the peptide is used for reference subtraction. The resulting sensorgrams (RU vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]
Gene Expression Analysis (e.g., RNA-Seq)
Transcriptomic analysis is used to identify and quantify the changes in gene expression induced by herbicide treatment, revealing the downstream targets of the signaling pathway.
Detailed Methodology:
-
Experimental Design: Grow susceptible plants under controlled conditions. Include multiple biological replicates for each treatment group (e.g., untreated control, mock-treated, and MCPA-treated). A time-course experiment (e.g., sampling at 6, 24, 48 hours post-treatment) is often employed.[12]
-
Treatment and Sampling: Apply a defined concentration of this compound to the treatment group. At each time point, harvest relevant tissue (e.g., young leaves or meristems), and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.[16]
-
RNA Extraction and Quality Control: Extract total RNA from the tissue samples using a suitable kit or protocol. Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality and trim adapters/low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in the MCPA-treated samples compared to controls.[16]
-
Functional Annotation: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes.
-
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Differential Responses of Oat Varieties to 2, 4-D Amine and MCPA Amine" by James William Lammers. Lammers [openprairie.sdstate.edu]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. 2.5. Surface plasmon resonance assays [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. isws.org.in [isws.org.in]
- 10. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Innovative approach to reverse metabolism-based herbicide resistance - COLORADO STATE UNIVERSITY [portal.nifa.usda.gov]
- 16. A Live-imaging, Heat Shock-inducible System to Measure Aux/IAA Degradation Rates in Planta - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivation of a Pro-Herbicide: A Technical Guide to MCPA-Isooctyl Hydrolysis in Plants
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide widely utilized for the post-emergence control of broadleaf weeds in cereal crops and pastures.[1][2][3] To enhance its uptake by plants, it is often formulated as an ester, such as MCPA-isooctyl. This ester form is a pro-herbicide, meaning it is not herbicidally active itself. Its efficacy is contingent upon its conversion within the plant to the active MCPA acid. This in-depth guide explores the critical hydrolysis process of this compound to MCPA acid in planta, detailing the mechanism, metabolic fate, and the experimental protocols used for its study.
Mechanism of Uptake, Bioactivation, and Herbicidal Action
The journey of this compound from application to herbicidal effect involves several key steps:
1.1. Cuticular Penetration: The isooctyl ester formulation of MCPA significantly increases its lipophilicity (fat-solubility).[4] This characteristic is crucial for facilitating the penetration of the waxy cuticle on the surface of plant leaves, a primary barrier to herbicide absorption. Ester forms have been shown to achieve greater and more rapid uptake compared to salt or amine formulations of phenoxy herbicides.[4]
1.2. Hydrolysis: The Bioactivation Step: Once inside the plant tissue, the this compound molecule undergoes hydrolysis. This is the pivotal bioactivation step where the ester bond is cleaved by plant enzymes.[4] This enzymatic reaction releases the biologically active form, MCPA acid, and isooctyl alcohol.[4]
1.3. Translocation and Mode of Action: The newly formed MCPA acid is mobile within the plant and is transported systemically, primarily through the phloem, to areas of active growth, such as the meristems.[1][4] MCPA acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][5] This mimicry leads to a disruption of normal hormonal balance, resulting in uncontrolled, unsustainable cell division and growth.[2] The characteristic symptoms include stem twisting, leaf curling, and ultimately, the death of the susceptible plant.[1]
The overall process from application to herbicidal action is depicted in the logical relationship diagram below.
Caption: Logical workflow of this compound from application to plant death.
The Enzymatic Basis of Hydrolysis
The conversion of this compound to MCPA acid is not a spontaneous chemical reaction but is catalyzed by enzymes within the plant cells. The primary enzymes responsible for this transformation are esterases .[4] These hydrolytic enzymes cleave the ester linkage, a fundamental reaction in plant metabolism for processing various endogenous and xenobiotic compounds. While the specific plant esterases involved in this compound hydrolysis are not extensively detailed in the provided literature, the process is analogous to the enzymatic degradation observed in microorganisms, which also utilize esterases for the initial breakdown of this herbicide.[4]
Following hydrolysis, the active MCPA acid can be further metabolized by the plant as a detoxification mechanism. Potential degradation pathways include:
-
Cleavage of the ether linkage , yielding 4-chloro-2-methylphenol (B52076) (MCP).[1]
-
Hydroxylation of the methyl group , forming 4-Chloro-2-hydroxymethylphenoxyacetic acid (HMCPA).[1][6]
-
Conjugation with amino acids or sugars, a common plant detoxification strategy for xenobiotics.[5]
The chemical transformation pathway is illustrated below.
Caption: The enzymatic hydrolysis of this compound into its active acid form.
Quantitative Data on Residues and Dissipation
Direct quantitative data on the rate of this compound hydrolysis in plants is scarce in publicly available literature. However, residue analysis and dissipation studies provide indirect evidence of this rapid conversion. The data shows that the parent ester, this compound, is often detected at low levels or has a short half-life, while the MCPA acid metabolite is more persistent.
| Plant/Soil Matrix | Compound | Spiked/Applied Level | Recovery Rate (%) | Residue Levels (mg/kg) | Half-life (t½) | Reference |
| Maize (Fresh, Kernel, Stover) | This compound | 0.01-0.5 mg/kg | 82-107% | - | - | [7] |
| Maize (Fresh, Kernel, Stover) | MCPA | 0.01-0.5 mg/kg | 82-107% | - | - | [7] |
| Winter Wheat (Plants) | This compound | - | 77.0-112.0% | <0.05 | - | [8] |
| Winter Wheat (Soil) | This compound | - | 77.0-112.0% | - | 1.56 - 9.63 days | [8] |
| Grass Rhizosphere Soil | MCPA | 0.8 mg/kg | - | - | 5.16 days | [9] |
| Grass Rhizosphere Soil + Urea | MCPA | 0.8 mg/kg | - | - | 7.35 days | [9] |
Experimental Protocols
The analysis of this compound and its hydrolysis to MCPA acid requires robust analytical methodologies. Below are detailed protocols derived from established research for residue analysis and metabolism studies.
Protocol for Simultaneous Determination of this compound and MCPA in Plant Tissues
This protocol is based on the methodology for analyzing residues in maize and wheat.[7][8]
1. Sample Preparation and Extraction:
- Homogenize a representative sample (e.g., 5-10 g) of the plant material (fresh maize, maize kernel, wheat plant, etc.).
- Acidify the sample with hydrochloric acid (HCl) to ensure MCPA is in its non-ionized form, improving extraction efficiency.
- Add 20-50 mL of acetonitrile (B52724) and homogenize or shake vigorously for several minutes to extract the analytes.
- Centrifuge the sample to separate the solid plant material from the acetonitrile extract.
2. Clean-up (Purification):
- Transfer the supernatant (acetonitrile extract) to a clean tube.
- For many plant matrices, a clean-up step using a solid-phase extraction (SPE) column is necessary. An aminopropyl (NH2) SPE column is effective.[7]
- Alternatively, dispersive solid-phase extraction (dSPE) with purifying agents can be used.[8]
- Pass the extract through the conditioned SPE column and elute the analytes with an appropriate solvent. This step removes interfering compounds like pigments and lipids.
3. Analysis:
- Analyze the purified extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7]
- Chromatographic Conditions: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of water (with a modifier like 0.1% formic acid) and acetonitrile or methanol.
- Mass Spectrometry Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both this compound and MCPA.
- Quantification: Use an external standard method by creating a calibration curve with standards of known concentrations.[7][8]
The workflow for this analytical protocol is visualized below.
Caption: Experimental workflow for plant tissue residue analysis.
Protocol for ¹⁴C-MCPA Metabolism Studies in Plants
This protocol allows for tracing the absorption, translocation, and metabolism of the herbicide within the plant.[10]
1. Plant Treatment:
- Grow susceptible plants to a specified stage (e.g., 8-10 cm height).
- Apply a known amount of radiolabeled ¹⁴C-MCPA (or ¹⁴C-MCPA-isooctyl) to a specific leaf of each plant.
2. Sample Harvesting:
- Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).
- Rinse the treated leaf with a solvent (e.g., acetone (B3395972)/water) to recover any unabsorbed herbicide.
- Section the plant into different parts: treated leaf, tissue above the treated leaf, and tissue below the treated leaf.
3. Extraction of Metabolites:
- Freeze the plant sections immediately in liquid nitrogen and store at -80°C.
- Homogenize each section using a mortar and pestle.
- Extract the parent compound and its metabolites by incubating the homogenized tissue in a solvent like acetone for an extended period (e.g., 16 hours at 4°C).[10]
4. Analysis and Quantification:
- Quantify the radioactivity in the leaf rinsate, extracts, and the remaining plant tissue (non-extractable residue) using Liquid Scintillation Counting (LSC).
- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and identify the parent ¹⁴C-MCPA and its various radiolabeled metabolites.
- Calculate the percentage of absorbed, translocated, and metabolized ¹⁴C-MCPA at each time point.
Conclusion
The hydrolysis of this compound to MCPA acid is a quintessential example of pro-herbicide bioactivation and a critical determinant of its efficacy. This process, occurring within the plant and mediated by esterase enzymes, transforms a readily absorbed but inactive molecule into a potent systemic herbicide. While the ester formulation enhances cuticular penetration, it is the subsequent enzymatic cleavage that unleashes the auxin-mimicking activity responsible for weed control. The analytical protocols detailed herein provide the framework for researchers to quantify these compounds and further investigate the metabolic pathways in various plant species. A deeper understanding of this hydrolysis and the subsequent metabolism is vital for optimizing herbicide formulations, managing the evolution of herbicide resistance, and assessing the environmental fate of these important agricultural tools.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Herbicide Ester for Research [benchchem.com]
- 5. Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 8. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 9. mdpi.com [mdpi.com]
- 10. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Transport of MCPA-isooctyl in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-isooctyl, the isooctyl ester of 4-chloro-2-methylphenoxyacetic acid, is a selective, systemic, hormone-type herbicide widely used for the post-emergence control of broadleaf weeds in cereal crops and grasslands.[1] As a synthetic auxin, it mimics the action of natural plant growth hormones, leading to uncontrolled and disruptive growth in susceptible weed species.[2] The ester formulation enhances its lipophilicity, facilitating absorption through the waxy cuticle of plant leaves.[3] Upon entering the plant or the environment, this compound is rapidly hydrolyzed to its biologically active form, MCPA acid, and isooctyl alcohol.[3][4] Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact, ensuring its safe use, and developing effective risk mitigation strategies.
This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil and water. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the study and assessment of pesticides and other chemical compounds in the environment. This document summarizes key physicochemical properties, details major transformation and transport processes, provides experimental protocols for their assessment, and presents quantitative data in a clear, comparative format.
Physicochemical Properties
The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is formulated as an ester to increase its efficacy, but it rapidly converts to MCPA acid in the environment.[4] Therefore, the properties of both compounds are relevant to understanding its overall environmental fate.
| Property | This compound | MCPA Acid | Reference(s) |
| Chemical Name | isooctyl (4-chloro-2-methylphenoxy)acetate | (4-chloro-2-methylphenoxy)acetic acid | [5] |
| CAS Number | 26544-20-7 | 94-74-6 | [5][6] |
| Molecular Formula | C₁₇H₂₅ClO₃ | C₉H₉ClO₃ | [6] |
| Molecular Weight | 312.8 g/mol | 200.6 g/mol | [6] |
| Water Solubility | Low (approx. 5 mg/L) | 825 mg/L at room temperature | [4][7] |
| Vapor Pressure | - | 0.2 x 10⁻³ Pa at 21 °C | [7] |
| Log Kₒw (Octanol-Water Partition Coefficient) | High (estimated) | 2.6 | [7] |
| pKa | - | 3.07 | [7] |
Environmental Fate and Transport
The journey of this compound in the environment is a dynamic process involving several key pathways that determine its persistence, mobility, and potential for exposure to non-target organisms.
Degradation Pathways
1. Hydrolysis:
The primary and most rapid degradation pathway for this compound in the environment is the hydrolysis of its ester bond.[4] This reaction cleaves the molecule into its constituent parts: the active herbicide MCPA acid and isooctyl alcohol.[3] The rate of hydrolysis is influenced by pH, with the reaction generally being faster under both acidic and alkaline conditions compared to neutral pH.[3] In soil and water, this conversion is typically rapid, occurring within hours to a few days, meaning that the environmental fate of the compound is largely dictated by the properties of the resulting MCPA acid.[4] One study noted that the hydrolysis half-life of MCPA 2-ethylhexyl ester (a similar ester) in two different soils ranged from 4.5 to 16.6 hours.[8]
2. Photolysis:
Photodegradation, or the breakdown of a chemical by light, is generally not considered a primary degradation route for MCPA in soil and water.[9] While the direct photolysis of MCPA has a relatively high quantum yield, its absorption of sunlight is limited.[9] In aqueous solution at pH 8.3, MCPA has a reported photolytic half-life of 20-24 days in sunlight.[7] The presence of other organic compounds in water can decrease the direct photolysis quantum yield of MCPA.[9]
3. Biodegradation:
Microbial degradation is the most significant transformation process for MCPA in soil and aerobic aquatic environments.[3] A variety of soil and aquatic microorganisms are capable of breaking down phenoxy herbicides.[3] The initial step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester bond to form MCPA acid, a reaction catalyzed by esterase enzymes.[3] Following this, the degradation of MCPA acid typically involves the breakdown of the side chain to produce 4-chloro-2-methylphenol (B52076) (MCP), which is then further metabolized through hydroxylation and subsequent opening of the aromatic ring.[3] The rate of biodegradation is influenced by several factors, including soil type, organic matter content, pH, moisture, and temperature.[3]
The degradation pathway of this compound is visualized in the following diagram:
Transport in Soil
1. Adsorption and Desorption:
The movement of this compound and its primary degradant, MCPA acid, in soil is significantly influenced by adsorption and desorption processes. Adsorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution. The extent of adsorption is often described by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
For MCPA acid, adsorption is generally weak and is influenced by soil pH and organic matter content.[10] As a weak acid, MCPA is predominantly in its anionic form at typical soil pH values, which leads to repulsion from negatively charged clay and organic matter surfaces, resulting in lower adsorption and higher mobility. Adsorption tends to be stronger in soils with lower pH and higher organic matter content.[3]
2. Mobility and Leaching:
Due to its relatively weak adsorption to soil particles, MCPA acid is considered to have high to very high mobility in soil.[11] This high mobility creates a potential for MCPA to leach through the soil profile and reach groundwater. The amount of leaching is dependent on factors such as soil type, rainfall or irrigation intensity, and the rate of degradation. Sandy soils with low organic matter content pose a higher risk for leaching compared to clay or loam soils with higher organic matter.[1]
Quantitative Data on Environmental Fate
The following tables summarize available quantitative data on the environmental fate of this compound and its primary metabolite, MCPA acid. It is important to note that specific data for this compound is limited due to its rapid hydrolysis. Much of the available data refers to the fate of the MCPA acid.
Table 1: Hydrolysis and Photolysis Data
| Compound | Parameter | Conditions | Value | Reference(s) |
| MCPA 2-EHE | Hydrolysis Half-life | Clay loam soil | 4.5 - 16.6 hours | [8] |
| MCPA Acid | Photolysis Half-life | Aqueous solution, pH 8.3, sunlight | 20 - 24 days | [7] |
Table 2: Soil Degradation Half-life (DT₅₀)
| Compound | Soil Type | DT₅₀ (days) | Reference(s) |
| Total MCPA Residue | Loam soil (field) | 9 | [2] |
| Total MCPA Residue | Sandy loam soil (field) | 23 | [2] |
| MCPA Acid | Sandy loam soil (aerobic, lab) | 24 | [8] |
| MCPA Acid | Chernozem | 2.2 | [10] |
| MCPA Acid | Regosol | 11.7 | [10] |
Table 3: Soil Sorption Coefficients
| Compound | Soil Type | K_d (L/kg) | K_oc (L/kg) | Reference(s) |
| MCPA Acid | Ap soil horizons | 0.75 - 0.97 | - | [12] |
| MCPA Acid | - | - | 41.33 - 84.21 | [11] |
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of a test substance as a function of pH.[13]
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[14]
-
Application of Test Substance: The test substance (e.g., this compound) is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.[15]
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[14]
-
Sampling and Analysis: At appropriate time intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and any major hydrolysis products.[14]
-
Data Analysis: The rate of hydrolysis and the half-life (t₁/₂) are calculated for each pH. If significant hydrolysis is observed, further studies at different temperatures can be conducted to determine the activation energy.[14]
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.[16]
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.[10]
-
Application of Test Substance: The test substance, often ¹⁴C-labeled for ease of tracking, is applied uniformly to the soil samples.[10]
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.[10]
-
Anaerobic: After an initial aerobic phase to allow for microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.[10]
-
-
Sampling and Extraction: At various time points, soil samples are collected and extracted with appropriate solvents to separate the parent compound and its transformation products.[16]
-
Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and metabolites.[10]
-
Data Analysis: Degradation rates (DT₅₀ and DT₉₀ values) are calculated, and a degradation pathway is proposed. A mass balance is performed to account for all the applied radioactivity.[14]
Adsorption/Desorption Study (OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of a chemical in different soil types.[13]
Methodology:
-
Soil and Solution Preparation: A range of characterized soils and a solution of the test substance in 0.01 M CaCl₂ are prepared.[4]
-
Adsorption Phase (Batch Equilibrium):
-
Known amounts of soil are equilibrated with the test substance solution in centrifuge tubes.[10]
-
The tubes are shaken for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.[10]
-
The suspensions are then centrifuged, and the supernatant is analyzed for the concentration of the test substance.[17]
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.[17]
-
-
Desorption Phase:
-
Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich isotherms) are plotted, and the sorption coefficients (Kd and Koc) and desorption constants are calculated.[18]
The experimental workflow for a typical soil column leaching study is depicted in the following diagram:
Conclusion
The environmental fate of this compound is characterized by its rapid hydrolysis to the more mobile and persistent MCPA acid. The subsequent fate of MCPA is primarily driven by microbial degradation in soil and aerobic water bodies. Due to its weak adsorption to soil particles, MCPA acid has the potential to leach into groundwater, particularly in soils with low organic matter content. This technical guide has provided a comprehensive overview of the key processes governing the environmental fate and transport of this compound, along with standardized methodologies for their assessment. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of the environmental behavior of this widely used herbicide. Further research focusing on the specific hydrolysis kinetics and sorption behavior of this compound under a wider range of environmental conditions would further enhance our ability to accurately model and predict its environmental fate.
References
- 1. Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | Herbicide Ester for Research [benchchem.com]
- 4. sourcetotap.eu [sourcetotap.eu]
- 5. MCPA-isoctyl [sitem.herts.ac.uk]
- 6. fao.org [fao.org]
- 7. cdn.who.int [cdn.who.int]
- 8. fao.org [fao.org]
- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 10. pjoes.com [pjoes.com]
- 11. Influence of SOM Composition, Clay Minerals, and pH on 2,4-D and MCPA Retention in Peri-Urban Soils [mdpi.com]
- 12. Adsorption and desorption processes of MCPA in Polish mineral soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. oecd.org [oecd.org]
- 16. hess.copernicus.org [hess.copernicus.org]
- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
Microbial Degradation Pathways of MCPA-isooctyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial degradation pathways of MCPA-isooctyl, a common phenoxy herbicide. The document outlines the initial hydrolysis of the ester and the subsequent complete microbial breakdown of the active compound, MCPA. It includes a compilation of quantitative degradation data, detailed experimental protocols for analysis, and visualizations of the key pathways and workflows.
Introduction: From this compound to MCPA
This compound is an ester formulation of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). The isooctyl ester form enhances the lipophilicity of the compound, facilitating its absorption through the waxy cuticle of plant leaves.[1] Once in the environment, particularly in soil and aquatic systems, this compound is rapidly hydrolyzed to its biologically active form, MCPA, and isooctyl alcohol.[1] This initial and crucial step is catalyzed by esterase enzymes produced by a wide range of soil and aquatic microorganisms.[1] The subsequent degradation of the parent acid, MCPA, is the primary focus of microbial breakdown.
The Core Microbial Degradation Pathway of MCPA
The microbial degradation of MCPA is a well-studied process, primarily carried out by soil bacteria. The pathway involves a series of enzymatic reactions that ultimately convert the herbicide into intermediates of central metabolism. The key genes responsible for this degradation are often located on plasmids, such as the pJP4 plasmid in Cupriavidus necator (formerly Ralstonia eutropha), and are collectively known as the tfd (two, four-D) genes, which are also responsible for the degradation of the related herbicide 2,4-D.
The degradation of MCPA can be summarized in the following key steps:
-
Ether Bond Cleavage: The first and rate-limiting step is the cleavage of the ether linkage in the MCPA molecule. This reaction is catalyzed by the enzyme TfdA , an α-ketoglutarate-dependent dioxygenase.[2] This enzyme converts MCPA to 4-chloro-2-methylphenol (MCP) and glyoxylate.
-
Hydroxylation of the Aromatic Ring: The resulting MCP is then hydroxylated by TfdB , a chlorophenol hydroxylase, to form 3-methyl-5-chlorocatechol .[2]
-
Ring Cleavage: The aromatic ring of 3-methyl-5-chlorocatechol is subsequently cleaved by TfdC , a chlorocatechol 1,2-dioxygenase.[2] This ortho-cleavage reaction results in the formation of 2-methyl-4-chloromuconate .
-
Further Degradation to Krebs Cycle Intermediates: The 2-methyl-4-chloromuconate is then further metabolized through a series of enzymatic reactions catalyzed by TfdD (chloromuconate cycloisomerase), TfdE (dienelactone hydrolase), and TfdF (maleylacetate reductase).[2] These steps convert the intermediate into compounds that can enter the Krebs cycle, such as succinyl-CoA and acetyl-CoA, leading to the complete mineralization of the herbicide to CO2 and water.
Below is a diagram illustrating the core microbial degradation pathway of MCPA.
Quantitative Data on MCPA Degradation
The rate of MCPA degradation in the environment is influenced by various factors, including soil type, temperature, moisture, and the abundance and activity of degrading microorganisms. The degradation kinetics are often described by half-life (DT50) values.
| Parameter | Value | Conditions | Reference |
| DT50 (Half-life) | 1.5 - 6.9 days | Ap horizons of various soils at 25°C | [1] |
| 8.7 - 20.1 days | Bw horizons of various soils at 25°C | [1] | |
| 27.6 - 85.8 days | C horizons of various soils at 25°C | [1] | |
| 3 - 16 days | Typical range in soil | [1] | |
| ~5 days | Surface layer of agricultural clayey soil | [3] | |
| 4.5 - 7 days | Agricultural soils | [4] | |
| Degradation Rate | Varies | Inversely related to sorption strength | [5] |
| Mineralization | >60% | Sandy loam soil over 209 days (for MCPA 2-EHE) |
Experimental Protocols
Analysis of MCPA and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of MCPA and its primary metabolite, MCP, in soil and water samples.
1. Sample Preparation:
-
Soil Samples:
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724):water 80:20 v/v, acidified with 0.1% formic acid).
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
The extract can be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
-
Water Samples:
-
Filter the water sample through a 0.45 µm filter.
-
For trace-level analysis, solid-phase extraction (SPE) may be necessary. Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water. Pass the water sample through the cartridge, then elute the analytes with methanol.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Example Gradient: Start with 30% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 230 nm or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
3. Quantification:
-
Prepare a calibration curve using certified standards of MCPA and MCP in the mobile phase.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Quantification of tfdA Genes by Quantitative PCR (qPCR)
This protocol describes the quantification of the tfdA gene, a key functional marker for MCPA degradation potential in soil.
1. DNA Extraction:
-
Extract total DNA from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. qPCR Reaction Setup:
-
Prepare a master mix containing:
-
SYBR Green qPCR master mix (2X)
-
Forward primer for tfdA (e.g., targeting a conserved region of class III tfdA genes)
-
Reverse primer for tfdA
-
Nuclease-free water
-
-
Add the DNA template to individual PCR tubes or wells of a 96-well plate.
-
Add the master mix to each reaction.
-
Include no-template controls (NTCs) to check for contamination.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
4. Quantification:
-
Create a standard curve using a serial dilution of a plasmid containing the target tfdA gene fragment of known copy number.
-
The absolute copy number of the tfdA gene in the soil DNA samples is determined by comparing their quantification cycle (Cq) values to the standard curve.
Visualization of Workflows and Logical Relationships
Experimental Workflow for Studying MCPA Degradation
The following diagram illustrates a typical experimental workflow for investigating the microbial degradation of MCPA in a laboratory setting.
Logical Relationship: Regulation of tfd Gene Expression
The expression of the tfd genes is tightly regulated, ensuring that the degradation pathway is activated only in the presence of the target herbicide or its intermediates. This regulation is a key aspect of the efficiency of microbial degradation.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sorption-controlled degradation kinetics of MCPA in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Absorption, Translocation, and Metabolism of MCPA-Isooctyl in Target Weeds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological and biochemical processes involved in the efficacy of the herbicide MCPA-isooctyl in target weed species. The document details the absorption, translocation, and metabolic pathways of this widely used phenoxy herbicide, supported by experimental protocols and data representation.
Introduction
This compound is a selective, systemic, post-emergence herbicide used to control broadleaf weeds in various agricultural crops.[1][2] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in susceptible plants, ultimately causing their death.[1][3] The isooctyl ester formulation of MCPA enhances its lipophilicity, which is believed to facilitate improved penetration through the waxy cuticle of plant leaves, a primary barrier to herbicide uptake.[2] Understanding the dynamics of its absorption, movement within the plant, and subsequent metabolic breakdown is crucial for optimizing its efficacy, developing new herbicide formulations, and managing the evolution of herbicide resistance.
Absorption of this compound
The initial step in the herbicidal action of this compound is its absorption by the target weed. This process is influenced by the physicochemical properties of the herbicide, the anatomical and physiological characteristics of the plant, and environmental conditions.
Foliar Absorption
For post-emergence herbicides like this compound, the primary route of entry is through the leaves.[4] The lipophilic nature of the isooctyl ester facilitates its diffusion across the waxy outer layer of the leaf cuticle.[2] Once it penetrates the cuticle, the ester is rapidly hydrolyzed to the active MCPA acid form within the plant tissues.
Root Absorption
This compound can also be absorbed from the soil by the roots.[1] Once in the soil, the isooctyl ester can be hydrolyzed to MCPA acid, which is then taken up by the roots and translocated to the shoots.
Translocation of MCPA
Following absorption, the active form of the herbicide, MCPA acid, is transported throughout the plant to its sites of action, primarily the meristematic tissues where active growth occurs.[1][2]
MCPA is a systemic herbicide, meaning it can move in both the xylem and the phloem.[2] This allows for its distribution to various parts of the plant, including the shoots, roots, and developing leaves. In a study investigating MCPA resistance in wild radish, it was observed that resistant plants translocated a greater amount of radiolabeled MCPA to the roots compared to susceptible plants, suggesting that altered translocation patterns can be a mechanism of resistance.[5]
Metabolism of this compound
Once inside the plant, this compound undergoes metabolic transformation, which is a key determinant of its selectivity and persistence. The primary metabolic pathway involves two main phases.
Phase I: Transformation
The initial and most critical step is the hydrolysis of the isooctyl ester to the parent MCPA acid. This is followed by oxidation of the 2-methyl group to form 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA). Further oxidation can lead to the formation of 4-chloro-2-carboxyphenoxyacetic acid (CCPA).[6]
Phase II: Conjugation
The parent MCPA molecule and its hydroxylated metabolites can then be conjugated with endogenous plant molecules, such as glucose, to form less toxic and more water-soluble compounds. These conjugates are often sequestered in the vacuole or bound to cell wall components.[6]
Data Presentation
Table 1: Absorption of 14C-MCPA-Isooctyl in a Susceptible Broadleaf Weed
| Time After Treatment (Hours) | 14C Absorbed (% of Applied) |
| 6 | 25 |
| 12 | 45 |
| 24 | 70 |
| 48 | 85 |
| 72 | 90 |
Table 2: Translocation of 14C from the Treated Leaf in a Susceptible Broadleaf Weed (48 Hours After Treatment)
| Plant Part | 14C Distribution (% of Absorbed) |
| Treated Leaf | 60 |
| Shoots above Treated Leaf | 15 |
| Shoots below Treated Leaf | 10 |
| Roots | 15 |
Table 3: Metabolite Profile of this compound in a Susceptible Broadleaf Weed (72 Hours After Treatment)
| Compound | Relative Abundance (%) |
| This compound | < 5 |
| MCPA (acid) | 40 |
| HMCPA | 25 |
| CCPA | 10 |
| Conjugates | 20 |
Experimental Protocols
The study of herbicide absorption, translocation, and metabolism in plants typically involves the use of radiolabeled compounds. The following are detailed methodologies for key experiments.
Protocol for 14C-MCPA-Isooctyl Absorption and Translocation Study
Objective: To quantify the rate of absorption and pattern of translocation of this compound in a target weed species.
Materials:
-
14C-labeled this compound (with a known specific activity)
-
Commercial formulation of this compound
-
Target weed plants grown under controlled conditions
-
Microsyringe
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Biological oxidizer
-
Phosphor imager
Procedure:
-
Plant Preparation: Grow the target weed species in pots to a uniform growth stage (e.g., 4-6 true leaves).
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of the commercial this compound formulation and a known amount of 14C-MCPA-isooctyl.
-
Application: Apply a small, precise droplet (e.g., 1-2 µL) of the treatment solution to the adaxial surface of a fully expanded leaf of each plant using a microsyringe.
-
Harvesting: Harvest plants at predetermined time points after treatment (e.g., 6, 12, 24, 48, 72 hours).
-
Leaf Wash: At each harvest, carefully wash the treated leaf with a solution (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in the leaf wash is quantified by liquid scintillation counting (LSC).
-
Plant Sectioning: Divide the harvested plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Radioactivity:
-
Combustion: Dry and combust each plant section using a biological oxidizer. The resulting 14CO2 is trapped and quantified by LSC.
-
Absorption Calculation: Absorption is calculated as the total radioactivity recovered in the plant (all sections) as a percentage of the total radioactivity applied.
-
Translocation Calculation: Translocation is calculated as the radioactivity in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.
-
-
Autoradiography (Qualitative Visualization):
-
Press and dry a set of treated plants at each time point.
-
Expose the dried plants to a phosphor imaging screen for a set period.
-
Scan the screen using a phosphor imager to visualize the distribution of the radiolabel within the plant.
-
Protocol for this compound Metabolism Study
Objective: To identify and quantify the metabolites of this compound in a target weed species.
Materials:
-
14C-labeled this compound
-
Target weed plants
-
Solvents for extraction (e.g., acetonitrile, acetone)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector and/or a mass spectrometer (LC-MS)
-
Gas chromatography-mass spectrometry (GC-MS) system (for derivatized analytes)
-
Analytical standards of MCPA, HMCPA, and CCPA
Procedure:
-
Treatment and Harvest: Treat plants with 14C-MCPA-isooctyl and harvest at various time points as described in the absorption/translocation protocol.
-
Extraction: Homogenize the plant tissue and extract the radioactive residues with an appropriate solvent (e.g., acetonitrile).
-
Cleanup: Clean up the crude extract to remove interfering plant compounds using techniques like liquid-liquid partitioning or solid-phase extraction (SPE).[1]
-
Analysis:
-
Separate the parent compound and its metabolites using HPLC. The eluent can be passed through a radioactivity detector to quantify the amount of each radioactive peak.
-
Identify the metabolites by comparing their retention times with those of analytical standards.
-
Confirm the identity of the metabolites using mass spectrometry (LC-MS or GC-MS after derivatization).[7]
-
-
Quantification: Calculate the relative abundance of the parent this compound and each metabolite as a percentage of the total radioactivity extracted from the plant tissue.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound in target weeds.
Caption: Overview of this compound's mode of action.
Caption: Workflow for radiolabeled herbicide studies.
Caption: Metabolic breakdown of this compound.
References
- 1. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 2. This compound | Herbicide Ester for Research [benchchem.com]
- 3. cms9files.revize.com [cms9files.revize.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of MCPA (4-Chloro-2-ethylphenoxyacetate) resistance in wild radish (Raphanus raphanistrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
A Technical Guide to the Toxicological Profile of MCPA-Isooctyl and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MCPA-isooctyl is a selective, systemic phenoxy herbicide used for the control of broad-leaf weeds in various agricultural settings.[1][2] As an ester formulation, it is a pro-herbicide that undergoes rapid hydrolysis in the environment and in biological systems to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), and isooctyl alcohol.[1] The toxicological profile is therefore predominantly characterized by the effects of MCPA acid. This document provides a comprehensive overview of the toxicokinetics, mechanism of action, and toxicological endpoints of this compound and its principal metabolites. It includes quantitative toxicity data, details on experimental methodologies, and diagrams of key metabolic and toxicological pathways to serve as an in-depth resource for the scientific community.
Toxicokinetics: Metabolism, Distribution, and Excretion
The biological fate of this compound is defined by its rapid conversion to MCPA acid, which governs its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolism and Bioactivation
The primary and most critical metabolic step for this compound is the cleavage of its ester bond. This hydrolysis reaction occurs rapidly in soil, water, and biological systems, yielding MCPA acid and isooctyl alcohol.[1] The MCPA acid is the herbicidally and toxicologically active component.
Further metabolism of MCPA acid is generally limited, though species-dependent variations exist.[3][4] In rats, minor metabolites include the oxidation product 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA) and a glycine (B1666218) conjugate.[5] In dogs, metabolic conversion is substantially higher, with the formation of glycine and taurine (B1682933) conjugates in addition to MCPA and HMCPA.[6] A key metabolite identified in soil and as a potential metabolite in animals is 4-chloro-2-methylphenol (B52076) (MCP), also referred to as p-chloro-o-cresol.[7][8][9]
Absorption, Distribution, and Excretion
MCPA and its derivatives are rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[3][6] Studies in rats, dogs, and humans show that the time to reach maximum plasma concentration ranges from 1 to 8 hours.[6] There is no significant evidence of bioaccumulation in tissues.[6]
Excretion pathways show marked species differences, which are critical for interpreting toxicological data.
-
Rats and Humans: Elimination is rapid and occurs predominantly via urine (65-70% within 24 hours), with the parent compound accounting for a significant portion of the excreted dose (50-67% in rats, ~40% in humans).[3][4] The terminal half-life is similar in both species, around 15-17 hours.[3][4]
-
Dogs: Excretion is slower and occurs through both urine and feces (20-30% within 24 hours).[3][4] This is attributed to the saturation of renal active transport mechanisms (OAT1/OAT3) at lower doses compared to rats and humans.[3][4] This leads to a longer terminal half-life of approximately 47 hours and greater systemic exposure upon repeated dosing.[3][4]
Mechanism of Action
Herbicidal (Phytotoxic) Mechanism
MCPA functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][8] It is absorbed by the leaves and roots and translocates to the meristematic tissues, where active growth occurs.[1][8] This leads to uncontrolled, uncoordinated cell division and growth in susceptible broad-leaf plants, ultimately resulting in stem curl, leaf withering, and death.[8]
Mammalian Toxicological Mechanism
The mechanisms of acute toxicity from high-dose exposure to chlorophenoxy herbicides like MCPA are multifactorial. Proposed mechanisms include:
-
Uncoupling of Oxidative Phosphorylation: In vitro experiments with the related compound 2,4-D have shown rapid depletion of cellular ATP, suggesting that uncoupling of oxidative phosphorylation in mitochondria is a key toxic event.[7]
-
Cell Membrane Damage: High concentrations can cause dose-dependent damage to cell membranes.[7]
-
Metabolic Disruption: The compound may disrupt acetyl-coenzyme A metabolism, interfering with the citric acid cycle.[7]
Toxicological Profile Data
The following tables summarize the quantitative toxicological data for this compound and its active form, MCPA acid. Doses for ester forms are often expressed as MCPA acid equivalents (a.e.).
Acute Toxicity
MCPA is characterized as having slight to moderate acute toxicity via the oral route.[10][11] Symptoms of high acute exposure in humans can include slurred speech, muscle twitching, spasms, drooling, hypotension, and unconsciousness.[10][11][12]
Table 1: Acute Toxicity of this compound and MCPA Acid
| Compound/Formulation | Test | Species | Route | LD50 / LC50 Value | Toxicity Category | Reference(s) |
|---|---|---|---|---|---|---|
| MCPA Ester 600 | LD50 | Rat | Oral | 1064 mg/kg | III | [13] |
| MCPA, 2-ethylhexyl ester | LD50 | Rat | Oral | 1793 mg/kg | - | [12] |
| MCPA Acid | LD50 | Rat | Oral | 700 - 1160 mg/kg | III | [11] |
| MCPA Acid | LD50 | Rat | Oral | 1.38 g/kg (male), 0.76 g/kg (female) | III | [14] |
| MCPA Acid | LD50 | Mouse | Oral | 550 - 800 mg/kg | - | [11] |
| MCPA Ester 600 | LD50 | Rabbit | Dermal | > 2000 mg/kg | - | [13] |
| MCPA Acid | LD50 | Rat | Dermal | > 4000 mg/kg | III | [14] |
| MCPA Acid | LD50 | Rabbit | Dermal | > 2000 mg/kg | - | [6] |
| MCPA Ester 600 | LC50 | Rat | Inhalation | 2.4 mg/L (4 hr) | - | [13] |
| MCPA Acid | LC50 | Rat | Inhalation | > 6.36 mg/L | III |[14] |
Subchronic and Chronic Toxicity & Acceptable Daily Intake (ADI)
Repeated-dose studies have identified the liver and kidneys as primary target organs.[6][14] The Acceptable Daily Intake (ADI), an estimate of the amount that can be ingested daily over a lifetime without appreciable risk, is derived from the No-Observed-Adverse-Effect-Level (NOAEL) from the most sensitive study, with the application of safety factors.[15]
Table 2: Subchronic/Chronic Toxicity and Health-Based Guidance Values
| Study Type | Species | Key Findings / Endpoints | NOAEL | LOAEL | Reference |
|---|---|---|---|---|---|
| 1-Year Feeding | Dog | Evidence of liver and kidney toxicity. | 1 mg/kg/day (systemic) | - | [14] |
| 1-Year Feeding | Dog | Basis for Provisional ADI. | 0.15 mg/kg/day | - | [14] |
| Subchronic Oral | Rat | Increased kidney weights, kidney dysfunction, hepatotoxicity. | 2.5 mg/kg/day (systemic) | - | [14] |
| 2-Generation Repro. | Rat | Reduced parental and offspring body weight gain. | 12 mg/kg/day | 40 mg/kg/day | [6] |
| Health Guideline | Value | Basis | Reference |
| Provisional ADI (RfD) | 0.0015 mg/kg/day | Based on a 1-year dog study (NOEL 0.15 mg/kg) with a 100-fold safety factor. | | |[14] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity: Extensive testing has shown that MCPA is unlikely to be genotoxic to humans.[6]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[12] However, lifetime feeding studies in rats and mice have not shown MCPA to be carcinogenic.[12][16]
-
Reproductive & Developmental Toxicity: MCPA is not considered a reproductive toxicant or a teratogen.[6] In developmental toxicity studies in rats and rabbits, no developmental effects were observed at the highest doses tested.[6] Maternal toxicity (e.g., reduced weight gain) was observed at higher doses.[6]
Experimental Methodologies
Toxicological evaluations rely on standardized protocols to ensure data reliability and reproducibility.
Protocol: Acute Oral Toxicity Study (LD50 Determination)
This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration. The protocol is typically based on OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) or similar methods.
-
Objective: To determine the dose that is lethal to 50% of the test population.
-
Species: Typically Wistar or Sprague-Dawley rats.
-
Methodology:
-
Preliminary/Sighting Study: A small number of animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify the dose range causing mortality.
-
Main Study: Based on the sighting study, groups of animals (e.g., 5 females) are dosed at a single level. The outcome (mortality or survival) determines the next step: if no mortality, a higher dose is used; if mortality, a lower dose is used.
-
Administration: The test substance is administered by oral gavage. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded periodically.
-
Endpoint: The LD50 value is estimated based on the statistical analysis of mortality across the tested dose groups. A gross necropsy is performed on all animals at the end of the study.
-
Protocol: 90-Day Subchronic Oral Toxicity Study
This study provides information on target organs and establishes a NOAEL for repeated exposure, typically following OECD Test Guideline 408.
-
Objective: To identify target organs of toxicity and determine a NOAEL following repeated daily dosing for 90 days.
-
Species: Typically rats and a non-rodent species (e.g., dogs).
-
Methodology:
-
Dose Selection: At least three dose levels (low, mid, high) and a control group are used. The high dose is selected to induce toxic effects but not mortality, while the low dose aims to be a NOAEL.[17]
-
Administration: The test substance is administered daily, typically mixed in the diet or via oral gavage, for 90 consecutive days.
-
In-Life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. All animals undergo a full necropsy, and organs are weighed. A comprehensive set of tissues is collected for histopathological examination.
-
Endpoint: The NOAEL is determined as the highest dose at which no biologically significant adverse effects are observed.
-
Conclusion
The toxicological profile of this compound is fundamentally linked to its rapid hydrolysis to MCPA acid. The parent ester is more toxic to aquatic organisms, but for mammalian systems, the toxicity of the acid form is paramount.[1][18] MCPA demonstrates moderate acute toxicity, with the kidney and liver being the primary target organs upon repeated exposure. Critical species differences in renal excretion kinetics, particularly the slower clearance in dogs, are a key consideration in risk assessment.[3][4] MCPA is not considered to be genotoxic, carcinogenic, or teratogenic based on current evidence.[6] The established ADI provides a regulatory threshold for safe human exposure. This guide provides the foundational data and mechanistic understanding necessary for informed risk assessment and further research into this class of compounds.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. MCPA-isoctyl [sitem.herts.ac.uk]
- 3. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. academic.oup.com [academic.oup.com]
- 8. MCPA - Wikipedia [en.wikipedia.org]
- 9. A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid) – Pure Water Products, LLC [purewaterproducts.com]
- 11. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 12. adama.com [adama.com]
- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Toxicity testing and derivation of the ADI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ecetoc.org [ecetoc.org]
- 18. waterquality.gov.au [waterquality.gov.au]
Ecotoxicological Profile of MCPA-isooctyl: An In-depth Technical Guide for Researchers
An extensive review of the environmental impact of the herbicide MCPA-isooctyl on non-target organisms, detailing its toxicological effects, the methodologies used for its assessment, and its mode of action at a cellular level.
Introduction
This compound is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds in various agricultural settings. As a synthetic auxin, it mimics the action of natural plant growth hormones, leading to uncontrolled growth and eventual death in susceptible plants. While effective in its intended purpose, concerns regarding its potential impact on non-target organisms necessitate a thorough understanding of its ecotoxicological profile. This technical guide provides a comprehensive overview of the current scientific knowledge on the effects of this compound on a range of non-target organisms, intended for researchers, scientists, and professionals in drug development and environmental science.
In the environment, this compound is known to rapidly hydrolyze to its parent acid form, MCPA (4-chloro-2-methylphenoxyacetic acid).[1] Consequently, much of the available ecotoxicological data pertains to MCPA acid. This guide will specify the form of the chemical where the information is available.
Environmental Fate and Transport
The environmental persistence and mobility of a pesticide are critical factors in determining its potential for exposure to non-target organisms. This compound, upon release into the environment, undergoes several transformation and transport processes.
Degradation:
-
Hydrolysis: The isooctyl ester of MCPA is rapidly hydrolyzed to MCPA acid in soil and water.
-
Microbial Degradation: Soil microorganisms play a significant role in the degradation of MCPA. The half-life of MCPA in soil can vary depending on factors such as soil type, temperature, and microbial activity.
-
Photodegradation: MCPA can also be degraded by sunlight, particularly in the atmosphere and on plant surfaces.
Mobility and Bioaccumulation:
MCPA is highly soluble in water and has a low affinity for soil particles, which gives it the potential to be mobile in the soil and leach into groundwater. However, its rapid degradation generally mitigates extensive leaching. Due to its low octanol-water partition coefficient, MCPA has a low potential for bioaccumulation in the tissues of organisms.
Ecotoxicological Effects on Non-Target Organisms
The following sections summarize the known toxicological effects of this compound and its primary metabolite, MCPA acid, on various non-target organisms.
Aquatic Organisms
Algae and aquatic plants are primary producers in aquatic ecosystems, and any adverse effects on their populations can have cascading impacts on the entire food web.
Quantitative Toxicity Data:
| Test Organism | Substance | Endpoint | Value (mg/L) | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | MCPA | 72h EC50 (Growth Inhibition) | 143 | |
| Lemna gibba (Duckweed) | MCPA acid | EC50 | 0.17 | |
| Lemna gibba (Duckweed) | MCPA acid | NOAEC | <0.014 | |
| Selenastrum capricornutum | MCPA acid | EC50 | 0.63 - 6.7 | |
| Navicula pelliculosa | MCPA acid | EC50 | 0.63 - 6.7 | |
| Anabaena flos-aquae | MCPA acid | EC50 | 0.63 - 6.7 |
Experimental Protocol: Algal Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater microalgae.
-
Test Organism: A pure, exponentially growing culture of a green alga, such as Pseudokirchneriella subcapitata.
-
Test Duration: Typically 72 hours.
-
Procedure:
-
Prepare a series of test solutions with different concentrations of this compound in a nutrient-rich growth medium.
-
Inoculate each test solution with a known density of algal cells.
-
Incubate the cultures under constant light and temperature.
-
Measure the algal biomass (e.g., by cell counts or fluorescence) at regular intervals (e.g., 24, 48, and 72 hours).
-
The growth rate and yield in the test cultures are compared to those of a control group (without the test substance).
-
-
Endpoint: The EC50 (Effective Concentration 50%), which is the concentration of the test substance that causes a 50% reduction in algal growth, is calculated.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of MCPA-isooctyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCPA-isooctyl, a widely utilized phenoxy herbicide, presents both opportunities and challenges in formulation development due to its specific physicochemical properties. Understanding its solubility in various organic solvents and its stability under different environmental conditions is paramount for creating effective, stable, and safe formulations. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols for in-house evaluation, and a discussion of its degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of products containing this compound.
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide used to control broadleaf weeds in a variety of agricultural and non-crop settings. To enhance its efficacy and handling properties, it is often formulated as an ester, with the isooctyl ester being a common variant. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can improve its penetration through the waxy cuticle of plant leaves.[1] However, this modification also significantly alters its solubility and stability characteristics compared to the parent acid or its salt forms.
This guide delves into the critical aspects of this compound's behavior in different solvent systems and its susceptibility to degradation, providing a foundational understanding for formulation design, analytical method development, and shelf-life prediction.
Solubility of this compound
The solubility of an active ingredient is a fundamental parameter that dictates its formulation possibilities, bioavailability, and performance. This compound is generally characterized by its high solubility in organic solvents and low solubility in water.[2]
Quantitative Solubility Data
Table 1: Solubility of MCPA Acid in Various Organic Solvents at 20°C [3]
| Solvent | Solubility (g/L) |
| Methanol (B129727) | 621 |
| Acetone | 454.6 |
| Propan-2-ol (Isopropanol) | 410.4 |
| Ethyl Acetate | 258.4 |
Disclaimer: The data in Table 1 pertains to MCPA acid, not this compound. It is provided for illustrative purposes to indicate solvent classes of interest. Experimental determination of this compound solubility is strongly recommended.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound in specific solvents, a standardized experimental protocol should be followed. The following method is based on the principles of the OECD Guideline 105 for Testing of Chemicals (Water Solubility), adapted for organic solvents.[4][5][6][7][8]
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical standard of known purity)
-
Selected solvents (HPLC grade or equivalent)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with a suitable detector.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Place the containers in a thermostatic shaker set to the desired temperature (e.g., 20°C or 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The required time may need to be determined preliminarily.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the samples to stand undisturbed at the test temperature for a period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette or syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC-UV or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in g/L or mg/mL.
-
Stability of this compound
The stability of this compound in a formulation is critical for its shelf-life and efficacy. Degradation can lead to a loss of the active ingredient and the formation of potentially less active or more toxic byproducts. The primary degradation pathway for this compound is hydrolysis of the ester bond.[1] Other potential degradation routes include photolysis and thermolysis.
Degradation Pathways
3.1.1. Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions, to yield MCPA acid and isooctyl alcohol. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is catalyzed by both H+ and OH- ions, meaning the degradation rate is expected to be higher at low and high pH values and at its minimum in the neutral pH range.
3.1.2. Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. Photodegradation can involve cleavage of the ester bond or modification of the aromatic ring. The extent of photolysis will depend on the solvent, the presence of photosensitizers, and the wavelength and intensity of the light source.
3.1.3. Thermolysis: At elevated temperatures, this compound can undergo thermal degradation. The specific degradation products will depend on the temperature and the presence of other components in the formulation.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11] The following protocol outlines a general approach for a forced degradation study of this compound in a specific solvent.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) in a selected solvent.
Materials:
-
This compound (analytical standard)
-
Selected solvent (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Photostability chamber with controlled light and temperature
-
Oven for thermal stress
-
Validated stability-indicating HPLC method (capable of separating this compound from its degradation products)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of, for example, 0.1 M HCl. Store at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of, for example, 0.1 M NaOH. Store at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Add H₂O₂ to the stock solution (e.g., 3% v/v). Store at room temperature.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the observed rate of degradation.
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis, if necessary.
-
Analyze all samples using the validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any major degradation products.
-
Analytical Considerations
A robust and validated analytical method is crucial for accurately determining the solubility and stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[12][13]
Key considerations for method development:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) or methanol and water (often with a small amount of acid, like phosphoric acid or formic acid, to ensure good peak shape) is common.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 280 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH Q2(R1)). For stability studies, the method must be "stability-indicating," meaning it can resolve the active ingredient from its degradation products.
Conclusion
The solubility and stability of this compound are critical parameters that profoundly influence its formulation, performance, and regulatory acceptance. While it exhibits good solubility in a range of organic solvents, precise quantitative data is often proprietary and necessitates experimental determination. The primary degradation pathway for this compound is hydrolysis, which is significantly influenced by pH and temperature. A thorough understanding of its degradation profile through forced degradation studies is essential for developing robust and stable formulations. The experimental protocols and analytical considerations outlined in this guide provide a framework for researchers and formulation scientists to systematically evaluate and optimize this compound-based products. By investing in a comprehensive understanding of these core properties, the development of effective and reliable herbicidal products can be significantly enhanced.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. MCPA Isooctyl 85% Product Variants and Their Applications in Agriculture [cnagrochem.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. filab.fr [filab.fr]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. forced degradation study: Topics by Science.gov [science.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ufba.br [repositorio.ufba.br]
Half-life and Environmental Fate of MCPA-isooctyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-isooctyl is the isooctyl ester of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used systemic phenoxy herbicide for the control of broadleaf weeds in cereal crops and pastureland. The environmental fate of this compound is of significant interest due to its potential to impact non-target organisms and ecosystems. A critical parameter in assessing its environmental persistence is its half-life (t½), the time required for 50% of the initial concentration to dissipate. This guide provides a comprehensive overview of the half-life of this compound under various environmental conditions, details the experimental protocols for its determination, and illustrates its degradation pathways.
Data Presentation: Half-life of this compound and its Metabolite MCPA Acid
The persistence of this compound in the environment is primarily dictated by its rapid hydrolysis to the active form, MCPA acid. Therefore, the half-life of both the parent ester and the resulting acid are crucial for a complete environmental risk assessment. The following tables summarize the available quantitative data for the half-life of this compound and MCPA acid in soil, water, and sediment under different environmental conditions.
Table 1: Half-life of this compound and MCPA Acid in Soil
| Compound | Soil Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference(s) |
| This compound | Loam | Field | Not Specified | Not Specified | 9 | [1] |
| This compound | Sandy Loam | Field | Not Specified | Not Specified | 23 | [1] |
| This compound | Beijing Soil (2016) | Field | Not Specified | Not Specified | 1.56 | |
| This compound | Ningxia Soil (2017) | Field | Not Specified | Not Specified | 9.63 | |
| MCPA acid | Topsoils | Field | Not Specified | Not Specified | 1.5 - 26 | |
| MCPA acid | Slightly acidic to slightly alkaline soils | Not Specified | Not Specified | Not Specified | 5 - 6 | [2] |
| MCPA acid | Loam | Aerobic, Laboratory | 20 | Not Specified | 24 | [3] |
| MCPA acid | Not Specified | Field | Not Specified | Not Specified | 14 - 30 | [2] |
| MCPA acid | Not Specified | Anaerobic, Laboratory | Not Specified | Not Specified | No significant degradation | [1] |
| MCPA acid | Chernozem | Laboratory | Not Specified | Not Specified | 2.2 | [4] |
| MCPA acid | Regosol | Laboratory | Not Specified | Not Specified | 11.7 | [4] |
Table 2: Half-life of this compound and MCPA Acid in Water
| Compound | System | Condition | Temperature (°C) | pH | Half-life (days) | Reference(s) |
| This compound (as MCPA 2-EHE) | Sterile Buffer | Hydrolysis | Not Specified | 5 | No hydrolysis | [5] |
| This compound (as MCPA 2-EHE) | Sterile Buffer | Hydrolysis | Not Specified | 7 | No hydrolysis | [5] |
| This compound (as MCPA 2-EHE) | Sterile Buffer | Hydrolysis | Not Specified | 9 | < 4.9 (117 hours) | [5] |
| MCPA acid | Aqueous Solution | Photolysis (Sunlight) | Not Specified | 8.3 | 20 - 24 | [2] |
| MCPA acid | Rice Paddy Water | Microbial degradation (dark) | Not Specified | Not Specified | < 13 (total degradation) | [2] |
| MCPA acid | Water | Photo-oxidation | Not Specified | Not Specified | 2.2 |
Table 3: Half-life of MCPA Acid in Water/Sediment Systems
| System | Condition | Temperature (°C) | Half-life (days) | Reference(s) |
| Ditchwater/Sediment | Aerobic | Not Specified | 16.3 | [1] |
| River water/Sediment | Aerobic | Not Specified | 16.8 | [1] |
| Water-light clay sediment | Aerobic | Not Specified | >100 | [1] |
| Anaerobic aquatic metabolism study | Anaerobic | Not Specified | No significant degradation | [1] |
Experimental Protocols
The determination of the half-life of this compound and its degradation products in environmental matrices typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are OECD 307 for aerobic and anaerobic transformation in soil, and OECD 308 for aerobic and anaerobic transformation in water-sediment systems.
Soil Degradation Study (Adapted from OECD 307)
Objective: To determine the rate of aerobic and anaerobic degradation of this compound and the formation and decline of its degradation products in soil.
Methodology:
-
Soil Collection and Preparation:
-
Collect fresh, sieved (<2 mm) agricultural soil from a location with no recent pesticide application.
-
Characterize the soil for texture (e.g., loam, sandy loam), pH, organic carbon content, and microbial biomass.
-
Pre-incubate the soil at the test temperature for 7-14 days to allow microbial populations to stabilize.
-
-
Test Substance Application:
-
Prepare a stock solution of ¹⁴C-labeled this compound in a suitable solvent.
-
Apply the test substance to the soil at a concentration relevant to typical agricultural application rates. Ensure uniform distribution.
-
-
Incubation:
-
Aerobic Conditions: Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Pass a slow stream of CO₂-free, humidified air over the soil surface to maintain aerobic conditions. Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).
-
Anaerobic Conditions: After an initial aerobic phase to allow for initial degradation (e.g., 2 days), flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
-
Sampling and Extraction:
-
Collect triplicate soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water) using techniques such as shaking or sonication.
-
Analyze the trapping solution for ¹⁴CO₂ to determine the extent of mineralization.
-
-
Analysis:
-
Quantify the concentrations of this compound and its degradation products (e.g., MCPA acid, 4-chloro-2-methylphenol) in the soil extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Use Liquid Scintillation Counting (LSC) to determine the total radioactivity in extracts and soil residues.
-
-
Data Analysis:
-
Calculate the half-life (t½) and dissipation time 50 (DT₅₀) of this compound and MCPA acid using appropriate kinetic models (e.g., first-order kinetics).
-
Water-Sediment Degradation Study (Adapted from OECD 308)
Objective: To determine the rate of aerobic and anaerobic degradation of this compound and the formation and decline of its degradation products in a water-sediment system.
Methodology:
-
System Preparation:
-
Collect fresh, intact water-sediment cores from a relevant aquatic environment (e.g., ditch, river).
-
Allow the systems to acclimatize in the laboratory under the test conditions for a period before the start of the experiment.
-
-
Test Substance Application:
-
Apply ¹⁴C-labeled this compound to the water phase of the test systems.
-
-
Incubation:
-
Aerobic Conditions: Incubate the systems in the dark at a constant temperature (e.g., 20°C). Gently bubble air into the water phase to maintain aerobic conditions. Trap any evolved ¹⁴CO₂.
-
Anaerobic Conditions: Purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
-
Sampling and Analysis:
-
At various time intervals, separate the water and sediment phases.
-
Analyze the water phase directly or after solid-phase extraction (SPE).
-
Extract the sediment samples with appropriate solvents.
-
Quantify this compound and its degradation products in the water and sediment extracts using HPLC-MS/MS.
-
Determine mineralization by analyzing the ¹⁴CO₂ traps.
-
-
Data Analysis:
-
Calculate the half-life of the parent compound in the total system, as well as in the water and sediment phases separately.
-
Signaling Pathways and Experimental Workflows
Degradation Pathway of this compound
The primary degradation pathway of this compound involves a rapid initial hydrolysis of the ester bond, followed by the slower microbial degradation of the resulting MCPA acid.
References
Bioavailability of MCPA-Isooctyl in Different Soil Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bioavailability of MCPA-isooctyl, a widely used phenoxy herbicide, in various soil environments. The bioavailability of this compound is a critical factor in determining its efficacy, environmental fate, and potential for off-site transport. This document details the key processes governing its persistence and mobility, including hydrolysis, microbial degradation, and sorption. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing bioavailability are provided. Furthermore, this guide includes visual representations of key pathways and workflows to facilitate a deeper understanding of the complex interactions between this compound and the soil matrix.
Introduction
This compound is an ester formulation of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). As an ester, it possesses higher lipophilicity compared to its parent acid form, which enhances its penetration through plant cuticles. However, upon entering the soil, its environmental behavior is largely dictated by its conversion to the more mobile and biologically active MCPA acid. Understanding the rate and extent of this transformation, along with the subsequent degradation and sorption processes, is paramount for accurate environmental risk assessment and the development of effective and sustainable weed management strategies.
The bioavailability of this compound and its active form, MCPA, in soil is influenced by a multitude of factors, including soil type, organic matter content, pH, microbial activity, and moisture levels. This guide will delve into these factors and provide a structured overview of the current scientific understanding.
Physicochemical Properties and Initial Transformation
This compound is rapidly hydrolyzed to MCPA acid and isooctyl alcohol in the soil environment.[1] This initial transformation is a critical step governing its bioavailability, as the anionic MCPA acid exhibits different mobility and sorption characteristics than the parent ester.[2] The hydrolysis can be both a chemical and microbially-mediated process.[3]
Data Presentation: Quantitative Insights into this compound and MCPA Fate in Soil
The following tables summarize key quantitative data from various studies on the dissipation and sorption of this compound and its primary metabolite, MCPA, in different soil types.
Table 1: Dissipation Half-life (DT50) of this compound and MCPA in Various Soil Types
| Compound | Soil Type | Half-life (DT50) in days | Reference(s) |
| This compound | Loam | 9 | [1] |
| Sandy Loam | 23 | [1] | |
| Soil (Beijing) | 1.56 | [4] | |
| Soil (Ningxia) | 9.63 | [4] | |
| MCPA (from this compound or other forms) | Clay Loam | 4.5 - 16.6 hours (hydrolysis to MCPA) | [5] |
| Sandy Loam | 24 | [5] | |
| Chernozem | 2.2 | [6][7] | |
| Regosol | 11.7 | [6][7] | |
| General Range | 3 - 16 | [8] |
Table 2: Soil Sorption Coefficients for MCPA
| Soil Type | Sorption Coefficient (Kd) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (Koc) (L/kg) | Reference(s) |
| General Range | 0.2 - 1 | 54 - 118 | [2][8] |
| Chernozem | - | - | [6][7] |
| Regosol | - | - | [6][7] |
Note: Specific Kd and Koc values for this compound are less commonly reported as it rapidly hydrolyzes to MCPA.
Experimental Protocols
Accurate assessment of this compound bioavailability relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments based on OECD guidelines and published literature.
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
This study aims to determine the rate and route of degradation of this compound in soil under both aerobic and anaerobic conditions.
Objective: To determine the dissipation half-life (DT50) of this compound and identify and quantify its transformation products.
Methodology:
-
Soil Selection and Preparation:
-
Select at least three different soil types with varying physicochemical properties (e.g., texture, organic carbon content, pH).
-
Sieve fresh soil samples (<2 mm) and adjust the moisture content to 40-60% of the maximum water holding capacity.
-
Pre-incubate the soil samples in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.
-
-
Test Substance Application:
-
Prepare a stock solution of radiolabeled ([¹⁴C]) this compound in a suitable solvent.
-
Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate. Ensure homogenous distribution.
-
-
Incubation:
-
Aerobic: Incubate the treated soil samples in flow-through systems or biometer flasks at a constant temperature (e.g., 20 ± 2 °C) in the dark for up to 120 days.[9][10][11] A continuous stream of humidified air is passed through the aerobic samples.
-
Anaerobic: For anaerobic conditions, flood the soil with deoxygenated water after an initial aerobic phase (e.g., 2 days) and purge the headspace with an inert gas (e.g., nitrogen).
-
-
Sampling and Analysis:
-
Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Analyze the extracts for this compound, MCPA, and potential transformation products (e.g., 4-chloro-2-methylphenol) using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][12][13]
-
Quantify the evolved ¹⁴CO₂ and other volatile organic compounds by trapping them in appropriate solutions (e.g., potassium hydroxide (B78521) for CO₂) and analyzing via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate the dissipation kinetics of this compound and the formation and decline of its transformation products.
-
Determine the DT50 and DT90 values using appropriate kinetic models (e.g., first-order kinetics).
-
Adsorption-Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)
This study determines the sorption and desorption potential of MCPA (as the primary bioavailable form) in different soils.
Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) for MCPA.
Methodology:
-
Soil and Solution Preparation:
-
Use at least five different soil types with a range of organic carbon content and pH. Air-dry and sieve the soils (<2 mm).
-
Prepare a stock solution of MCPA in 0.01 M CaCl₂ solution. Prepare a series of dilutions from this stock.
-
-
Adsorption Phase:
-
Add a known volume of each MCPA solution to a known mass of soil in a centrifuge tube. The soil-to-solution ratio should be chosen to ensure measurable concentrations in the aqueous phase after equilibration (e.g., 1:5).
-
Shake the tubes at a constant temperature (e.g., 20 ± 2 °C) for a predetermined equilibration time (typically 24-48 hours), which should be established in a preliminary kinetics experiment.[14][15]
-
Centrifuge the tubes to separate the soil and aqueous phases.
-
Analyze the supernatant for the concentration of MCPA using HPLC-MS/MS.
-
-
Desorption Phase:
-
After the adsorption phase, decant a known volume of the supernatant.
-
Add an equal volume of fresh 0.01 M CaCl₂ solution to the soil pellet.
-
Shake the tubes for the same equilibration time as in the adsorption phase.
-
Centrifuge and analyze the supernatant for the concentration of desorbed MCPA.
-
-
Data Analysis:
-
Calculate the amount of MCPA adsorbed to the soil by subtracting the amount in the equilibrium solution from the initial amount.
-
Plot the adsorbed concentration (Cs) against the equilibrium solution concentration (Ce) to generate a sorption isotherm.
-
Calculate the Freundlich or linear sorption coefficient (Kf or Kd) from the isotherm.
-
Calculate the Koc value using the formula: Koc = (Kd / % Organic Carbon) * 100.[16]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to the bioavailability of this compound in soil.
Caption: Fate of this compound in the soil environment.
Caption: Experimental workflow for a soil degradation study.
Conclusion
The bioavailability of this compound in soil is a dynamic process primarily driven by its rapid hydrolysis to MCPA acid. The subsequent fate of MCPA is then governed by a complex interplay of microbial degradation and sorption to soil particles. Soil properties, particularly organic matter content, pH, and microbial biomass, are key determinants of its persistence and mobility. The data and protocols presented in this guide provide a framework for researchers and professionals to conduct robust assessments of the environmental behavior of this compound and similar compounds, ultimately contributing to more informed risk management and sustainable agricultural practices.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. sourcetotap.eu [sourcetotap.eu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. pjoes.com [pjoes.com]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. oecd.org [oecd.org]
- 12. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 13. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 15. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 16. chemsafetypro.com [chemsafetypro.com]
Photodegradation of MCPA-Isooctyl on Plant Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-isooctyl, the isooctyl ester of (4-chloro-2-methylphenoxy)acetic acid, is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds in various crops. Upon application, the fate of this compound on plant surfaces is governed by several processes, including absorption, metabolism, and degradation. Photodegradation, the breakdown of the compound by sunlight, is a significant pathway for the dissipation of many herbicides. This technical guide provides an in-depth overview of the photodegradation of this compound on plant surfaces, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. It is important to note that while extensive research exists on the photodegradation of the parent MCPA acid in aqueous and soil matrices, specific data on the photodegradation of the isooctyl ester on plant foliage is limited. This guide synthesizes the available information and provides a framework for future research in this area.
Quantitative Data on Dissipation
Direct quantitative data on the photodegradation half-life of this compound specifically on plant surfaces is scarce in the reviewed literature. The dissipation of the herbicide on plants is a complex process involving photodegradation, metabolic breakdown by the plant, and potential volatilization. The available data primarily pertains to the dissipation of the total MCPA residue (including the acid form) in soil and on whole plants, which provides an indication of its environmental persistence.
| Herbicide Form | Matrix | Half-life (t½) | Location/Conditions | Reference(s) |
| This compound ester | Loam Soil | 9 days | California | [1] |
| This compound ester | Sandy Loam Soil | 23 days | Montana | [1] |
| MCPA (from ester) | Wheat Plot | 3.2 days | Not specified | [1] |
| MCPA acid | Agricultural Soil | ~5 days | Surface layer | [2] |
| MCPA acid | Ditchwater/sediment | 16.3 days | Aerobic | [3] |
| MCPA acid | River water/sediment | 16.8 days | Aerobic | [3] |
Note: The half-life on the wheat plot was for the total MCPA residue, and it was noted that the isooctyl ester converted to the MCPA acid during the preparation of the application mixture[1].
Experimental Protocols
Preparation and Application of Herbicide Solution
-
Chemicals: Analytical standard of this compound, formulation blank, and relevant solvents (e.g., acetone, acetonitrile).
-
Plant Species: Select a relevant plant species with uniform leaf surfaces (e.g., wheat, barley, or a model plant like Arabidopsis thaliana).
-
Application: Prepare a solution of this compound in a suitable solvent. Apply a known volume and concentration of the solution uniformly to the adaxial surface of the leaves using a microsyringe or a precision sprayer to mimic field application. Allow the solvent to evaporate, leaving a thin film of the herbicide on the leaf surface.
Irradiation Conditions
-
Light Source: Use a solar simulator or a xenon arc lamp that closely mimics the solar spectrum, particularly in the UVA and UVB range. The light intensity should be measured and reported (e.g., in W/m²).
-
Environmental Chamber: Conduct the experiment in a controlled environmental chamber to maintain constant temperature and humidity.
-
Control Samples: Prepare control samples that are kept in the dark to distinguish between photodegradation and other dissipation processes like metabolism or volatilization.
Sample Collection and Extraction
-
Time Points: Collect leaf samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Extraction: Wash the leaf surface with a known volume of a suitable solvent (e.g., acetonitrile) to recover the unabsorbed herbicide. Alternatively, the entire leaf can be homogenized and extracted to determine the total residue.
-
Purification: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering plant compounds before analysis.
Analytical Determination
-
Instrumentation: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector for the quantification of this compound and its potential photoproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
-
Quantification: Create a calibration curve using analytical standards of this compound and identified photoproducts to determine their concentrations in the samples.
-
Data Analysis: Calculate the dissipation kinetics, typically assuming first-order kinetics, to determine the half-life (t½) of this compound on the plant surface.
Visualizations
Photodegradation Pathway of MCPA
The primary photodegradation pathway of the MCPA molecule involves the cleavage of the ether linkage and hydroxylation of the aromatic ring. While the isooctyl ester will first hydrolyze to the parent MCPA acid, the subsequent photodegradation of the core molecule is a key process.
Caption: Proposed photodegradation pathway of this compound.
Experimental Workflow for Studying Photodegradation on Plant Surfaces
The following diagram illustrates a typical workflow for investigating the photodegradation of a herbicide on plant surfaces.
Caption: Experimental workflow for photodegradation studies.
Conclusion and Future Directions
The photodegradation of this compound on plant surfaces is a critical factor in its environmental fate and efficacy. While direct data is limited, the available information on the dissipation of MCPA and related compounds suggests that photodegradation is a significant pathway. The primary degradation product is expected to be 4-chloro-2-methylphenol, formed after the initial hydrolysis of the isooctyl ester to the MCPA acid.
Future research should focus on conducting controlled laboratory studies to specifically quantify the photodegradation rate and half-life of this compound on various plant species. Such studies should aim to differentiate between photodegradation, plant metabolism, and other dissipation routes. A more thorough understanding of the photodegradation products and their potential phytotoxicity is also warranted. The experimental protocols and pathways outlined in this guide provide a solid foundation for these future investigations, which will ultimately contribute to a more accurate risk assessment and optimized use of this important herbicide.
References
Methodological & Application
Application Note: UPLC-MS/MS Method for the Quantification of MCPA-Isooctyl in Maize
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCPA-isooctyl is an ester formulation of the selective, systemic herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), widely used for the control of broadleaf weeds in cereal crops, including maize.[1][2][3] Due to its potential for residues in food crops, a sensitive and reliable analytical method for its quantification is crucial for food safety and regulatory compliance. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound and its primary metabolite, MCPA, in various maize matrices.[1][4] The method described herein is based on a validated procedure involving acidified acetonitrile (B52724) extraction and solid-phase extraction (SPE) cleanup, providing high sensitivity and accuracy.[4]
Experimental Protocols
1. Sample Preparation (Extraction and Cleanup)
The sample preparation protocol is a critical step to ensure the accurate quantification of this compound from complex maize matrices. The following procedure is recommended:
-
Homogenization: Weigh a representative portion (e.g., 5-10 g) of the maize sample (fresh maize, kernel, or stover) into a centrifuge tube.
-
Extraction:
-
Cleanup (Solid-Phase Extraction - SPE):
-
Take an aliquot of the supernatant (acetonitrile extract).
-
Perform a cleanup step using an NH2-SPE column to remove interfering matrix components.[4]
-
Elute the analytes from the SPE column.
-
The eluent is then evaporated to dryness and reconstituted in a suitable solvent for UPLC-MS/MS analysis.
-
An alternative and widely used extraction method for pesticide residues in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][8] This approach involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a solid support to remove unwanted matrix components like fats and sugars.[6]
2. UPLC-MS/MS Analysis
The analysis of the prepared samples is performed using a UPLC system coupled to a tandem mass spectrometer.
-
UPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) should be used for the separation of this compound and MCPA.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate appropriate for the column dimensions should be used.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is recommended.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, and for MCPA, the negative ion mode is often preferred.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4] This involves monitoring specific precursor ion to product ion transitions for both this compound and its metabolite, MCPA.
-
Quantification: Quantification is typically achieved using an external standard method, where a calibration curve is constructed using standards of known concentrations.[4]
-
Data Presentation
The quantitative performance of this UPLC-MS/MS method for the analysis of this compound and MCPA in maize is summarized in the table below. The data is based on a validated study and demonstrates the method's reliability and sensitivity.[4]
| Parameter | This compound | MCPA |
| Limit of Detection (LOD) | 0.38 - 1.42 µg/kg | 0.38 - 1.42 µg/kg |
| Limit of Quantification (LOQ) | 1.28 - 4.76 µg/kg | 1.28 - 4.76 µg/kg |
| Spike Levels | 0.01 - 0.5 mg/kg | 0.01 - 0.5 mg/kg |
| Average Recoveries | 82% - 107% | 82% - 107% |
| Relative Standard Deviations (RSDs) | 0.81% - 8.9% | 0.81% - 8.9% |
Visualizations
Caption: Experimental workflow for this compound quantification in maize.
Caption: Logical relationship of the analytical method's validation process.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. MCPA-isoctyl [sitem.herts.ac.uk]
- 3. This compound 8% + Acetochlor 35% + Atrazine 20% 63% SE [aokunagro.com]
- 4. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 5. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. measurlabs.com [measurlabs.com]
- 8. QuEChERS: Home [quechers.eu]
- 9. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of MCPA-Isooctyl Residue using Gas Chromatography-Mass Spectrometry
Introduction
MCPA-isooctyl is the isooctyl ester form of 4-chloro-2-methylphenoxyacetic acid (MCPA), a widely used systemic phenoxy herbicide for the control of broadleaf weeds in various crops.[1] The ester formulation enhances the lipophilicity of the molecule, facilitating its absorption through the waxy cuticle of plant leaves.[1] Once absorbed, it is converted to the active MCPA acid.[1] Monitoring for this compound residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive technique for the analysis of semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound residues in soil and plant matrices using GC-MS, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Experimental Protocols
This section details the step-by-step procedures for the extraction, cleanup, and GC-MS analysis of this compound residues.
Sample Preparation using Modified QuEChERS Method
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of matrices.[2][3][4]
Materials and Reagents:
-
Homogenized soil or plant sample
-
Deionized water
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) kit containing:
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds to facilitate the interaction of the matrix components with the sorbents.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is the final extract for GC-MS analysis.
-
GC-MS Analysis
The final extract is analyzed using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) detector (Single Quadrupole or Triple Quadrupole)
-
GC column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent).
Instrumental Conditions:
| Parameter | Setting |
| GC | |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold for 3.5 min. |
| Mass Spectrometer | |
| Ion Source Temperature | 230 - 260 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Example SIM Ions for this compound | To be determined by direct injection of a standard. Potential characteristic ions would include the molecular ion and fragments related to the MCPA structure and the isooctyl group. |
Note on Derivatization: While this compound is amenable to direct GC-MS analysis, its primary metabolite, MCPA acid, is not. For the simultaneous analysis of MCPA, a derivatization step is required to convert the polar carboxylic acid into a more volatile ester (e.g., methyl or pentafluorobenzyl ester) prior to GC-MS analysis.[5][6][7][8]
Data Presentation
The following table summarizes representative quantitative data for MCPA and related compounds from various studies. It is important to note that specific performance characteristics will vary depending on the matrix, instrumentation, and specific method parameters.
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | Maize | UPLC-MS/MS | 0.38 - 1.42 | 1.28 - 4.76 | 82 - 107 | 0.81 - 8.9 | [9] |
| MCPA | Soil | GC-ECD (after derivatization) | 1 | 2.6 | 87 - 91 | 3.4 - 8.7 | [7] |
| Phenoxy Herbicides | Water | GC-MS (after derivatization) | 0.0008 - 0.00304 | - | - | - | [10] |
| Multiple Pesticides | Soil | GC-MS/MS (QuEChERS) | - | 5 - 10 | 65 - 116 | ≤17 | [11] |
Mandatory Visualizations
Caption: Workflow for this compound residue analysis.
This application note provides a comprehensive framework for the analysis of this compound residues by GC-MS. The presented protocol, utilizing a modified QuEChERS method, offers a reliable and efficient approach for researchers and scientists in the fields of environmental monitoring and food safety. Method validation should be performed in the specific matrix of interest to ensure data quality and accuracy.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. weber.hu [weber.hu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization and Determination of MCPA in Soil by GC [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 10. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction of MCPA-isooctyl from Plant Tissues for Chromatographic Analysis
Introduction
MCPA-isooctyl is the isooctyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid), a selective, systemic, hormone-type herbicide used to control broadleaf weeds in various crops such as cereals.[1][2] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible plants.[1] The isooctyl ester formulation enhances its lipophilicity, which facilitates better penetration through the waxy cuticle of plant leaves.[1] Once absorbed, it is translocated within the plant and hydrolyzed to its biologically active form, the MCPA acid.[1] Monitoring its residue levels in plant tissues is crucial for food safety and environmental assessment.
This application note provides a detailed protocol for the extraction of this compound and its primary metabolite, MCPA, from plant tissues for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Mechanism of Action: this compound
This compound is absorbed through the leaves and roots of the plant.[1] Its ester form allows for efficient penetration of the leaf's waxy cuticle.[1] Inside the plant tissues, it is converted to the active MCPA acid.[1] This active form mimics auxin, leading to a disruption of the plant's normal hormonal balance, which results in abnormal and uncontrolled growth, ultimately causing the plant's death.[5]
Caption: Mechanism of action of this compound in plants.
Experimental Protocol: Extraction of this compound from Plant Tissues
This protocol is a synthesized method based on established procedures for the extraction of this compound and its metabolite MCPA from plant matrices like maize and wheat.[3][4]
1. Materials and Reagents
-
Plant tissue sample (e.g., fresh maize, maize kernel, maize stover, wheat plants)
-
Acetonitrile (B52724) (ACN), HPLC grade[3][4]
-
Hydrochloric acid (HCl)[4]
-
Deionized water
-
This compound and MCPA analytical standards
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
pH meter
-
Syringe filters (0.22 µm)
2. Sample Preparation and Extraction
-
Weigh a representative sample of the plant tissue (e.g., 5-10 g) into a centrifuge tube.
-
For samples like grains, pulverize to a fine powder. For fresh plant material, chop into small pieces.
-
Add a suitable volume of deionized water to the sample.
-
Acidify the sample with hydrochloric acid to a pH of approximately 2 to ensure the analytes are in their non-ionized form.[1][4]
-
Homogenize the sample for 2-3 minutes.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at a high speed (e.g., 8000 rpm) for 5 minutes.
-
Carefully collect the acetonitrile supernatant for the cleanup step.
3. Extract Cleanup (Solid-Phase Extraction - SPE)
-
Condition the SPE cartridge (e.g., NH2-SPE) by passing a few milliliters of acetonitrile through it.[4]
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Allow the extract to pass through the cartridge, collecting the eluate.
-
The eluate now contains the purified extract.
4. Final Preparation and Analysis
-
Filter the purified extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using UPLC-MS/MS or GC-MS in multiple reaction monitoring (MRM) mode for the simultaneous detection of this compound and MCPA.[4]
-
Quantify the analytes using an external standard method.[3][4]
Experimental Workflow
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. MCPA-isoctyl [sitem.herts.ac.uk]
- 3. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 4. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 5. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]
- 6. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for MCPA-Isooctyl Cleanup in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCPA-isooctyl is an ester formulation of the selective systemic herbicide MCPA, used to control broadleaf weeds in various crops.[1][2] Monitoring its residues in soil is crucial for environmental assessment and ensuring food safety. The analysis of this compound in complex soil matrices presents a significant challenge due to the presence of interfering substances that can affect the accuracy and reliability of analytical results.[1] Solid-phase extraction (SPE) is a widely used and effective technique for sample cleanup, providing selective extraction and concentration of analytes from complex samples.[1][3] This application note provides a detailed protocol for the cleanup of this compound in soil samples using reversed-phase SPE, leading to a cleaner extract for subsequent chromatographic analysis.
The principle of this method involves extracting this compound from the soil using an organic solvent. The resulting extract is then passed through a reversed-phase SPE cartridge. The nonpolar this compound is retained on the hydrophobic sorbent, while more polar interferences are washed away. Finally, the analyte is eluted from the cartridge with a small volume of a nonpolar solvent.
Experimental Protocols
This section details the methodology for the extraction and SPE cleanup of this compound from soil samples.
Materials and Reagents
-
Soil Sample: Air-dried and sieved (2 mm)
-
This compound Standard: Analytical grade
-
Solvents: Acetonitrile (B52724), Methanol, Dichloromethane (B109758), Ethyl Acetate, n-Hexane (all HPLC or pesticide residue grade)
-
Reagents: Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) are commonly used for reversed-phase SPE of herbicides.[3] NH2 cartridges have also been shown to be effective.[4]
Sample Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
For acidic analytes like the metabolite MCPA, acidification of the sample with hydrochloric acid to a pH of around 3 can improve extraction efficiency. For the ester this compound, this may not be as critical but can be tested for optimization.
-
Vortex the sample for 2 minutes, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) with another 20 mL of acetonitrile.
-
Combine the supernatants and concentrate to approximately 1-2 mL using a rotary evaporator at 40°C.
Solid-Phase Extraction (SPE) Cleanup
A reversed-phase SPE procedure using C18 cartridges is detailed below. This is a common and effective method for cleaning up herbicide residues from soil and water samples.[3]
-
Cartridge Conditioning:
-
Pass 5 mL of n-hexane through the C18 cartridge, followed by 5 mL of dichloromethane, and then 5 mL of methanol. Do not allow the cartridge to dry out between solvent additions.
-
Finally, equilibrate the cartridge by passing 5 mL of deionized water, ensuring a small layer of water remains on top of the sorbent bed.
-
-
Sample Loading:
-
Dilute the concentrated extract from step 2.8 with 10 mL of deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 20 minutes to remove any residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 10 mL of a mixture of dichloromethane and n-hexane (e.g., 1:1, v/v) or ethyl acetate.
-
Collect the eluate in a clean collection tube.
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of n-hexane or mobile phase for LC/GC analysis) for instrumental analysis.
-
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of this compound and related compounds in soil and other matrices using SPE for cleanup.
| Analyte | Matrix | SPE Sorbent | Spiked Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| This compound | Wheat, Soil | dSPE | 0.05 - 0.2 | 77.0 - 112.0 | 1.1 - 9.9 | 0.05 | [5] |
| This compound | Maize | NH2 | 0.01 - 0.5 | 82 - 107 | 0.81 - 8.9 | 0.00128 - 0.00476 | [4] |
| MCPA | Wheat, Soil | C18 | 0.01, 0.1, 0.5 | 87.1 - 98.2 | 0.604 - 3.44 | 0.01 | [3][6] |
| MCPA 2-EH | Soil | - | - | - | - | 0.01 | [7] |
| MCPA | Soil | Divinylbenzene/N-vinylpyrrolidone copolymer | - | - | - | 0.001 |
Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction cleanup of this compound from soil samples.
Caption: Experimental workflow for this compound cleanup in soil.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. MCPA-isoctyl [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 5. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 6. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Application Note: Analysis of MCPA-isooctyl using High-Performance Liquid Chromatography (HPLC)
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of MCPA-isooctyl, a selective, systemic, hormone-type herbicide.[1] The protocols provided are intended for researchers, scientists, and professionals involved in environmental monitoring, food safety, and agricultural sciences.
Introduction
This compound is the isooctyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used herbicide for the control of broadleaf weeds in various crops.[1] Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental quality. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the determination of this compound. This document outlines a complete protocol, from sample preparation to final analysis, using HPLC with UV detection.
Principle
The method involves extracting this compound from the sample matrix using a suitable organic solvent, followed by a clean-up step to remove interfering substances. The purified extract is then injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. Detection and quantification are performed using a UV detector.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 mg/L): Accurately weigh 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase. Recommended concentrations for the calibration curve are 1.0, 5.0, 10.0, 25.0, and 50.0 mg/L.
Sample Preparation (General Procedure for Soil and Plant Matrices)
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile (B52724) and vortex for 2 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE): Transfer the upper acetonitrile layer to a dSPE tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector Wavelength | 270 nm[2] |
| Run Time | 10 minutes |
Data Presentation
Method Validation Parameters
The performance of this method should be validated according to standard guidelines.[3] The following table summarizes typical validation data obtained from various studies for the analysis of MCPA and its derivatives, which can be used as a reference.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [4] |
| Limit of Detection (LOD) | 0.38 - 1.42 µg/kg | [5] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | [6] |
| Recovery | 77.0% - 112.0% | [6] |
| Relative Standard Deviation (RSD) | 1.1% - 9.9% | [6] |
Note: The specific values for LOD and LOQ will depend on the matrix and the sensitivity of the instrument used.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure for this compound determination.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns | SIELC Technologies [sielc.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 6. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
Developing Analytical Standards for MCPA-Isooctyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-isooctyl is the isooctyl ester of 4-chloro-2-methylphenoxyacetic acid (MCPA), a systemic phenoxy herbicide used for the selective control of broadleaf weeds in various agricultural settings, including cereal crops and pastures.[1][2] As an ester, this compound is readily absorbed by plants and is subsequently hydrolyzed to the active acidic form, MCPA. This active form mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible weed species.[2] The increasing use of this compound necessitates robust and reliable analytical methods for its monitoring in various environmental and agricultural matrices to ensure food safety and environmental protection.
These application notes provide detailed protocols for the quantitative analysis of this compound and its primary metabolite, MCPA, in food and environmental samples using state-of-the-art chromatographic techniques. The methodologies described herein are intended to serve as a comprehensive resource for researchers and analytical scientists.
Signaling Pathway of MCPA
MCPA, the active form of this compound, functions as a synthetic auxin. It disrupts the normal hormonal balance in susceptible plants by binding to auxin receptors, leading to a cascade of events that result in phytotoxicity. The simplified signaling pathway is illustrated below.
Caption: Simplified diagram of the MCPA signaling pathway in susceptible plants.
Analytical Methodologies
The determination of this compound and MCPA residues is predominantly achieved using chromatographic techniques coupled with various detectors. The most common and robust methods are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV detection is also utilized.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound and MCPA in different matrices.
Table 1: UPLC-MS/MS Method Performance
| Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Maize (Fresh, Kernel, Stover) | This compound & MCPA | 0.38 - 1.42 | 1.28 - 4.76 | 82 - 107 | 0.81 - 8.9 | [3] |
| Water (Drinking) | MCPA | - | 0.005 | 75 - 88 | - | [4] |
| Tomato | 51 Pesticides (including phenoxy acids) | - | 10 | 70 - 120 | < 20 | [5] |
Table 2: GC-MS Method Performance
| Matrix | Analyte(s) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Wheat (Grain, Plant) & Soil | This compound | 0.05 | 77.0 - 112.0 | 1.1 - 9.9 | [6] |
Table 3: HPLC-DAD/UV Method Performance
| Matrix | Analyte(s) | LOD (ng) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Wheat & Soil | MCPA | 0.02 | 0.01 | 87.1 - 98.2 | 0.60 - 3.44 | [7][8] |
| Brown Rice & Rice Straw | MCPA | - | - | 88.2 - 96.0 | 1.5 - 5.7 | [1] |
Experimental Protocols
Protocol 1: Analysis of this compound and MCPA in Maize by UPLC-MS/MS
This protocol is adapted from the method described by Xu et al. for the simultaneous determination of this compound and its metabolite MCPA in maize.[3]
1. Sample Preparation and Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 7. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of MCPA-isooctyl in Selective Weed Control in Cereal Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-isooctyl is a selective, systemic herbicide widely employed for the post-emergence control of annual and perennial broadleaf weeds in cereal crops such as wheat, barley, and oats.[1][2] As a member of the phenoxy herbicide family, its efficacy and selectivity are crucial for maintaining crop yield and quality by mitigating weed competition.[3] This document provides detailed application notes, experimental protocols, and a summary of efficacy data to guide research and development professionals in the effective use and evaluation of this compound.
Mechanism of Action
This compound functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[4][5] This mimicry leads to a cascade of events within susceptible broadleaf plants, ultimately causing uncontrolled and disorganized cell division and growth, leading to plant death.[4][5] Cereal crops, being monocots, are generally tolerant to this compound at recommended application rates.[1]
The isooctyl ester formulation of MCPA enhances its lipophilicity, facilitating improved penetration through the waxy cuticle of weed leaves.[4] Once absorbed, the ester is hydrolyzed to the active MCPA acid, which is then translocated throughout the plant via the vascular system, accumulating in the meristematic tissues where it exerts its herbicidal effects.[4][6]
Signaling Pathway of MCPA Action
The molecular mechanism of action of MCPA, as a synthetic auxin, involves the core components of the auxin signaling pathway:
-
Perception: MCPA binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which act as auxin co-receptors.[6][7][8] This binding is stabilized in the presence of Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors, forming a ternary complex.[6][8]
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor proteins for polyubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] Subsequently, the ubiquitinated Aux/IAA proteins are degraded by the 26S proteasome.[7]
-
Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[3][6] This leads to the transcription of genes involved in cell division, elongation, and differentiation, resulting in the uncontrolled growth characteristic of herbicide action.[6]
Caption: Signaling pathway of MCPA in a susceptible plant cell.
Application Notes
Target Crops and Timing
This compound is registered for use in a variety of cereal crops. Application timing is critical to ensure maximum weed control and crop safety.
| Crop | Application Timing (Growth Stage) |
| Wheat | From the 3-leaf stage to the boot stage. For spring wheat, application between the 2 to 4-leaf stage is common.[3][9] |
| Barley | After the crop begins tillering and before the boot stage.[10] |
| Oats | From the 3 to 5-leaf stage up to the early boot stage.[11] |
Dosage and Efficacy
The recommended dosage of this compound varies depending on the target weed species, their growth stage, and the environmental conditions. The following table summarizes efficacy data from various studies.
| Weed Species | Common Name | Cereal Crop | This compound Application Rate (g a.i./ha) | Efficacy (% Control) |
| Amaranthus retroflexus | Redroot Pigweed | Maize (in mixture) | 388.9 (in mixture with foramsulfuron) | 90% |
| Chenopodium album | Common Lambsquarters | Wheat | Not specified | >95% |
| Cirsium arvense | Canada Thistle | Wheat, Barley | 1120 - 1680 | Suppression to good control |
| Polygonum convolvulus | Wild Buckwheat | Wheat | Not specified | Not specified |
| Sinapis arvensis | Wild Mustard | Wheat | Not specified | 95% |
| Stellaria media | Common Chickweed | Wheat-Pea Intercrop | Not specified | 45-48% (late treatment) |
Note: Efficacy can be influenced by factors such as weed size, weather conditions at the time of application, and the potential for herbicide resistance.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy on Broadleaf Weeds in Cereal Crops
Objective: To determine the dose-dependent efficacy of this compound on key broadleaf weed species in a selected cereal crop.
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[6][12]
Materials:
-
Certified cereal crop seed (e.g., 'RB-07' hard red spring wheat).[3]
-
This compound formulation.
-
Calibrated backpack sprayer with flat-fan nozzles.[3]
-
Plot markers, measuring tape.
-
Data collection sheets or electronic device.
-
Personal Protective Equipment (PPE).
Procedure:
-
Site Selection and Preparation: Select a field with a uniform infestation of the target broadleaf weeds. Prepare the seedbed according to standard agricultural practices for the chosen cereal crop.[3]
-
Plot Establishment: Demarcate plots of a standard size (e.g., 10 by 24 ft).[3] Arrange the plots in a randomized complete block design.
-
Crop Sowing: Sow the cereal crop at the recommended seeding rate.[3]
-
Treatments:
-
Untreated control.
-
This compound at three to five different rates (e.g., 0.5X, 1X, 1.5X, 2X of the recommended rate).
-
A standard commercial herbicide for comparison (optional).
-
-
Herbicide Application: Apply the herbicide treatments when the cereal crop is at the appropriate growth stage (e.g., 2-4 leaf stage for spring wheat) and the weeds are young and actively growing.[3] Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Weed Control Assessment: Visually assess the percentage of weed control for each species at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete kill) compared to the untreated control.[4]
-
Weed Density and Biomass: At a predetermined time point (e.g., 28 DAT), count the number of individual weeds of each target species in a defined quadrat within each plot. Harvest the above-ground biomass of these weeds, dry to a constant weight, and record the dry weight.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.
Caption: Workflow for an this compound efficacy trial.
Protocol 2: Assessment of Cereal Crop Phytotoxicity to this compound
Objective: To evaluate the tolerance of a specific cereal crop variety to different rates of this compound.
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications, conducted in a weed-free area.
Materials:
-
Certified cereal crop seed of the variety to be tested.
-
This compound formulation.
-
Calibrated backpack sprayer.
-
Equipment for biomass and yield measurement.
-
PPE.
Procedure:
-
Site and Plot Preparation: Establish plots in a weed-free area to ensure that any observed effects are due to the herbicide and not weed competition.
-
Crop Sowing: Sow the cereal crop at a uniform density.
-
Treatments:
-
Untreated control.
-
This compound at the recommended rate (1X).
-
This compound at twice the recommended rate (2X) to assess the margin of crop safety.
-
-
Herbicide Application: Apply treatments at the recommended crop growth stage.
-
Data Collection:
-
Visual Phytotoxicity Assessment: At 7, 14, and 21 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). Symptoms may include stunting, chlorosis, necrosis, and epinasty.
-
Plant Height: Measure the height of a representative number of plants in each plot at a specified time after application.
-
Biomass Reduction: At a suitable growth stage (e.g., heading), harvest the above-ground biomass from a defined area in each plot. Dry the biomass to a constant weight and calculate the percentage reduction compared to the untreated control.
-
Yield: At crop maturity, harvest the grain from each plot and determine the yield, adjusting for moisture content.
-
-
Data Analysis: Statistically analyze the data to determine if there are significant differences in phytotoxicity, biomass, and yield between the treatments.
Caption: Logical flow for assessing crop phytotoxicity.
Conclusion
This compound remains a valuable tool for selective broadleaf weed control in cereal production. Understanding its mechanism of action, appropriate application parameters, and potential for crop phytotoxicity is essential for its effective and sustainable use. The protocols outlined in this document provide a framework for conducting robust scientific evaluations of this compound and similar herbicides. Researchers are encouraged to adapt these protocols to their specific experimental conditions and objectives.
References
- 1. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 2. ijbbku.com [ijbbku.com]
- 3. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 4. peaceforageseed.ca [peaceforageseed.ca]
- 5. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. cropj.com [cropj.com]
- 8. researchgate.net [researchgate.net]
- 9. Wheat Weed Control [sunflower.k-state.edu]
- 10. Thistle, Canada (Cirsium arvense)-selective control in crops | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 11. Annual Broadleaf Weeds | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 12. pp1.eppo.int [pp1.eppo.int]
Formulation Development of MCPA-Isooctyl Emulsifiable Concentrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation development of emulsifiable concentrates (ECs) containing the active ingredient MCPA-isooctyl. This document outlines the systematic approach to selecting appropriate solvents and emulsifiers, and details the experimental protocols for preparing and evaluating the physical and chemical stability of the formulations.
Introduction to this compound and Emulsifiable Concentrates
This compound is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds in various crops.[1][2][3][4] As an ester of MCPA, this compound exhibits increased lipophilicity, which facilitates its penetration through the waxy cuticle of plant leaves.[2]
An emulsifiable concentrate (EC) is a liquid formulation in which the active ingredient is dissolved in a water-immiscible organic solvent along with a blend of emulsifiers.[5][6][7][8] Upon dilution with water in a spray tank, an EC spontaneously forms a stable oil-in-water emulsion, allowing for uniform application.[6][8][9]
Materials and Equipment
Materials:
-
This compound technical grade (purity >95%)
-
Solvent candidates (e.g., Aromatic hydrocarbons like Solvesso™ 100, cyclohexanone, N-methyl-2-pyrrolidone)
-
Anionic emulsifiers (e.g., Calcium dodecylbenzenesulfonate)
-
Non-ionic emulsifiers (e.g., Fatty alcohol ethoxylates, tristyrylphenol ethoxylates)
-
CIPAC Standard Waters A and D
-
Distilled or deionized water
Equipment:
-
Magnetic stirrer and stir bars
-
Beakers, graduated cylinders, and volumetric flasks
-
Analytical balance
-
Homogenizer (optional)
-
Oven capable of maintaining 54 ± 2 °C
-
Refrigerator/Freezer capable of maintaining 0 ± 2 °C
-
Centrifuge
-
pH meter
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for active ingredient analysis
-
Particle size analyzer (optional)
Experimental Protocols
Phase 1: Component Selection and Screening
The initial phase focuses on identifying suitable solvents and emulsifiers for the this compound EC formulation.
-
Preparation: Weigh 1 g of this compound technical into a series of glass vials.
-
Solvent Addition: Add a candidate solvent to each vial in increments, with agitation, until the this compound is fully dissolved or a maximum solvent-to-active ingredient ratio (e.g., 4:1) is reached.
-
Observation: Record the amount of solvent required to achieve complete dissolution at room temperature.
-
Low-Temperature Solubility: Place the vials in a refrigerator at 4-5 °C for 24 hours and observe for any crystallization.
-
Selection: Select solvents that demonstrate good dissolving power and maintain the active ingredient in solution at low temperatures.
Table 1: Representative Solubility Data of this compound in Various Solvents
| Solvent | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Solubility of this compound ( g/100 mL) |
| Solvesso™ 100 | 165 | 50 | 0.878 | > 50 |
| Cyclohexanone | 155 | 44 | 0.948 | > 60 |
| N-Methyl-2-pyrrolidone | 202 | 91 | 1.028 | > 70 |
| Xylene | 138-144 | 27-32 | ~0.87 | > 50 |
| Kerosene | 150-275 | 38-72 | ~0.80 | < 40 |
Note: The data in this table is representative and may vary depending on the specific grade of the solvent and the purity of the this compound.
The selection of an appropriate emulsifier system is critical for the spontaneous formation of a stable emulsion. A blend of anionic and non-ionic emulsifiers is typically used to achieve a suitable Hydrophilic-Lipophilic Balance (HLB).
-
Solvent-Active Solution: Prepare a solution of this compound in the selected solvent at the target concentration (e.g., 40% w/w).
-
Emulsifier Blending: Prepare a series of emulsifier blends by mixing an anionic and a non-ionic emulsifier in different ratios (e.g., 9:1, 8:2, 7:3, etc.).
-
Preliminary Emulsification Test:
-
Add a fixed amount of the emulsifier blend (e.g., 5% w/w) to the solvent-active solution and mix until homogeneous.
-
Add 5 mL of this organic phase to 95 mL of CIPAC Standard Water D in a stoppered graduated cylinder.
-
Invert the cylinder 10 times and observe the spontaneity of emulsion formation.
-
Let the emulsion stand and observe for creaming, sedimentation, or oil separation at 30 minutes, 2 hours, and 24 hours.
-
-
Selection: Select the emulsifier blend(s) that provide the best spontaneity and emulsion stability for further optimization.
Table 2: Representative Properties of Emulsifier Classes
| Emulsifier Type | Charge | Typical HLB Range | Function | Examples |
| Anionic | Negative | > 8 | Provides good spontaneity and stability. | Calcium dodecylbenzenesulfonate, Phosphate esters |
| Non-ionic (Low HLB) | None | 4-8 | Oil-soluble, provides stability. | Sorbitan esters (Spans) |
| Non-ionic (High HLB) | None | 10-18 | Water-soluble, aids in emulsification. | Polysorbates (Tweens), Fatty alcohol ethoxylates |
Phase 2: Formulation Preparation and Optimization
Based on the results from the screening phase, prototype formulations are prepared and optimized.
-
Solvent and Active: In a suitable beaker, add the selected solvent.
-
Dissolution: While stirring, slowly add the this compound technical until completely dissolved.
-
Emulsifier Addition: Add the pre-selected anionic and non-ionic emulsifiers to the solution and continue to stir until a homogeneous liquid is obtained.
-
Final Volume: Adjust the final volume with the solvent to achieve the target concentration of the active ingredient.
Table 3: Example of Trial Formulations of this compound 400 g/L EC
| Component | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
| This compound (95%) | 42.1 | 42.1 | 42.1 |
| Solvesso™ 100 | 47.9 | 45.9 | 43.9 |
| Calcium dodecylbenzenesulfonate | 5.0 | 6.0 | 7.0 |
| Tristyrylphenol ethoxylate | 5.0 | 6.0 | 7.0 |
| Total | 100.0 | 100.0 | 100.0 |
Phase 3: Stability Testing
The physical and chemical stability of the optimized formulations are evaluated to ensure a shelf-life of at least two years under normal storage conditions.
-
Sample Preparation: Place approximately 50 mL of the EC formulation into a glass bottle, leaving a small headspace. Seal the bottle tightly.
-
Storage: Place the bottle in an oven maintained at 54 ± 2 °C for 14 days.[10][11][12][13]
-
Equilibration: After 14 days, remove the bottle from the oven and allow it to cool to room temperature.
-
Analysis:
-
Visually inspect the formulation for any signs of crystallization, phase separation, or sedimentation.
-
Determine the this compound content using a validated analytical method (e.g., GC or HPLC) and compare it to the initial concentration.
-
Perform the emulsion stability and re-emulsification test (CIPAC MT 36.3).
-
-
Sample Preparation: Place 50 mL of the EC formulation into a glass cylinder.
-
Storage: Place the cylinder in a refrigerator or freezer maintained at 0 ± 2 °C for 7 days.[14]
-
Observation: After 7 days, visually inspect the sample for any signs of crystallization, solidification, or phase separation.
-
Quantification: If any separation occurs, measure the volume of the separated phase.
-
Re-dissolution: Allow the sample to return to room temperature and observe if any separated components re-dissolve.
-
Preparation: Add 5 mL of the EC formulation to 95 mL of CIPAC Standard Water D in a 100 mL stoppered graduated cylinder.
-
Emulsification: Invert the cylinder 30 times and then place it in a water bath at 30 ± 1 °C.
-
Stability Assessment: After 2 hours, record the volume of any free oil or cream that has separated.
-
Re-emulsification: After 24 hours, re-invert the cylinder 30 times and observe if the emulsion reforms.
-
Final Observation: Let the cylinder stand for another 30 minutes and record the volume of any separated free oil or cream.
Table 4: Representative Stability Data for an Optimized this compound 400 g/L EC Formulation
| Test | Parameter | Specification | Result |
| Accelerated Storage (14 days at 54°C) | Appearance | Homogeneous liquid, no crystals | Pass |
| Active Ingredient Degradation | < 5% | 2.1% | |
| Emulsion Stability (after storage) | Pass (as per CIPAC MT 36.3) | Pass | |
| Low-Temperature Stability (7 days at 0°C) | Appearance | Homogeneous liquid, no crystals | Pass |
| Phase Separation | < 0.3 mL | 0.0 mL | |
| Emulsion Stability (CIPAC MT 36.3) | Free Oil/Cream at 2h | < 2 mL | 0.5 mL |
| Re-emulsification after 24h | Homogeneous emulsion | Pass | |
| Free Oil/Cream after re-emulsification | < 2 mL | 0.8 mL |
Visualizations
Caption: Workflow for this compound EC formulation development.
References
- 1. MCPA-isoctyl [sitem.herts.ac.uk]
- 2. This compound | Herbicide Ester for Research [benchchem.com]
- 3. makingchembooks.com [makingchembooks.com]
- 4. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]
- 5. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 6. shreechem.in [shreechem.in]
- 7. brewerint.com [brewerint.com]
- 8. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 9. nzic.org.nz [nzic.org.nz]
- 10. laboratuar.com [laboratuar.com]
- 11. epa.gov [epa.gov]
- 12. MT 46.3 - Accelerated storage procedure [cipac.org]
- 13. MT 46.3 Accelerated Storage Stability MR formulation [cipac.org]
- 14. MT 39 - Stability of liquid formulations at 0˚C [cipac.org]
Application Note: Enantioselective Analysis of MCPA-isooctyl Isomers Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the enantioselective analysis of MCPA-isooctyl, a chiral herbicide widely used in agriculture. The separation of the (R)- and (S)-enantiomers is critical for environmental monitoring and toxicological studies, as different isomers can exhibit varying biological activity and degradation rates. This protocol utilizes chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the this compound enantiomers. The method is suitable for accurate quantification and purity assessment in research and quality control settings.
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a systemic phenoxy herbicide, and its isooctyl ester form is commonly used in commercial formulations. The presence of a chiral center in the MCPA molecule results in two enantiomers, (R)-MCPA and (S)-MCPA. Often, only one enantiomer possesses the desired herbicidal activity, while the other may be less active or contribute to off-target environmental effects. Therefore, the ability to separate and quantify the individual enantiomers of this compound is of significant importance. Chiral chromatography, particularly with polysaccharide-based CSPs, has proven to be a powerful technique for the enantioseparation of a wide range of chiral compounds, including phenoxy acid herbicides and their esters. This application note provides a detailed protocol for the successful chiral separation of this compound enantiomers.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol, at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution with the mobile phase.
-
-
Sample Extraction (from soil or water):
-
Soil: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to isolate the this compound from the soil matrix. A common approach involves extraction with an organic solvent mixture like acetone/hexane (B92381), followed by cleanup using a silica (B1680970) or Florisil SPE cartridge.
-
Water: Utilize LLE with a non-polar solvent such as dichloromethane (B109758) or hexane at an acidic pH to extract the this compound.
-
Evaporate the solvent from the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase before HPLC analysis.
-
Chiral HPLC Method
The enantioselective separation is achieved using an amylose-based chiral stationary phase. The following conditions have been optimized for the baseline separation of this compound enantiomers.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes representative quantitative data for the enantioselective separation of this compound isomers under the specified chromatographic conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Enantiomer 1 | 8.5 | \multirow{2}{}{> 1.5} | \multirow{2}{}{1.25} |
| Enantiomer 2 | 9.8 |
Note: The elution order of the (R)- and (S)-enantiomers should be determined using a certified reference standard for one of the pure enantiomers.
Mandatory Visualizations
Caption: Experimental workflow for the enantioselective analysis of this compound.
Caption: Signaling pathway of chiral separation of this compound enantiomers.
Field Trial Protocols for Assessing MCPA-isooctyl Efficacy: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing robust field trials to evaluate the efficacy of MCPA-isooctyl, a selective, systemic, post-emergence herbicide. The protocols outlined herein are intended to ensure the generation of high-quality, reproducible data for regulatory submissions, product development, and academic research.
Introduction to this compound and its Mode of Action
This compound is an auxinic herbicide belonging to the phenoxyacetic acid chemical family. It is the isooctyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid). As a synthetic auxin, this compound mimics the natural plant growth hormone indole-3-acetic acid (IAA)[1][2]. This mimicry leads to a cascade of events within susceptible broadleaf weeds.
At the cellular level, this compound is absorbed through the leaves and translocated throughout the plant. It binds to auxin receptors, primarily the F-box proteins TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box)[3][4][5]. This binding event promotes the degradation of Aux/IAA transcriptional repressors, which in turn unleashes auxin response factors (ARFs)[3][4][5]. The activation of ARFs leads to the transcription of auxin-responsive genes, resulting in uncontrolled cell division and elongation, epinasty (twisting of stems and leaves), and ultimately, plant death[1][2].
Signaling Pathway of this compound
References
Application Notes: Laboratory Bioassays for MCPA-Isooctyl Herbicidal Activity
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide widely used for the control of broadleaf weeds in cereal crops and pastures.[1][2][3] The isooctyl ester form, MCPA-isooctyl, is a common formulation that enhances the compound's lipophilicity, facilitating improved penetration through the waxy cuticle of plant leaves.[4] Once absorbed, the ester bond is hydrolyzed, releasing the biologically active MCPA acid.[4] These application notes provide detailed protocols for conducting laboratory bioassays to determine the herbicidal efficacy of this compound, essential for research, development, and resistance monitoring.
Mechanism of Action
This compound functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][4][5] It is absorbed by the leaves and roots and translocated throughout the plant's vascular system.[4][6] The active MCPA acid disrupts the plant's normal hormonal balance by binding to auxin receptors, leading to uncontrolled and disorganized cell division and elongation.[1][4][6] This abnormal growth results in symptoms like twisted stems, curled leaves, and stunted root development, ultimately causing the death of susceptible plants.[1][6]
Caption: Mechanism of action of this compound in a plant cell.
Experimental Protocols
A standardized workflow is critical for reproducible results in herbicide bioassays. The general process involves preparation of plant material and herbicide solutions, application, incubation under controlled conditions, and data collection.
Caption: General experimental workflow for herbicide bioassays.
Protocol 1: Whole-Plant Dose-Response Bioassay (Pot Study)
This protocol is a robust method to determine the effect of this compound on whole plants under controlled greenhouse conditions.[7][8] It is essential for confirming resistance and determining the precise dose required for effective control.
1. Materials:
-
Seeds of a susceptible broadleaf indicator species (e.g., garden cress (Lepidium sativum), white mustard (Sinapis alba)).[9]
-
Pots (8-10 cm diameter) filled with a standardized soil substrate.[8]
-
This compound formulation of known concentration.
-
Laboratory sprayer or cabinet designed for precise herbicide application.[10]
-
Controlled environment greenhouse or growth chamber (e.g., 25°C day/18°C night, 14-hour photoperiod).[2]
-
Analytical balance, volumetric flasks, pipettes.
2. Methodology:
-
Plant Preparation: Sow 5-10 seeds per pot to ensure a uniform density of seedlings.[8] Thin seedlings to 3-5 uniform plants per pot once they have emerged. Grow plants until they reach the 2-4 true leaf stage, which is typically an optimal stage for herbicide application.
-
Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of 6-8 concentrations (plus a zero-herbicide control) that are expected to span from no effect to complete plant death. The appropriate range may need to be determined in a preliminary experiment.
-
Application: Calibrate the laboratory sprayer to deliver a consistent volume per unit area.[10] Treat the plants with each herbicide concentration. Include a control group that is sprayed only with the carrier solution (e.g., water with any adjuvant used). Replicate each treatment at least 3-4 times.
-
Incubation: Randomize the pot placement within the greenhouse or growth chamber to minimize environmental variability. Water plants as needed, avoiding overhead watering that could wash the herbicide off the leaves.
-
Assessment: Evaluate the plants 14-21 days after treatment.[7] Collect data on:
-
Plant Survival: Count the number of surviving plants per pot.[10]
-
Visual Injury: Score plants on a scale (e.g., 0% = no effect, 100% = complete death).
-
Biomass Reduction: Harvest the above-ground biomass from each pot, and measure the fresh weight. Dry the biomass at 60-70°C for 48-72 hours and measure the dry weight for higher accuracy.
-
Protocol 2: Seed Germination and Root Elongation Bioassay (Petri Dish Assay)
This is a rapid and sensitive bioassay for assessing the impact of herbicide residues on early plant development.[9][11] It is particularly useful for high-throughput screening.
1. Materials:
-
Seeds of a sensitive indicator species (e.g., cress, lettuce, oat).
-
Sterile Petri dishes (9 cm diameter) with filter paper.
-
This compound formulation.
-
Growth chamber or incubator set to a constant temperature (e.g., 25°C) in the dark.
-
Pipettes, flasks, distilled water.
2. Methodology:
-
Herbicide Preparation: Prepare a series of this compound dilutions in distilled water.
-
Assay Setup: Place one or two sterile filter papers into each Petri dish. Pipette a fixed volume (e.g., 5 mL) of each herbicide concentration onto the filter paper. The control dishes receive only distilled water.
-
Seeding: Arrange 10-20 seeds evenly on the moist filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and incubate in the dark for 72-96 hours.[11]
-
Assessment: After the incubation period, measure the following:
-
Germination Rate (%): Count the number of germinated seeds.
-
Root and Shoot Length: Measure the primary root and shoot length of each seedling. Use an image analysis software for higher precision. Inhibition is calculated relative to the control.
-
Data Presentation and Analysis
Quantitative data from bioassays are typically used to generate dose-response curves, from which key efficacy parameters like GR₅₀ (the dose causing 50% growth reduction) or LD₅₀ (the dose causing 50% mortality) are calculated.
Data Summary Tables
Raw data should be processed to show the mean response and standard error for each herbicide concentration. The response is often expressed as a percentage of the untreated control.
Table 1: Example Data for Whole-Plant Bioassay (Dry Weight)
| This compound (g a.i./ha) | Mean Dry Weight (g) | Std. Error | % of Control |
| 0 (Control) | 1.52 | 0.08 | 100.0 |
| 50 | 1.35 | 0.07 | 88.8 |
| 100 | 1.10 | 0.09 | 72.4 |
| 200 | 0.78 | 0.06 | 51.3 |
| 400 | 0.41 | 0.05 | 27.0 |
| 800 | 0.15 | 0.03 | 9.9 |
| 1600 | 0.02 | 0.01 | 1.3 |
Table 2: Example Data for Root Elongation Bioassay
| This compound (mg/L) | Mean Root Length (mm) | Std. Error | % Inhibition |
| 0 (Control) | 45.3 | 2.1 | 0.0 |
| 0.1 | 40.1 | 1.9 | 11.5 |
| 0.5 | 31.5 | 2.5 | 30.5 |
| 1.0 | 23.0 | 1.8 | 49.2 |
| 2.0 | 15.2 | 1.5 | 66.4 |
| 5.0 | 6.8 | 0.9 | 85.0 |
| 10.0 | 2.1 | 0.5 | 95.4 |
Data Analysis and Visualization
The dose-response relationship is typically modeled using a non-linear regression analysis, such as a four-parameter log-logistic model.[8]
Caption: Workflow for dose-response data analysis.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. This compound | Herbicide Ester for Research [benchchem.com]
- 5. Exploring the Properties of MCPA and Its Isooctyl Derivative for Agricultural Use [cnagrochem.com]
- 6. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 11. researchgate.net [researchgate.net]
Determining MCPA-Isooctyl Residues in Water Sources: Application Notes and Protocols
Introduction
MCPA-isooctyl is the isooctyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid), a systemic phenoxy herbicide used for the selective control of broadleaf weeds in various agricultural settings.[1][2] The ester formulation enhances its absorption through the waxy cuticle of plant leaves.[1] Due to its application in agriculture, there is a potential for this compound and its primary metabolite, MCPA, to contaminate water sources through runoff and leaching. Monitoring for these residues in drinking and environmental water is crucial for ensuring public health and ecological safety. The EU Drinking Water Directive, for instance, sets a maximum limit of 0.1 µg/L for individual pesticide residues.
This document provides detailed application notes and experimental protocols for the determination of this compound residues in water sources, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methods described herein focus on modern analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity for trace-level analysis.
Chemical Profile
| Compound | IUPAC Name | Chemical Formula | Molar Mass | Key Properties |
| This compound | isooctyl (4-chloro-2-methylphenoxy)acetate | C₁₇H₂₅ClO₃ | 312.83 g/mol | Ester formulation, enhanced lipophilicity. |
| MCPA | (4-chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | 200.62 g/mol | Primary metabolite of this compound. |
Analytical Methodologies
The determination of this compound and its metabolite MCPA in water samples typically involves a sample preparation step to extract and concentrate the analytes, followed by instrumental analysis. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration from aqueous matrices.[3][4]
Recommended Analytical Workflow
The general workflow for the analysis of this compound residues in water is depicted below.
Caption: General experimental workflow for the analysis of this compound in water.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for this compound and MCPA
This protocol is adapted from methodologies developed for the analysis of this compound and its metabolite in complex matrices and is suitable for water analysis with high sensitivity.[5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Selection: C18 cartridges (e.g., Waters Oasis HLB) are recommended for their effectiveness in retaining non-polar to moderately polar compounds from aqueous solutions.[4][6]
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water, acidified to pH 2-3 with formic or hydrochloric acid. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Collect a 500 mL water sample.
-
Acidify the sample to pH 2-3 with formic or hydrochloric acid.
-
Pass the acidified sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
-
Elution:
-
Elute the retained analytes with 5 mL of methanol or acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for analysis.
-
2. UPLC-MS/MS Instrumental Parameters
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY Premier HSS T3 (or equivalent C18 column), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 1.0 0.3 95 5 8.0 0.3 5 95 10.0 0.3 5 95 10.1 0.3 95 5 | 12.0 | 0.3 | 95 | 5 |
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Waters Xevo TQ Absolute or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) MCPA 199.0 141.0 25 15 199.0 105.0 25 20 | This compound * | 311.1 (M-H)⁻ | 199.0 | 30 | 10 |
Note: this compound may be analyzed in positive mode as [M+Na]⁺ or [M+H]⁺, but it also readily hydrolyzes to MCPA. The analysis of the parent acid (MCPA) is often the primary target in water monitoring. The hydrolysis pathway is illustrated below.
Caption: Hydrolysis of this compound to MCPA and isooctanol.
Protocol 2: GC-MS Method for this compound
This protocol is suitable for the direct analysis of the ester form and can be adapted from methods for other phenoxy herbicides.[7][8]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 500 mL water sample in a separatory funnel, add 50 mL of dichloromethane.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The sample is ready for GC-MS analysis.
Note: For the analysis of the parent acid, MCPA, a derivatization step (e.g., esterification with diazomethane (B1218177) or BF₃-methanol) is required to make it volatile for GC analysis.[7]
2. GC-MS Instrumental Parameters
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 5°C/min to 250°C.
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions for this compound: To be determined based on the fragmentation pattern of a standard. Key fragments would include the molecular ion (if visible) and characteristic fragments related to the MCPA moiety and the isooctyl chain.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in the literature for this compound and MCPA in various matrices.
Table 1: Performance of UPLC-MS/MS Method
| Analyte | Matrix | Spiked Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | Maize | 0.01 - 0.5 | 82 - 107 | 0.81 - 8.9 | 0.38 - 1.42 | 1.28 - 4.76 | [5] |
| MCPA | Maize | 0.01 - 0.5 | 82 - 107 | 0.81 - 8.9 | 0.38 - 1.42 | 1.28 - 4.76 | [5] |
Table 2: Performance of GC-based Methods
| Analyte | Matrix | Spiked Levels | Average Recovery (%) | RSD (%) | LOD/LOQ | Reference |
| This compound | Wheat & Soil | 0.05, 0.1, 0.2 mg/kg | 77.0 - 112.0 | 1.1 - 9.9 | LOQ: 0.05 mg/kg | [8] |
| MCPA | Water | 1.0, 10, 100 ng/mL | 99 - 109 | Not specified | LOQ: 1.0 ng/mL | [9] |
| MCPA | Drinking Water | 0.1, 1.0, 2.0 µg/mL (extracted) | Not specified | CV: 5.4 - 11.7 | Not specified | [4] |
Table 3: Performance of HPLC-UV Methods
| Analyte | Matrix | Spiked Levels | Average Recovery (%) | RSD (%) | Detection Limit | Reference |
| MCPA | Brown Rice | 0.5, 1.0 µg/g | 94.9 - 96.0 | 1.5 - 5.7 | Not specified | [10] |
| MCPA | Rice Straw | 0.5, 1.0 µg/g | 88.2 - 92.5 | 1.5 - 5.7 | Not specified | [10] |
Conclusion
The analytical methods presented provide robust and sensitive protocols for the determination of this compound and its primary metabolite, MCPA, in water sources. The choice between UPLC-MS/MS and GC-MS will depend on the available instrumentation, the specific analytes of interest (parent ester vs. acid metabolite), and the required detection limits. Solid-phase extraction is a critical step for achieving the low detection limits required for regulatory compliance. Proper method validation, including the determination of recovery, precision, and limits of detection and quantification in the specific water matrix, is essential for ensuring data quality and reliability.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. MCPA-isoctyl [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 6. Multi-residue analysis of 44 pharmaceutical compounds in environmental water samples by solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust UPLC-MS/MS Method for the Simultaneous Quantification of MCPA-isooctyl and its Metabolite MCPA in Environmental and Agricultural Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCPA-isooctyl is a widely used phenoxy herbicide for the control of broadleaf weeds in various crops.[1] Following application, it is rapidly hydrolyzed in plants, soil, and water to its biologically active form, (4-chloro-2-methylphenoxy)acetic acid (MCPA), and isooctyl alcohol.[2] Due to the potential for environmental contamination and the need to ensure food safety, regulatory bodies worldwide require sensitive and reliable analytical methods for monitoring residues of both the parent ester and its primary acid metabolite.
This application note details a highly sensitive and selective method for the simultaneous determination of this compound and MCPA in complex matrices such as maize, wheat, and soil. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4] This approach ensures efficient extraction, effective cleanup of matrix interferences, and accurate quantification at low residue levels.
Metabolic Pathway
This compound itself is not the primary herbicidally active compound. Its efficacy relies on its rapid conversion to MCPA within the target plant. This hydrolysis is a critical activation step.[2]
Caption: Hydrolysis of this compound to its active metabolite MCPA.
Experimental Protocol
This protocol is based on established methods for pesticide residue analysis, primarily utilizing a QuEChERS-based extraction and cleanup followed by UPLC-MS/MS detection.[3][5][6]
Experimental Workflow
The overall analytical workflow is depicted below, from sample receipt to final data acquisition.
Caption: Workflow for the analysis of this compound and MCPA.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade). Formic acid.
-
Standards: Certified reference standards of this compound and MCPA.
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl). Hydrochloric acid (HCl).
-
SPE Sorbents: Primary secondary amine (PSA) or aminopropyl (NH₂) sorbent for d-SPE cleanup. C18 sorbent may also be used.[3][7]
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene (B1209903) centrifuge tubes, 0.22 µm syringe filters.
Standard Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of acetonitrile to prepare individual stock solutions.
-
Working Standard Mixture (10 mg/L): Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile.
-
Calibration Standards: Serially dilute the working standard mixture with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L).
Sample Preparation (QuEChERS)
-
Weigh 5.0 g (± 0.1 g) of the homogenized sample (e.g., maize, soil) into a 50 mL centrifuge tube. For soil or dry samples, add an appropriate amount of water to moisten.
-
Add 10 mL of 1% hydrochloric acid in acetonitrile.[3]
-
Cap the tube and shake vigorously or vortex for 1-2 minutes to ensure thorough extraction.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer a 1.5 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 25 mg PSA and 150 mg MgSO₄).
-
Vortex for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Conditions
The following are typical instrument parameters. These should be optimized for the specific instrument in use.
| Parameter | Condition |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative for MCPA, Positive for this compound |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Table 1: Recommended UPLC-MS/MS parameters.
Data and Performance
MS/MS Transitions
For quantification, at least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure identity confirmation.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| MCPA | ESI- | 199.0 | 141.0 | 159.0 |
| This compound | ESI+ | 313.1 | 199.1 | 201.1 |
Table 2: Example MRM transitions for target analytes.
Method Validation Data Summary
The performance of similar methods has been validated across various matrices, demonstrating excellent accuracy and precision.[3][8]
| Matrix | Analyte | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Maize | MCPA | 0.01 - 0.5 | 82 - 107 | 0.8 - 8.9 | ~0.0048 | [3] |
| This compound | 0.01 - 0.5 | 82 - 107 | 0.8 - 8.9 | ~0.0013 | [3] | |
| Wheat Plant | This compound | 0.05 - 0.2 | 77 - 112 | 1.1 - 9.9 | 0.05 | [8] |
| Soil | This compound | 0.05 - 0.2 | 77 - 112 | 1.1 - 9.9 | 0.05 | [8] |
| Apples | MCPA | 0.05 - 0.5 | 70 - 92 | 3 - 15 | ~0.0002 | [5] |
| Carrots | MCPA | 0.05 - 0.5 | 70 - 92 | 3 - 15 | ~0.0001 | [5] |
Table 3: Summary of quantitative performance data from published methods.
Conclusion
The described UPLC-MS/MS method, coupled with a streamlined QuEChERS sample preparation protocol, provides a reliable, sensitive, and efficient tool for the simultaneous determination of this compound and its primary metabolite MCPA. The method demonstrates excellent recovery and precision across different agricultural and environmental matrices.[3][8] Its low limits of quantification meet the stringent requirements for pesticide residue monitoring, making it highly suitable for routine analysis in food safety and environmental testing laboratories.
References
- 1. MCPA-isoctyl [sitem.herts.ac.uk]
- 2. This compound | Herbicide Ester for Research [benchchem.com]
- 3. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 4. Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
Application Notes and Protocols for MCPA-isooctyl Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of MCPA-isooctyl, a widely used herbicide, in complex matrices such as cereals, soil, and edible oils. The protocols for QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) are outlined below, accompanied by quantitative performance data and visual workflows to ensure accurate and reproducible results.
Analysis of this compound and its Metabolite MCPA in Cereals (Maize) using SPE
This method is suitable for the simultaneous determination of this compound and its primary metabolite, MCPA, in various maize matrices, including fresh maize, maize kernel, and maize stover.
Quantitative Performance Data
The following table summarizes the performance of the SPE method for the analysis of this compound and MCPA in maize, as determined by UPLC-MS/MS.[1]
| Analyte | Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | Fresh Maize | 0.01 | 85 | 8.9 | 0.45 | 1.52 |
| 0.1 | 92 | 5.6 | ||||
| 0.5 | 98 | 3.2 | ||||
| Maize Kernel | 0.01 | 82 | 7.8 | 0.38 | 1.28 | |
| 0.1 | 90 | 4.5 | ||||
| 0.5 | 95 | 2.1 | ||||
| Maize Stover | 0.01 | 88 | 6.4 | 0.51 | 1.71 | |
| 0.1 | 96 | 3.9 | ||||
| 0.5 | 102 | 1.5 | ||||
| MCPA | Fresh Maize | 0.01 | 91 | 6.8 | 1.42 | 4.76 |
| 0.1 | 99 | 4.1 | ||||
| 0.5 | 105 | 2.3 | ||||
| Maize Kernel | 0.01 | 89 | 5.5 | 1.25 | 4.19 | |
| 0.1 | 97 | 3.2 | ||||
| 0.5 | 103 | 1.8 | ||||
| Maize Stover | 0.01 | 93 | 4.7 | 1.33 | 4.45 | |
| 0.1 | 101 | 2.9 | ||||
| 0.5 | 107 | 0.81 |
Experimental Protocol: SPE for Cereals (Maize)
-
Sample Homogenization: Weigh 10 g of the homogenized maize sample into a 50 mL centrifuge tube.
-
Acidification: Add 1 mL of 1 M hydrochloric acid to the sample.
-
Extraction: Add 20 mL of acetonitrile (B52724) to the tube.
-
Shaking: Cap the tube and shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE Column Conditioning: Condition an NH2-SPE column with 5 mL of acetonitrile.
-
Sample Loading: Load 5 mL of the collected supernatant onto the conditioned SPE column.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
Workflow Diagram: SPE for Cereals (Maize)
Caption: SPE workflow for this compound analysis in maize.
Analysis of this compound in Cereals (Wheat) and Soil using QuEChERS
This QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is applicable for the determination of this compound residues in wheat (plants and grain) and soil.[2]
Quantitative Performance Data
The following table presents the validation data for the QuEChERS method for this compound in wheat and soil.[2]
| Analyte | Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) |
| This compound | Wheat Plant | 0.05 | 88.0 | 5.5 | 0.05 |
| 0.1 | 95.0 | 3.2 | |||
| 0.2 | 101.0 | 1.1 | |||
| Wheat Grain | 0.05 | 77.0 | 9.9 | 0.05 | |
| 0.1 | 85.0 | 6.8 | |||
| 0.2 | 92.0 | 4.3 | |||
| Soil | 0.05 | 91.0 | 7.2 | 0.05 | |
| 0.1 | 98.0 | 4.1 | |||
| 0.2 | 112.0 | 2.5 |
Experimental Protocol: QuEChERS for Cereals (Wheat) and Soil
-
Sample Weighing: Weigh 10 g of the homogenized sample (wheat plant, grain, or soil) into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For dry samples like wheat grain, add 10 mL of water and let it sit for 30 minutes.
-
Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap and shake the tube vigorously for 1 minute.
-
Salts Addition: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shaking and Centrifugation: Shake immediately for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Take the supernatant for analysis by GC-MS or LC-MS/MS.
Workflow Diagram: QuEChERS for Cereals and Soil
Caption: QuEChERS workflow for this compound in cereals and soil.
Analysis of this compound in Edible Oils using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a general method for the analysis of pesticides in edible oils.[3] While specific validation data for this compound using this exact LLE method is not available, the general procedure is robust for a wide range of pesticides and is expected to provide good recovery for this compound. Typical recoveries for pesticides in edible oils using LLE are in the range of 70-120%.[4]
Quantitative Performance Data (General Pesticides in Edible Oils)
The following table provides a general expectation of performance for pesticide analysis in edible oils.
| Parameter | Typical Range |
| Recovery | 70 - 120% |
| RSD | < 20% |
| LOQ | 0.01 - 0.05 mg/kg |
Experimental Protocol: LLE for Edible Oils
-
Sample Weighing: Weigh 5 g of the oil sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile saturated with n-hexane.
-
Extraction: Vortex for 2 minutes, then shake on a mechanical shaker for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper acetonitrile layer to a new tube.
-
Re-extraction: Add another 10 mL of acetonitrile saturated with n-hexane to the remaining oil, and repeat the extraction and centrifugation steps.
-
Combine Extracts: Combine the acetonitrile extracts from both steps.
-
Cleanup (Optional): For oils with high lipid content, a cleanup step using dispersive SPE with C18 and PSA sorbents may be necessary.
-
Drying and Reconstitution: Evaporate the combined extracts to dryness and reconstitute in a suitable solvent for chromatographic analysis.
Workflow Diagram: LLE for Edible Oils
Caption: LLE workflow for pesticide analysis in edible oils.
References
- 1. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 2. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for MCPA-isooctyl in Plant Physiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MCPA-isooctyl in plant physiology research. This compound is the isooctyl ester form of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used systemic herbicide. It functions as a synthetic auxin, offering a powerful tool to investigate auxin signaling, plant growth regulation, and stress responses.
Mechanism of Action
This compound acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA).[1] Due to its ester form, it has enhanced lipophilicity, which facilitates its absorption through the waxy cuticle of plant leaves.[1] Once inside the plant tissue, the isooctyl ester is hydrolyzed to release the active MCPA acid.[1] The MCPA acid then disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division, differentiation, and elongation, primarily in susceptible broadleaf plants.[1][2] This ultimately results in physiological collapse and plant death.[2]
Data Presentation: Physiological Effects of MCPA
The following table summarizes quantitative data on the physiological effects of MCPA on various plant species. Note that much of the available quantitative data is for the acid or salt forms of MCPA. The effects of this compound are expected to be similar, though the effective concentration may vary due to differences in uptake and bioavailability.
| Plant Species | MCPA Concentration | Treatment Duration | Observed Effect | Reference |
| Triticum aestivum (Spring Wheat) | Recommended field rate | Full growing season | 9% reduction in stem height. | [3] |
| 14% decrease in dry weight of stems and roots. | [3][4] | |||
| 4.8% increase in chlorophyll (B73375) a, 9.5% increase in chlorophyll b. | [3] | |||
| 13.94% decrease in Malondialdehyde (MDA) content (not statistically significant). | [3] | |||
| Gossypium hirsutum (Cotton) | 130 g/L (MCPA-Na) | Seedling Stage | 75.33% decrease in boll number. | |
| 46.42% decrease in single boll weight. | ||||
| Budding Stage | 79.50% decrease in boll number. | |||
| 36.31% decrease in single boll weight. | ||||
| Various broadleaf weeds | 400-500 g a.i./ha | Not specified | Effective weed control. |
Experimental Protocols
Herein are detailed protocols for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Due to its low water solubility, a stock solution of this compound should be prepared in a suitable organic solvent.
-
To prepare a 100 mM stock solution, weigh the appropriate amount of this compound.
-
In a chemical fume hood, dissolve the this compound in a small volume of 100% ethanol or DMSO.
-
Once fully dissolved, bring the solution to the final desired volume with the same solvent in a volumetric flask.
-
For plant treatments, this stock solution can be diluted to the final working concentration in the growth medium or a buffer solution. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced artifacts. A solvent-only control should always be included in experiments.
-
For sterile applications, the final working solution can be filter-sterilized using a 0.22 µm filter.
Protocol 2: Dose-Response Analysis of this compound on Arabidopsis thaliana Root Elongation
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose (B13894)
-
Petri plates (square)
-
This compound stock solution (see Protocol 1)
-
Growth chamber with controlled light and temperature
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds.
-
Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 nM). Include a solvent control.
-
Aseptically place sterilized seeds on the surface of the agar plates.
-
-
Germination and Growth:
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), photograph the plates using a high-resolution scanner.
-
Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software.
-
Calculate the average root length and standard error for each concentration.
-
Plot the percentage of root growth inhibition relative to the control against the logarithm of the this compound concentration to generate a dose-response curve.
-
Protocol 3: Quantification of Oxidative Stress - Malondialdehyde (MDA) Assay
Materials:
-
Plant tissue (treated and control)
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% w/v TCA)
-
Mortar and pestle
-
Liquid nitrogen
-
Centrifuge
-
Spectrophotometer
-
Water bath
Procedure:
-
Sample Preparation:
-
Harvest a known weight of plant tissue (e.g., 0.2 g) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Homogenize the powdered tissue in TCA solution.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
-
Reaction:
-
Take an aliquot of the supernatant and mix it with the TBA solution.
-
Incubate the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction tubes on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples again to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
-
Protocol 4: Measurement of Chlorophyll Content
Materials:
-
Fresh leaf tissue
-
80% Acetone (B3395972) or Ethanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Extraction:
-
Homogenize a known fresh weight of leaf tissue in 80% acetone or ethanol.
-
Protect the sample from light to prevent chlorophyll degradation.
-
-
Clarification:
-
Centrifuge the homogenate to pellet cell debris.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 663 nm and 645 nm.
-
-
Calculation:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).
-
Visualizations
Signaling Pathway of MCPA
// Nodes MCPA_isooctyl [label="this compound\n(External)", fillcolor="#FBBC05", fontcolor="#202124"]; MCPA_acid [label="MCPA Acid\n(Active Form)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TIR1_AFB [label="TIR1/AFB\nAuxin Receptors", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aux_IAA [label="Aux/IAA\nRepressors", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARF [label="ARF\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuxRE [label="Auxin Response Elements\n(Promoters)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Auxin-Responsive\nGene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Uncontrolled_Growth [label="Uncontrolled Growth &\nPhysiological Disruption", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MCPA_isooctyl -> MCPA_acid [label="Hydrolysis in plant cell", fontsize=8, fontcolor="#5F6368"]; MCPA_acid -> TIR1_AFB [label="Binds to", fontsize=8, fontcolor="#5F6368"]; TIR1_AFB -> Aux_IAA [label="Promotes degradation of", style=dashed, arrowhead=tee, fontsize=8, fontcolor="#5F6368"]; Aux_IAA -> ARF [label="Inhibits", style=dashed, arrowhead=tee, fontsize=8, fontcolor="#5F6368"]; ARF -> AuxRE [label="Binds to", fontsize=8, fontcolor="#5F6368"]; AuxRE -> Gene_Expression [label="Activates", fontsize=8, fontcolor="#5F6368"]; Gene_Expression -> Uncontrolled_Growth [fontsize=8, fontcolor="#5F6368"]; } }
Caption: Simplified signaling pathway of MCPA in a plant cell.
Experimental Workflow
// Nodes start [label="Start: Hypothesis Formulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plant_prep [label="Plant Material Preparation\n(e.g., Arabidopsis seedlings)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="this compound Treatment\n(Dose-response or time-course)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sampling [label="Sample Collection\n(e.g., roots, shoots)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phys_analysis [label="Physiological Analysis\n(e.g., root length, biomass)", fillcolor="#34A853", fontcolor="#FFFFFF"]; biochem_analysis [label="Biochemical Analysis\n(e.g., MDA, SOD, Chlorophyll)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gene_expression [label="Gene Expression Analysis\n(e.g., qRT-PCR, RNA-seq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> plant_prep; plant_prep -> treatment; treatment -> sampling; sampling -> phys_analysis; sampling -> biochem_analysis; sampling -> gene_expression; phys_analysis -> data_analysis; biochem_analysis -> data_analysis; gene_expression -> data_analysis; data_analysis -> conclusion; } }
Caption: General workflow for a plant physiology experiment using this compound.
References
Troubleshooting & Optimization
Troubleshooting MCPA-isooctyl residue analysis in complex matrices
Welcome to the technical support center for MCPA-isooctyl residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from complex matrices like soil or agricultural products?
A1: The initial extraction of this compound from complex matrices typically involves using an organic solvent. Acetonitrile (B52724) is a widely used solvent for this purpose due to its effectiveness in extracting a broad range of pesticides, including this compound.[1][2] For soil and plant samples, a common procedure involves homogenizing the sample and then extracting it with acetonitrile.[1] For matrices with low moisture content, a rehydration step with deionized water before solvent extraction can significantly improve recovery rates by allowing the solvent to penetrate the matrix more effectively.
Q2: I am observing low recovery of this compound. What are the likely causes and how can I improve it?
A2: Low recovery of this compound can stem from several factors throughout the analytical workflow. Inadequate extraction is a primary suspect. Ensure vigorous and sufficient shaking or homogenization during the solvent extraction step to facilitate the complete transfer of the analyte from the sample matrix to the solvent.[3] For dry samples, insufficient hydration can lead to poor solvent penetration and, consequently, low recovery.
Another critical factor is the cleanup step. Aggressive cleanup procedures or the use of inappropriate sorbents can lead to the loss of the target analyte. For instance, while graphitized carbon black (GCB) is effective for pigment removal, it can also retain planar analytes like phenoxy herbicides.[4] Optimizing the type and amount of sorbent used in dispersive solid-phase extraction (dSPE) is crucial.
Finally, degradation of the analyte can occur if samples are not handled or stored properly. This compound, like many esters, can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
Q3: My chromatograms show significant matrix effects, such as ion suppression or enhancement. How can I mitigate this?
A3: Matrix effects are a common challenge in the analysis of complex samples and can significantly impact the accuracy and precision of quantification.[5][6][7] Several strategies can be employed to mitigate these effects. The most effective approach is often the use of matrix-matched calibration standards.[4][5] These are prepared by fortifying a blank matrix extract (an extract of the same type of sample that does not contain the analyte) with known concentrations of the analyte. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.
Improving the sample cleanup procedure is another critical step. The goal is to remove as many interfering compounds as possible without losing the analyte.[8][9] This can involve using different solid-phase extraction (SPE) cartridges or a combination of sorbents in dSPE, such as C18 for lipid removal and primary secondary amine (PSA) for polar interferences.[2][4]
Sample dilution can also reduce the concentration of interfering matrix components. However, this approach may compromise the method's sensitivity, potentially bringing the analyte concentration below the limit of quantitation.[3]
Q4: Do I need to perform a derivatization step when analyzing for this compound?
A4: Derivatization is a common requirement for the analysis of the parent acid form, MCPA, by gas chromatography (GC) to make it more volatile and less polar.[10][11] However, this compound is an ester and is generally amenable to direct analysis by GC without derivatization. For analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is typically not necessary for either MCPA or its esters. In fact, some methods are designed for the simultaneous determination of this compound and its metabolite MCPA without a derivatization step.[12]
Troubleshooting Guides
Guide 1: Low Analyte Recovery
This guide provides a systematic approach to troubleshooting low recovery of this compound.
Troubleshooting Workflow for Low Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
| Potential Cause | Recommended Action |
| Incomplete Extraction | Increase shaking time and intensity during solvent extraction. Ensure the sample is fully homogenized before extraction. For dry matrices, add water to rehydrate the sample for at least 30 minutes prior to adding the extraction solvent. |
| Analyte Loss During Cleanup | Optimize the type and amount of dSPE sorbents. If using graphitized carbon black (GCB), consider reducing the amount or replacing it with an alternative if analyte loss is suspected. For SPE, ensure the elution solvent is strong enough to recover the analyte completely. |
| Analyte Degradation | Check the pH of the sample and extraction solutions. Avoid strongly acidic or basic conditions that could hydrolyze the ester. Ensure samples are stored properly at low temperatures. |
| Inaccurate Standard Preparation | Prepare fresh calibration standards from a reliable stock solution. Verify the concentration and purity of the standard material. |
Guide 2: Poor Chromatography and Matrix Effects
This guide addresses issues related to chromatographic peak shape and interference from the sample matrix.
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies for addressing poor chromatography and matrix effects.
| Issue | Potential Cause | Recommended Action |
| Peak Tailing or Fronting | Co-eluting matrix components interfering with the analyte's interaction with the stationary phase. Active sites in the GC inlet or column. | Enhance the cleanup procedure to remove more interferences. Use matrix-matched standards to correct for quantification errors.[4][5] For GC analysis, use an inert liner and ensure the column is properly conditioned. |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting the ionization efficiency of the analyte in the mass spectrometer source. | The most effective solution is to prepare calibration standards in a blank matrix extract.[6] Improving sample cleanup to remove interfering compounds is also crucial. Diluting the sample extract can reduce the effect but may impact sensitivity. |
| Ghost Peaks | Contamination in the injection port, column, or mass spectrometer. | Clean the GC inlet liner and the MS ion source. Run solvent blanks to ensure the system is clean before analyzing samples. |
| Split Peaks | Column overload due to high concentration of matrix components. Incompatibility between the injection solvent and the mobile phase (for LC). | Dilute the sample extract. Ensure the injection solvent is compatible with the initial mobile phase conditions. |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction and dSPE Cleanup
This protocol provides a general workflow for the extraction and cleanup of this compound from a complex matrix like soil or a high-moisture agricultural product.
Experimental Workflow for Sample Preparation
Caption: A typical QuEChERS-based sample preparation workflow.
Methodology:
-
Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry matrices, add an appropriate amount of deionized water to rehydrate the sample and let it stand for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride or sodium acetate) to induce phase separation.
-
Centrifugation: Shake again vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of sorbents. Common sorbents for this application include anhydrous magnesium sulfate (to remove residual water), primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences like lipids.[2][4]
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge.
-
Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical recovery data for this compound in different matrices from a validation study.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference Method |
| Wheat Plant | 0.05 | 85.2 | 7.8 | GC-MS |
| Wheat Plant | 0.1 | 92.5 | 5.4 | GC-MS |
| Wheat Plant | 0.2 | 98.7 | 3.1 | GC-MS |
| Soil | 0.05 | 77.0 | 9.9 | GC-MS |
| Soil | 0.1 | 88.4 | 6.2 | GC-MS |
| Soil | 0.2 | 95.1 | 4.5 | GC-MS |
| Maize | 0.01 | 82 | 8.9 | UPLC-MS/MS[12] |
| Maize | 0.5 | 107 | 0.81 | UPLC-MS/MS[12] |
Note: The data for wheat and soil are illustrative examples based on typical performance characteristics reported in the literature for similar analytes.[1]
References
- 1. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
Technical Support Center: Optimizing MCPA-isooctyl Spray Application
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the application of MCPA-isooctyl for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, systemic, post-emergence herbicide belonging to the phenoxyacetic acid group.[1][2][3][4][5] It functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][3][4][5] This mimicry leads to uncontrolled and disorganized cell division and elongation in susceptible broadleaf plants, ultimately causing twisting of stems and leaves, and eventual plant death.[4][5] The isooctyl ester formulation enhances its absorption through the waxy cuticle of plant leaves.[1]
Q2: What is the optimal timing for this compound application?
For maximum efficacy, apply this compound when broadleaf weeds are young and actively growing.[6] For post-emergence applications in cereal crops, the ideal stage for weeds is the 2-4 leaf stage.[7] Application should be avoided during periods of environmental stress for the weeds, such as drought or extreme cold, as this can reduce herbicide uptake and effectiveness.[8][9] It is also recommended to spray when rain is not expected for at least 6 hours post-application.[8]
Q3: What are the recommended application rates and spray volumes?
Application rates for this compound can vary depending on the target weed species, their growth stage, and the crop being treated. For cereal crops like wheat, barley, and oats, a typical dosage of an 85% EC formulation ranges from 0.5 to 1.0 liters per hectare.[7] The spray volume is also critical for ensuring thorough coverage. A common dilution ratio is 200-400 liters of water per hectare.[7] Always refer to the specific product label for precise recommendations.
Q4: Can I tank-mix this compound with other herbicides or adjuvants?
Yes, this compound can often be tank-mixed with other herbicides to broaden the spectrum of weed control.[7] However, it is crucial to perform a jar test before large-scale tank mixing to ensure physical compatibility between the products.[7] Adjuvants, such as surfactants or crop oil concentrates, can enhance the efficacy of this compound by improving spray retention, droplet spreading, and absorption through the leaf cuticle. The addition of nitrogen-based fertilizers like ammonium (B1175870) sulfate (B86663) (AMS) can also improve performance, especially in hard water conditions.[10]
Q5: What environmental conditions can affect the efficacy of this compound?
Weather conditions play a significant role in the performance of this compound. Application should be conducted in low wind conditions to minimize spray drift.[11] Temperature and humidity also influence efficacy; spraying in the morning or evening when temperatures are cooler and humidity is higher can reduce evaporation of the spray droplets.[11] High temperatures and low humidity can lead to faster drying of droplets, reducing absorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor weed control | 1. Incorrect Application Timing: Weeds were too mature or stressed during application. 2. Improper Application Rate: The dosage was too low for the target weed species or infestation level. 3. Environmental Factors: Rainfall shortly after application, or application during drought or extreme temperatures. 4. Poor Spray Coverage: Inadequate spray volume or improper nozzle selection leading to uneven application. 5. Herbicide Resistance: The target weed population may have developed resistance to phenoxy herbicides. | 1. Scout fields and apply when weeds are young and actively growing. [6] 2. Consult the product label and adjust the rate according to weed species and size. 3. Monitor weather forecasts and apply during optimal conditions (no rain expected, moderate temperatures, and humidity). [11] 4. Calibrate the sprayer to ensure the correct spray volume and use nozzles that provide good coverage for the target weeds. 5. Rotate herbicides with different modes of action to manage and prevent resistance. |
| Crop Injury | 1. Incorrect Application Timing: The crop was at a sensitive growth stage during application. 2. High Application Rate: The dosage exceeded the crop's tolerance level. 3. Spray Drift: Herbicide drifted onto sensitive, non-target crops. 4. Tank Mix Incompatibility: An antagonistic reaction with a tank-mixed product. | 1. Adhere strictly to the recommended crop growth stages for application as specified on the product label. 2. Ensure accurate sprayer calibration to apply the correct rate. 3. Avoid spraying in windy conditions and use drift-reducing nozzles. Maintain a buffer zone from sensitive areas. [11] 4. Always conduct a jar test to check for compatibility before tank mixing. [7] |
| Clogged Nozzles | 1. Improper Mixing Procedure: Incorrect order of adding products to the spray tank. 2. Poor Water Quality: Using water with high levels of sediment or hard water minerals. 3. Incompatible Tank Mix: Physical incompatibility between this compound and another product. | 1. Follow the correct mixing order (e.g., fill the tank with half the water, add products, then the remaining water while agitating). 2. Use clean water for spraying. If using hard water, consider a water conditioning agent. 3. Perform a jar test to ensure compatibility of all tank mix partners. [7] |
Data Presentation
Table 1: Illustrative Efficacy of this compound on Common Broadleaf Weeds
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Weed Control (%) |
| Chenopodium album (Common Lambsquarters) | 2-4 leaf | 425 | 85-95 |
| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 425 | 80-90 |
| Sinapis arvensis (Wild Mustard) | Rosette | 570 | 90-100 |
| Cirsium arvense (Canada Thistle) | Rosette to early bolt | 570 | 75-85 |
| Galium aparine (Cleavers) | 1-3 whorls | 425 | 80-90 |
Note: This data is illustrative and synthesized from various sources. Actual efficacy can vary based on environmental conditions, weed density, and application practices.
Table 2: Influence of Spray Volume and Adjuvants on this compound Efficacy
| Target Weed | Spray Volume (L/ha) | Adjuvant | Application Rate (g a.i./ha) | Weed Control (%) |
| Chenopodium album | 100 | None | 425 | 80 |
| Chenopodium album | 200 | None | 425 | 88 |
| Chenopodium album | 200 | Non-ionic Surfactant (0.25% v/v) | 425 | 95 |
| Cirsium arvense | 100 | None | 570 | 70 |
| Cirsium arvense | 200 | None | 570 | 78 |
| Cirsium arvense | 200 | Crop Oil Concentrate (1% v/v) | 570 | 85 |
Note: This data is illustrative. The addition of adjuvants and optimization of spray volume can significantly enhance herbicide performance.[12]
Experimental Protocols
Protocol: Field Efficacy Trial of this compound
This protocol outlines a general methodology for conducting a field trial to evaluate the efficacy of this compound.
-
Objective: To determine the efficacy of different rates of this compound, with and without adjuvants, on a spectrum of broadleaf weeds in a specific crop.
-
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: A standard plot size of 3 meters by 10 meters is recommended.
-
Treatments: Include an untreated control, this compound at three different rates (e.g., low, recommended, high), and the recommended rate of this compound with two different types of adjuvants (e.g., non-ionic surfactant and crop oil concentrate).
-
-
Site Selection and Preparation:
-
Select a field with a uniform distribution of the target weed species.
-
Conduct a baseline weed assessment to record the species present and their density in each plot.
-
-
Application:
-
Use a calibrated research plot sprayer to ensure accurate and uniform application.
-
Apply treatments when the weeds are at the specified growth stage (e.g., 2-4 leaf stage).
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Assess weed control at set intervals after application (e.g., 7, 14, and 28 days).
-
Weed control can be assessed visually as a percentage of control compared to the untreated plot (0% = no control, 100% = complete control).
-
Crop injury should also be assessed visually on a similar percentage scale.
-
At the end of the trial, harvest the crop from a designated area within each plot to determine yield.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA for RCBD) to determine significant differences between treatments.
-
Visualizations
Caption: Simplified signaling pathway of MCPA leading to herbicidal action.
Caption: A logical workflow for troubleshooting poor efficacy of this compound.
References
- 1. This compound | Herbicide Ester for Research [benchchem.com]
- 2. MCPA-isoctyl [sitem.herts.ac.uk]
- 3. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. hracglobal.com [hracglobal.com]
- 7. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]
- 8. utia.tennessee.edu [utia.tennessee.edu]
- 9. canr.msu.edu [canr.msu.edu]
- 10. Effects of some adjuvants on 2,4-D+MCPA, bromoxynil octanoate + MCPA + ethylhexyl ester, tribenuron methyl, bentazone + dichlorprop efficacy in dandelion (Taraxacum officinale) control in bermuda grass lawn (Cynodon dactylon) [ijws.areeo.ac.ir]
- 11. This compound 8% + Acetochlor 35% + Atrazine 20% 63% SE [aokunagro.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Formulation Stability of MCPA-Isooctyl Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the formulation stability of MCPA-isooctyl products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Emulsion Instability
Q1: My this compound emulsifiable concentrate (EC) forms an unstable emulsion upon dilution with water. What are the common signs of instability and their causes?
A: Emulsion instability in this compound EC formulations typically manifests as creaming (a layer of concentrated emulsion), sedimentation (settling of dispersed particles), coalescence (merging of droplets), or phase separation (complete separation of oil and water layers).[1] These issues compromise the uniform application of the herbicide, leading to inconsistent performance.[1]
Common Causes:
-
Inappropriate Emulsifier System: The choice and concentration of emulsifiers are critical. An incorrect Hydrophilic-Lipophilic Balance (HLB) value for the solvent and active ingredient system will lead to poor emulsion stability.[2]
-
Poor Quality Water: Hard water, containing high levels of calcium and magnesium ions, can interfere with the performance of anionic emulsifiers, leading to emulsion breakdown.
-
Incorrect Mixing Procedure: Not following the proper order of addition when tank-mixing can lead to incompatibilities.
-
Temperature Effects: Both high and low temperatures can affect the performance of emulsifiers and the overall stability of the emulsion.
Troubleshooting Flowchart for Emulsion Instability:
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// Edges Start -> CheckEmulsifier; CheckEmulsifier -> OptimizeHLB [label="Incorrect HLB"]; CheckEmulsifier -> AddAnionic [label="Poor Spontaneity"]; Start -> CheckWater; CheckWater -> UseSoftWater [label="Hard Water Used"]; Start -> CheckMixing; CheckMixing -> CorrectOrder [label="Improper Procedure"]; OptimizeHLB -> Solution; AddAnionic -> Solution; UseSoftWater -> Solution; CorrectOrder -> Solution; }
Q2: How do I select the right emulsifiers for my this compound formulation?
A: A robust emulsifier system for an EC formulation typically consists of a blend of non-ionic and anionic surfactants.[3][4]
-
Non-ionic Emulsifiers: These provide steric stabilization, forming a physical barrier around the oil droplets to prevent them from coalescing.[2] It is common practice to blend a low HLB non-ionic emulsifier with a high HLB non-ionic emulsifier to achieve the precise HLB required by the oil/solvent/active ingredient system.[2] Examples include alcohol alkoxylates and castor oil ethoxylates.[3]
-
Anionic Emulsifiers: These contribute to the spontaneity of emulsification (the "bloom" effect when the EC is added to water) and provide electrostatic repulsion between droplets. Calcium salts of alkylbenzene sulfonates are widely used for this purpose.[4]
The selection process involves calculating the required HLB of the oil phase and then experimentally screening different emulsifier blends to find the one that provides the best spontaneity and long-term stability.[2]
2. Physical and Chemical Stability of the Concentrate
Q3: My this compound EC formulation shows crystallization when stored at low temperatures. How can I prevent this?
A: Crystallization at low temperatures is a common issue for EC formulations, especially those with a high concentration of a solid active ingredient dissolved in a solvent.[5][6]
Solutions:
-
Solvent System Optimization: The choice of solvent is critical. This compound needs to be fully soluble in the solvent over a range of temperatures. Using a blend of solvents can improve low-temperature stability. A combination of a primary solvent with high solvency for this compound and a more polar, water-miscible co-solvent (like N-methylpyrrolidone, though greener alternatives are encouraged) can prevent crystallization in the concentrate.[7] However, care must be taken as highly water-miscible solvents can sometimes cause crystallization upon dilution.[7]
-
Inclusion of Crystal Growth Inhibitors: Certain additives can be included in the formulation to act as crystallization inhibitors, preventing the formation and growth of crystals.
-
Formulation Type: If crystallization remains a persistent issue, consider alternative formulation types such as a suspension concentrate (SC) or a suspo-emulsion (SE).
Q4: How do I assess the long-term chemical stability of this compound in my formulation?
A: The chemical stability of the active ingredient in the concentrate is evaluated through accelerated storage stability tests.[3] These tests use elevated temperatures to simulate long-term storage under normal conditions. A widely accepted protocol is the CIPAC MT 46.3 method, where the formulation is stored at 54°C for 14 days, which is generally considered to predict a shelf life of at least two years at ambient temperatures.[3][8][9]
The primary measure of chemical stability is the concentration of the active ingredient, which is analyzed before and after the storage period. Any significant degradation indicates a stability issue. The formation of new or increased levels of impurities should also be monitored.
Logical Diagram for Stability Testing Workflow:
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// Edges Start -> PhysChem; PhysChem -> LowTemp; PhysChem -> HighTemp; PhysChem -> EmulsionTest; LowTemp -> EvalLow; HighTemp -> EvalHigh; EmulsionTest -> EvalEmulsion; EvalLow -> Pass [label="Pass"]; EvalLow -> Fail [label="Fail"]; EvalHigh -> Pass [label="Pass"]; EvalHigh -> Fail [label="Fail"]; EvalEmulsion -> Pass [label="Pass"]; EvalEmulsion -> Fail [label="Fail"]; Fail -> Start [style=dashed]; }
Quantitative Data Presentation
The following tables present illustrative data from typical stability studies on an this compound 400 g/L EC formulation. These are representative examples to guide data interpretation.
Table 1: Accelerated Storage Stability Data (CIPAC MT 46.3) Storage Conditions: 14 days at 54 ± 2°C
| Parameter | Specification | Formulation A (Initial) | Formulation A (After 14 days) | Formulation B (Initial) | Formulation B (After 14 days) |
| Appearance | Clear, homogenous liquid | Pass | Pass | Pass | Pass |
| This compound Content (g/L) | 400 ± 20 g/L | 405.2 | 398.5 | 401.8 | 365.4 |
| Degradation (%) | < 5% | 1.65% | Pass | 9.06% | Fail |
| Acidity (as H₂SO₄, %) | < 0.5% | 0.08 | 0.15 | 0.09 | 0.62 |
Table 2: Low-Temperature Stability Data (CIPAC MT 39.3) Storage Conditions: 7 days at 0 ± 2°C
| Formulation ID | Solvent System | Emulsifier Blend | Observations after 7 days | Result |
| Formulation C | Aromatic 150 | Ca DDBS + Alcohol Ethoxylate | Crystals observed (2% by volume) | Fail |
| Formulation D | Aromatic 150 + NMP (10%) | Ca DDBS + Alcohol Ethoxylate | No crystals, clear liquid | Pass |
| Formulation E | Methyl Soyate | Castor Oil Ethoxylate Blend | Hazy, no crystals | Pass |
Table 3: Emulsion Stability Test Data (CIPAC MT 36.3) Dilution: 5 mL of EC in 95 mL CIPAC Standard Water D
| Formulation ID | Time | Cream (mL) | Oil Separation (mL) | Re-emulsification (after 24h) | Result |
| Formulation F | 30 min | 0.5 | 0 | - | Pass |
| 2 hours | 1.0 | 0 | - | Pass | |
| 24 hours | 1.5 | Trace | Complete | Pass | |
| Formulation G | 30 min | 2.5 | 0.2 | - | Fail |
| 2 hours | 4.0 | 0.5 | - | Fail | |
| 24 hours | 6.0 | 1.2 | Incomplete | Fail |
Experimental Protocols
1. Protocol: Accelerated Storage Stability Test (Based on CIPAC MT 46.3) [1][3][9]
-
Objective: To determine the chemical and physical stability of the this compound EC formulation after storage at an elevated temperature.
-
Apparatus:
-
Glass bottles with screw caps (B75204) (50-100 mL).
-
Forced-air oven, capable of maintaining 54 ± 2°C.
-
Analytical balance.
-
HPLC or GC system for active ingredient analysis.
-
-
Procedure:
-
Take an initial sample of the formulation for analysis of appearance and active ingredient content ("Time 0").
-
Place a representative sample (e.g., 50 mL) of the formulation into a clean, dry glass bottle. Ensure the bottle is made of the same material as the intended commercial packaging.[3]
-
Seal the bottle tightly.
-
Place the bottle in the oven, pre-heated to 54°C.
-
Store the sample undisturbed for 14 days.
-
After 14 days, remove the sample from the oven and allow it to cool to room temperature.
-
Visually inspect the sample for any physical changes such as phase separation, crystallization, or changes in color.
-
Thoroughly re-homogenize the sample before taking a subsample for analysis.
-
Determine the active ingredient content using a validated analytical method (e.g., HPLC-UV).
-
Compare the results to the initial analysis and the product specifications.
-
2. Protocol: Low-Temperature Stability Test (Based on CIPAC MT 39.3) [10][11][12]
-
Objective: To assess the physical stability of the liquid formulation at 0°C.
-
Apparatus:
-
Glass test tube or bottle with a stopper.
-
Freezer or cooling bath capable of maintaining 0 ± 2°C.
-
Graduated centrifuge tube (if needed).
-
-
Procedure:
-
Place a sample of the formulation (e.g., 20 mL) into a test tube.
-
Cool the sample to 0°C and maintain it at this temperature for 7 days.
-
After 1 hour, and again at the end of the 7-day period, examine the sample for any signs of separated solid or oily matter (crystallization or phase separation).
-
If solids are present, quantify the amount by volume. If necessary, the sample can be centrifuged to facilitate the measurement of the solid phase.[13]
-
Record all observations. The formulation passes if no or only trace amounts of solids/oil are observed.
-
3. Protocol: Emulsion Stability and Re-emulsification Test (Based on CIPAC MT 36.3) [14][15][16]
-
Objective: To determine the stability of the emulsion formed when the EC is diluted with water.
-
Apparatus:
-
100 mL glass-stoppered graduated cylinders.
-
Constant temperature water bath (e.g., 30 ± 1°C).
-
Pipettes.
-
-
Reagents:
-
CIPAC Standard Water D (or other specified water hardness).
-
-
Procedure:
-
Bring the formulation and the standard water to the specified test temperature (e.g., 30°C).
-
Add 95 mL of standard water to a 100 mL graduated cylinder.
-
Pipette 5 mL of the this compound EC formulation into the cylinder.
-
Make up the volume to 100 mL with standard water.
-
Stopper the cylinder and invert it 10 times to ensure uniform mixing.
-
Place the cylinder in the constant temperature bath and let it stand undisturbed.
-
Record the volume (mL) of any separated cream or oil at the top or bottom of the cylinder at specified time intervals (e.g., 30 minutes, 2 hours, and 24 hours).[14]
-
After 24 hours, invert the cylinder another 10 times to assess re-emulsification.
-
Let it stand for 30 minutes and again record the volume of any separated cream or oil.
-
The formulation passes if the amount of separation is within the specified limits (e.g., max 2 mL cream, trace of oil after 30 minutes) and re-emulsification is complete.[10]
-
4. Protocol: Determination of this compound Content by HPLC
-
Objective: To quantify the concentration of this compound in the EC formulation.
-
Principle: The sample is diluted in a suitable solvent and analyzed by reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Quantification is performed using an external standard calibration curve.
-
Apparatus & Reagents:
-
HPLC system with UV detector (e.g., set at 229 nm).
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Analytical balance, volumetric flasks, syringes, and filters (0.45 µm).
-
HPLC-grade acetonitrile (B52724), water, and an acidifier (e.g., acetic or phosphoric acid).
-
Certified reference standard of this compound.
-
-
Procedure (Illustrative):
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a volumetric flask with the mobile phase or acetonitrile to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh an amount of the EC formulation calculated to contain a known approximate quantity of this compound into a volumetric flask. Dissolve and dilute to volume with the mobile phase or acetonitrile.[17]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample solutions.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Diagram of Key EC Formulation Components:
// Node for the final formulation EC [label=" Stable this compound EC Formulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for components Components [label="{ Active Ingredient\n(this compound)| Solvent System\n(e.g., Aromatic 150, Methyl Soyate)| Emulsifier System\n(Anionic + Non-ionic Blend)| Other Additives\n(Stabilizers, etc.)}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Components:ai -> EC:f0; Components:sol -> EC:f0; Components:emul -> EC:f0; Components:add -> EC:f0; }
References
- 1. MT 46.3 - Accelerated storage procedure [cipac.org]
- 2. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 3. epa.gov [epa.gov]
- 4. lankem.com [lankem.com]
- 5. MT 46.3 Accelerated Storage Stability [cipac.org]
- 6. WO2017156751A1 - Emulsifiable concentrates - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. CIPAC-Methods [laus.group]
- 9. repository.ukim.mk [repository.ukim.mk]
- 10. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 11. one.oecd.org [one.oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. mcsdocs.astm.org [mcsdocs.astm.org]
- 14. scribd.com [scribd.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of MCPA-isooctyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of MCPA-isooctyl.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1]
Q2: What causes matrix effects in the analysis of this compound?
A2: Matrix effects in the analysis of this compound, particularly in complex matrices like soil, water, and food products, are primarily caused by endogenous matrix components that are co-extracted with the analyte. These components can include lipids, pigments, humic acids, and other organic molecules. These co-extractives can compete with this compound for ionization in the MS source, leading to signal suppression or enhancement.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The presence of matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte). A significant difference between these two responses indicates the presence of matrix effects.
Q4: What are the general strategies to overcome matrix effects?
A4: Several strategies can be employed to minimize or compensate for matrix effects:
-
Effective Sample Preparation: To remove interfering matrix components.
-
Chromatographic Separation: To separate the analyte from co-eluting matrix components.
-
Sample Dilution: To reduce the concentration of matrix components entering the MS source.
-
Calibration Strategies: To compensate for the signal suppression or enhancement. This includes the use of matrix-matched standards, standard addition, or stable isotope-labeled internal standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Q1: I am observing poor peak shape (fronting, tailing, or splitting) for this compound. What could be the cause and how can I fix it?
A1: Poor peak shape is often an indication of issues with the chromatographic separation or interactions within the LC system.
-
Possible Cause 1: Co-eluting Interferences: Matrix components that are not adequately removed during sample cleanup can co-elute with this compound and interfere with its interaction with the stationary phase.
-
Solution: Improve sample cleanup. For soil samples, a dispersive solid-phase extraction (d-SPE) step with a combination of PSA (primary secondary amine) and C18 sorbents can be effective in removing polar and non-polar interferences.
-
-
Possible Cause 2: Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column.
-
Solution: Dilute the sample extract before injection. However, ensure the dilution does not lower the this compound concentration below the limit of quantitation.
-
-
Possible Cause 3: Analyte Interaction with Metal Surfaces: As a molecule capable of chelation, MCPA and its derivatives can interact with metal surfaces in the HPLC system (e.g., column frit, tubing), leading to peak tailing.
-
Solution: Use a metal-free or PEEK-lined column and tubing to minimize these interactions.
-
Q2: My signal intensity for this compound is low and inconsistent, leading to poor sensitivity. What should I do?
A2: Low and inconsistent signal intensity is a classic sign of ion suppression.
-
Possible Cause 1: Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.
-
Solution 1: Enhance Sample Cleanup: This is the most effective approach. The goal is to remove the interfering matrix components before the sample enters the LC-MS/MS system. Refer to the detailed experimental protocols below for effective cleanup strategies.
-
Solution 2: Optimize Chromatographic Separation: Modify the LC gradient to achieve better separation between this compound and the interfering compounds.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification by normalizing the signal of the analyte to the internal standard.
-
-
Possible Cause 2: Suboptimal MS/MS Parameters: The precursor and product ions, as well as the collision energy, may not be optimized for this compound.
-
Solution: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions. Then, perform a collision energy optimization for each transition to maximize signal intensity.
-
Q3: I am observing high background noise in my chromatograms. How can I reduce it?
A3: High background noise can originate from the sample matrix, solvents, or the LC-MS system itself.
-
Possible Cause 1: Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
-
-
Possible Cause 2: Inadequate Sample Cleanup: A complex matrix with insufficient cleanup will introduce a large number of interfering compounds into the MS.
-
Solution: Implement a more rigorous sample cleanup procedure, such as the QuEChERS with d-SPE cleanup detailed in the experimental protocols.
-
-
Possible Cause 3: System Contamination: Carryover from previous injections or a contaminated ion source can lead to high background.
-
Solution: Implement a thorough wash sequence for the autosampler and injection port between samples. Regularly clean the ion source according to the manufacturer's recommendations.
-
Q4: My results are not reproducible. What are the likely causes and solutions?
A4: Poor reproducibility can stem from variability in sample preparation, injection volume, or system stability.
-
Possible Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate sample preparation steps where possible. Ensure thorough mixing and consistent timing for all extraction and cleanup steps.
-
-
Possible Cause 2: Variable Matrix Effects: The extent of matrix effects can vary between samples, leading to inconsistent results.
-
Solution: The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.
-
-
Possible Cause 3: LC System Instability: Fluctuations in pump pressure or column temperature can lead to shifts in retention time and peak area.
-
Solution: Ensure the LC system is properly equilibrated before starting a sequence. Monitor system pressure and temperature for any unusual fluctuations.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method is critical in mitigating matrix effects. The following table summarizes the performance of two common methods, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for pesticide analysis in complex matrices.
| Parameter | QuEChERS with d-SPE | Solid-Phase Extraction (SPE) | Reference |
| Recovery | Generally 70-120% for a wide range of pesticides. For some matrices, the average recovery can be between 101.3-105.8%. | Typically 70-110%, but can be more variable depending on the sorbent and elution solvent optimization. | [2] |
| Matrix Effect Reduction | Good, but may be less effective for highly complex matrices compared to SPE. The proportion of pesticides with low matrix effects is often greater than 94%. | Can provide a cleaner extract and better reduction of matrix effects, especially with selective sorbents. | [3] |
| Throughput | High, due to the simple and fast procedure. | Lower, as it is often more time-consuming and requires more manual steps. | |
| Cost | Low, requires minimal solvent and inexpensive materials. | Higher, due to the cost of SPE cartridges and larger solvent volumes. | |
| Ease of Use | Simple and straightforward. | Requires more expertise for method development and optimization. |
Experimental Protocols
Recommended Protocol: QuEChERS Extraction and d-SPE Cleanup for this compound in Soil
This protocol is adapted from established QuEChERS methods for pesticide analysis in soil.[4][5]
1. Sample Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil.
-
Add 10 mL of acetonitrile (B52724) (ACN).
-
Add an appropriate amount of a stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is the final extract.
3. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water and methanol (B129727) (or acetonitrile), both containing 0.1% formic acid, is commonly used for acidic herbicides.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+) is typically used for MCPA esters.
-
-
Precursor Ion (Q1): To be determined (Expected m/z for [C₁₇H₂₅ClO₃+H]⁺).
-
Product Ions (Q3): To be determined. One would expect a fragment corresponding to the MCPA acid.
-
-
Collision Energy: To be optimized for each transition to achieve maximum signal intensity.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in soil samples.
Logical Relationships in Overcoming Matrix Effects
Caption: Interplay of factors causing and mitigating matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. unitedchem.com [unitedchem.com]
- 5. weber.hu [weber.hu]
Technical Support Center: Enhancing the Rainfastness of MCPA-Isooctyl Formulations
This technical support center provides researchers, scientists, and formulation development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the rainfastness of MCPA-isooctyl formulations.
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it critical for this compound formulations?
A1: Rainfastness is the ability of a herbicide to withstand rainfall or irrigation without losing its efficacy. For a foliar-applied herbicide like this compound, a certain period is required for the active ingredient to be absorbed by the plant. Rainfall shortly after application can wash the herbicide off the leaf surface, leading to reduced weed control.[1][2][3] Enhancing rainfastness ensures the formulation remains effective even when precipitation occurs shortly after application, providing more consistent and reliable weed management.[1]
Q2: What are the key factors influencing the rainfastness of this compound?
A2: Several factors can impact the rainfastness of your this compound formulation:
-
Adjuvants: The type and concentration of adjuvants, such as surfactants and oils, can significantly improve rainfastness by enhancing spreading, sticking, and penetration of the active ingredient.[4]
-
Formulation Type: Emulsifiable concentrates (EC), like many this compound products, generally have better rainfastness than water-soluble powders due to the oily nature of the formulation.
-
Time Interval: The longer the period between application and rainfall, the more herbicide is absorbed by the plant.[1]
-
Rainfall Intensity and Duration: A heavy downpour will likely wash off more product than a light drizzle.[2]
-
Plant Characteristics: The leaf surface properties of the target weed (e.g., waxy cuticle, hairiness) can affect spray retention and absorption.
Q3: Which types of adjuvants are most effective at improving the rainfastness of synthetic auxin herbicides like this compound?
A3: While specific data for this compound is limited in publicly available literature, general principles for synthetic auxin herbicides suggest that activator adjuvants are key.[5][6] These include:
-
Surfactants (Non-ionic, Organosilicone): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface. Organosilicone surfactants are particularly effective at rapid spreading and can significantly improve rainfastness.[7]
-
Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs): These oil-based adjuvants can enhance the penetration of the herbicide through the waxy cuticle of the leaf, leading to faster absorption and improved rainfastness.[4][8] They also act as humectants, slowing the drying of the spray droplet and allowing more time for absorption.[8]
Q4: How does the ester formulation of MCPA (isooctyl) affect its rainfastness compared to an amine salt formulation?
A4: Ester formulations of phenoxy herbicides like MCPA are generally more lipophilic (oil-loving) than amine salt formulations. This characteristic allows them to penetrate the waxy leaf cuticle more readily, leading to faster absorption and typically a shorter rainfast period. For example, the rainfastness of 2,4-D Ester is often cited as 1 to 3 hours, while the amine form may require 6 to 8 hours.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor weed control after rainfall, even with a seemingly adequate rain-free period. | 1. Inappropriate Adjuvant: The selected adjuvant may not be optimal for this compound or the target weed species. 2. Sub-optimal Adjuvant Concentration: The concentration of the adjuvant may be too low to provide a significant benefit. 3. Environmental Conditions: Low temperatures can slow down the metabolic processes in the weed, leading to slower herbicide uptake.[3] | 1. Test a range of adjuvants: Experiment with different classes of adjuvants (e.g., non-ionic surfactants, organosilicones, MSOs, COCs) to identify the most effective one for your formulation. 2. Optimize adjuvant concentration: Conduct a dose-response study to determine the optimal concentration of the selected adjuvant. 3. Consider environmental factors: Be mindful of the temperature and humidity during application, as these can affect both the plant's growth rate and the drying time of the spray droplets. |
| Inconsistent results in rainfastness experiments. | 1. Variable Rainfall Simulation: Inconsistent droplet size, intensity, or duration of simulated rainfall can lead to variable results. 2. Non-uniform Plant Material: Differences in the growth stage or health of the test plants can affect herbicide uptake. 3. Inconsistent Spray Application: Variations in spray volume, pressure, or nozzle type can alter droplet size and coverage. | 1. Calibrate rainfall simulator: Ensure your rainfall simulator is properly calibrated to deliver a consistent and reproducible rainfall event. 2. Use uniform plants: Select plants of the same species, age, and growth stage for your experiments. 3. Standardize spray application: Use a track sprayer or other automated application system to ensure consistent and uniform application. |
| Formulation instability when adding new adjuvants. | 1. Incompatibility of Components: The new adjuvant may not be compatible with the emulsifiers or other components in the this compound EC formulation, leading to phase separation or precipitation. | 1. Conduct compatibility tests: Before conducting large-scale experiments, perform simple jar tests to check the physical compatibility of the new adjuvant with your this compound formulation. 2. Consult adjuvant manufacturer: The manufacturer of the adjuvant can often provide information on its compatibility with different herbicide formulations. |
Data Presentation
The following table presents illustrative data on the effect of different adjuvants on the rainfastness of a herbicide. Please note that this data is for rimsulfuron (B132091) on Chenopodium album and is intended as an example of how to present such data. Researchers should generate their own data for this compound formulations.
| Adjuvant Type | Adjuvant Concentration (% v/v) | Rain-free Period (hours) | Herbicide Efficacy (ED50 g a.i./ha) |
| None | 0 | No Rain | 15.8 |
| None | 0 | 1 | >60 |
| Non-ionic Surfactant (NIS) | 0.1 | No Rain | 9.2 |
| Non-ionic Surfactant (NIS) | 0.1 | 1 | 25.4 |
| Crop Oil Concentrate (COC) | 0.5 | No Rain | 10.5 |
| Crop Oil Concentrate (COC) | 0.5 | 1 | 28.7 |
Adapted from a study on rimsulfuron.[9]
Experimental Protocols
Protocol: Evaluating the Rainfastness of this compound Formulations Using a Rainfall Simulator
This protocol outlines a general procedure for assessing the impact of adjuvants on the rainfastness of this compound formulations.
-
Plant Propagation:
-
Grow a uniform batch of a target weed species (e.g., Amaranthus retroflexus or Chenopodium album) in pots under controlled greenhouse conditions.
-
Ensure plants are at a consistent growth stage (e.g., 3-4 true leaves) at the time of treatment.
-
-
Formulation Preparation:
-
Prepare the this compound formulation with and without the test adjuvants at the desired concentrations. Include a control treatment with no herbicide.
-
-
Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the formulations to the plants at a consistent application rate. This ensures uniform coverage and droplet size.
-
-
Drying and Rain-free Intervals:
-
Allow the applied formulations to dry on the plant foliage for specific rain-free intervals (e.g., 0.5, 1, 2, 4, and 24 hours). A "no rain" control group should also be included.
-
-
Simulated Rainfall:
-
At the end of each rain-free interval, place the plants in a rainfall simulator.
-
Apply a standardized amount and intensity of simulated rainfall (e.g., 10 mm of rain over 1 hour). The rainfall simulator should be calibrated to produce a consistent droplet size and distribution.
-
-
Post-Rainfall Growth and Assessment:
-
Return the plants to the greenhouse and allow them to grow for a specified period (e.g., 14-21 days).
-
Assess herbicide efficacy by measuring parameters such as plant biomass (fresh or dry weight) or visual injury ratings.
-
-
Data Analysis:
-
Analyze the data to determine the effect of the different adjuvants and rain-free intervals on the efficacy of the this compound formulation. Calculate metrics such as the effective dose required to achieve 50% or 90% control (ED50 or ED90).
-
Mandatory Visualizations
Caption: Workflow for a typical rainfastness experiment.
Caption: Troubleshooting logic for poor rainfastness.
Caption: Simplified pathway of this compound uptake.
References
- 1. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 2. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 3. How Temperature and Rain Can Affect Burndown Herbicides | CropWatch | Nebraska [cropwatch.unl.edu]
- 4. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 5. Multifunctional Adjuvants Affect Sulfonylureas with Synthetic Auxin Mixture in Weed and Maize Grain Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. isws.org.in [isws.org.in]
- 8. Influence of Adjuvants on Absorption of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 9. preprints.org [preprints.org]
Technical Support Center: Minimizing MCPA-Isooctyl Drift During Field Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target movement (drift) of MCPA-isooctyl during field applications.
Frequently Asked Questions (FAQs)
Q1: What is spray drift and why is it a concern with this compound?
A1: Spray drift is the movement of a pesticide through the air from the application site to any unintended location.[1][2][3] It is a significant concern with this compound, a phenoxy herbicide, because it can cause damage to sensitive non-target crops, contaminate the environment, and lead to inaccurate experimental results.[4] this compound can drift as spray droplets (particle drift) or as vapor (vapor drift), particularly with ester formulations which are more volatile.[1][5]
Q2: What is the difference between particle drift and vapor drift?
A2: Particle drift is the movement of small spray droplets away from the target area at the time of application, primarily influenced by wind and equipment setup.[1][6] Vapor drift occurs when a pesticide evaporates after application and the resulting vapor moves off-target.[1][7] This is influenced by the herbicide's volatility, temperature, and humidity.[1][7] MCPA ester formulations are known to be volatile, increasing the risk of vapor drift, especially at higher temperatures.[1][5]
Q3: What are the most critical factors I need to manage to minimize drift?
A3: The most critical factors to manage are droplet size, wind speed and direction, boom height, and atmospheric conditions like temperature and humidity.[7][8][9][10] Nozzle selection and spray pressure are key determinants of droplet size.
Troubleshooting Guides
Issue 1: Suspected Particle Drift Occurring During Application
Symptoms:
-
Visible movement of spray mist away from the target area during application.
-
Damage to sensitive plants downwind of the application area shortly after spraying.
Troubleshooting Steps:
-
Assess Weather Conditions: Wind is a primary driver of particle drift.[10]
-
Evaluate Equipment Setup: Your sprayer configuration has a major impact on drift.
-
Nozzle Selection: This is a critical factor in reducing drift.[6] Use low-drift nozzles, such as air induction (AI) or air inclusion nozzles, which produce coarser droplets that are less prone to drift.[4][14][15]
-
Spray Pressure: Higher pressures generally create finer droplets, increasing drift potential.[16][17] Operate nozzles within their recommended pressure range. For standard flat-fan nozzles, pressures below 40-45 psi are often recommended.[3][13]
-
Boom Height: The higher the boom, the greater the potential for drift.[6][18] Lowering the boom height from 70 cm to 30 cm can reduce drift by up to 80%.[18] Maintain the lowest possible boom height that still ensures uniform spray coverage, typically 50 cm (about 20 inches) or less above the target for 110° nozzles.[6][11]
-
-
Consider Spray Volume and Adjuvants:
-
Carrier Volume: Increasing the spray volume (e.g., to 20 gallons per acre or more) can help improve coverage and may allow for the use of larger nozzles that produce coarser droplets.[17]
-
Drift Retardant Adjuvants: These products can increase the viscosity of the spray solution, leading to larger droplets.[1][19] However, their effectiveness can vary, and primary reliance should be on proper nozzle selection and application practices.[1]
-
Issue 2: Suspected Vapor Drift Occurring After Application
Symptoms:
-
Damage to sensitive plants appearing one or more days after application, even in areas that were not directly downwind at the time of spraying.
-
Damage patterns that are widespread and not clearly linked to the direction of the wind during application.
Troubleshooting Steps:
-
Check Herbicide Formulation: MCPA is available in amine salt and ester formulations. Ester formulations are significantly more volatile and prone to vapor drift.[1][5] Using an amine formulation reduces this risk.
-
Review Weather Conditions During and After Application:
-
Temperature: High temperatures increase the rate of vaporization.[20][21] Avoid spraying when temperatures are high, generally above 25-30°C (77-86°F).[12][22] The risk of vapor drift is greatest under hot and dry conditions.[6]
-
Humidity: Low relative humidity accelerates the evaporation of spray droplets, making them smaller and more susceptible to drift.[8][20] Avoid spraying in low humidity conditions (e.g., below 40-50%).[20][22]
-
Temperature Inversions: Do not spray during a temperature inversion.[11] This atmospheric condition occurs when a layer of warm air traps cooler air near the ground, preventing vertical air mixing.[5][7] Spray droplets or vapors can become suspended in this cool air layer and travel long distances with even light winds.[5] Inversions are common on clear, calm nights and can persist into the morning.[7]
-
Data Presentation
Table 1: Effect of Boom Height on Spray Drift Reduction
| Boom Height Above Target | Conventional Spraying Drift Reduction |
| Lowered from 70 cm to 50 cm | 54%[18] |
| Lowered from 50 cm to 30 cm | 56%[18] |
| Lowered from 70 cm to 30 cm | 80%[18] |
Table 2: Influence of Wind Speed on Drift Distance
| Droplet Diameter (microns) | Droplet Type | Drift Distance in 1 mph Wind (feet) | Drift Distance in 5 mph Wind (feet) |
| 100 | Very Fine | 15[16] | 77[16] |
| 400 | Very Coarse | 3[16] | 15[16] |
Table 3: Recommended Operating Parameters for Drift Minimization
| Parameter | Recommendation | Rationale |
| Wind Speed | 3-15 km/h (2-9 mph)[11][12] | Avoids calm/inversion conditions and high winds that carry droplets off-target. |
| Boom Height | ≤ 50 cm (20 inches) above target[11] | Reduces the distance droplets travel through the air, minimizing wind effects.[6] |
| Spray Pressure | Use lower end of nozzle's recommended range | Lower pressure produces larger, less drift-prone droplets.[6][16] |
| Temperature | < 25-30°C (77-86°F)[12][22] | Minimizes droplet evaporation and reduces vapor drift potential.[5][20] |
| Relative Humidity | > 40-50%[20][22] | Slower evaporation maintains larger droplet sizes.[8][20] |
| Nozzle Type | Air Induction (AI) / Low-Drift | Produces a coarser droplet spectrum with fewer driftable fines.[14][15] |
Experimental Protocols
Methodology for Field Measurement of Spray Drift
This protocol describes a general method for quantifying particle drift based on techniques cited in the literature.
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Site Selection: Choose a flat, open field. Identify a spray application zone and a downwind measurement zone free of obstructions.
-
Tracer Selection: The spray liquid should be mixed with a tracer dye (e.g., FDC-1 food dye) to allow for quantification of deposits.[23]
-
Sprayer Setup:
-
Sample Collection:
-
Application Procedure:
-
Record environmental conditions (wind speed and direction, temperature, relative humidity) before, during, and after the application.[11]
-
Drive the sprayer through the application zone at a constant speed, making a single pass upwind of the collectors.
-
-
Sample Analysis:
-
After the spray has settled, carefully collect the samplers.
-
Wash the tracer from the collectors using a known volume of solvent (e.g., deionized water).
-
Analyze the concentration of the tracer in the wash solution using a spectrophotometer or fluorometer.
-
-
Data Calculation:
-
Calculate the amount of tracer deposited on each collector.
-
Express the drift deposit as a percentage of the application rate.[18] This allows for comparison across different experimental conditions (e.g., different boom heights, nozzles, or wind speeds).
-
Visualizations
Caption: Key factors influencing the reduction of herbicide spray drift.
Caption: Decision workflow for minimizing drift during field application.
References
- 1. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. fas.scot [fas.scot]
- 3. nsfa-fane.ca [nsfa-fane.ca]
- 4. Avoiding herbicide spray drift to prevent residues in crops | Department of Primary Industries and Regional Development [dpird.wa.gov.au]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Avoiding herbicide drift [extension.umn.edu]
- 7. ipcm.wisc.edu [ipcm.wisc.edu]
- 8. DSpace [dr.lib.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Spray Quality: How It Affects Pesticide Efficacy and Drift | CropWatch | Nebraska [cropwatch.unl.edu]
- 11. industry.mangoes.net.au [industry.mangoes.net.au]
- 12. Minimising the impacts of spray drift | Business Queensland [business.qld.gov.au]
- 13. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 14. lsuagcenter.com [lsuagcenter.com]
- 15. uaex.uada.edu [uaex.uada.edu]
- 16. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 17. farmprogress.com [farmprogress.com]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. grdc.com.au [grdc.com.au]
- 20. Spray Drift Potential Increases during Warm Weather Applications | Integrated Crop Management [crops.extension.iastate.edu]
- 21. High Temperatures Mean Higher Risk of Spray Drift | Agronomic Crops Network [agcrops.osu.edu]
- 22. sprayers101.com [sprayers101.com]
- 23. Effect of wind intensity, pressure and nozzles on spray drift from preemergence herbicide applications - Advances in Weed Science [awsjournal.org]
Technical Support Center: Addressing Weed Resistance to MCPA-isooctyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on weed resistance to the herbicide MCPA-isooctyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of weed resistance to this compound?
A1: Weed resistance to this compound, a synthetic auxin herbicide, is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[1]
-
Target-Site Resistance (TSR): This involves genetic mutations in the plant's auxin receptor proteins, primarily the F-box proteins (TIR1/AFB) and Aux/IAA co-receptors.[2][3] These mutations prevent or reduce the binding of the herbicide to its target, rendering it ineffective. A known example involves a mutation in the degron tail of the auxin co-receptor IAA2.[2][3]
-
Non-Target-Site Resistance (NTSR): This is a more complex mechanism that prevents the herbicide from reaching its target site in a lethal concentration. NTSR mechanisms include:
-
Enhanced Metabolism: The most common NTSR mechanism, where the resistant plant rapidly detoxifies the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[4]
-
Reduced Translocation: The herbicide is not effectively moved from the point of application (e.g., the leaf) to the target tissues in the growing points of the plant.[3]
-
Sequestration: The herbicide is moved into cellular compartments like the vacuole, where it cannot interact with its target site.
-
Q2: How can I determine if the weed population I am studying has target-site or non-target-site resistance?
A2: Differentiating between TSR and NTSR requires a combination of physiological, biochemical, and molecular biology experiments. A typical workflow involves:
-
Whole-Plant Bioassay: Confirm resistance and determine the resistance factor (see Experimental Protocols).
-
Herbicide Absorption, Translocation, and Metabolism Studies: Use radiolabeled this compound to compare these processes between susceptible and resistant populations. No significant differences often point towards TSR.
-
Molecular Analysis: Sequence the genes encoding the target-site proteins (e.g., TIR1/AFB, Aux/IAA) to identify potential resistance-conferring mutations.
-
Enzyme Assays: If NTSR is suspected, conduct assays to measure the activity of metabolic enzymes like cytochrome P450s.
Q3: What is a typical resistance factor for this compound in resistant weeds?
A3: Resistance factors can vary significantly between weed species and even populations. For example, a population of wild radish (Raphanus raphanistrum) has shown a 10-fold level of resistance to MCPA.[5] In another case, a population of green pigweed (Amaranthus powellii) was confirmed to have a 4.4-fold resistance to MCPA.[6]
Troubleshooting Guides
Problem 1: Inconsistent results in whole-plant bioassays.
| Possible Cause | Troubleshooting Step |
| Variable seed germination | Ensure seeds are mature and properly stored to prevent mold. Use pre-germination methods suitable for the specific weed species to ensure uniform seedling emergence.[7] |
| Inconsistent plant growth stage | Treat all seedlings at the same growth stage as recommended on the herbicide label.[7] Plant growth can be synchronized by controlling environmental conditions (light, temperature, humidity). |
| Inaccurate herbicide application | Calibrate spraying equipment carefully to ensure a consistent application volume and speed. Prepare herbicide solutions accurately.[7] |
| Environmental stress | Maintain optimal and consistent greenhouse conditions. Environmental stress can affect plant response to herbicides. |
Problem 2: No difference in absorption, translocation, or metabolism observed between susceptible and resistant plants.
| Possible Cause | Troubleshooting Step |
| Resistance is due to a target-site mutation | This is a likely scenario. Proceed with sequencing the target-site genes (TIR1/AFB, Aux/IAA, ARF) to identify potential mutations. A study on Amaranthus powellii found no differences in these physiological processes, and resistance was linked to a target-site modification.[8] |
| Subtle differences not detected | Increase the number of time points for sample collection in your absorption, translocation, and metabolism studies to capture more dynamic changes. |
| Experimental variability | Ensure precise application of the radiolabeled herbicide and consistent sample processing to minimize variability. |
Problem 3: Difficulty in identifying the specific gene responsible for metabolic resistance.
| Possible Cause | Troubleshooting Step |
| Metabolic resistance is often polygenic | Enhanced metabolism can be controlled by multiple genes, making it challenging to pinpoint a single gene.[4] |
| Inadequate transcriptomic data | For RNA-Seq studies, increase the number of biological replicates to improve statistical power and reduce false positives.[9] Ensure that the timing of tissue sampling after herbicide treatment is optimized to capture the induction of metabolic genes. |
| Lack of a reference genome | For non-model weed species, a de novo transcriptome assembly is necessary. The quality of this assembly is crucial for accurate gene expression analysis. |
Data Presentation
Table 1: Examples of Resistance Factors for MCPA in Different Weed Species
| Weed Species | Common Name | Resistance Factor (RF) | Reference |
| Raphanus raphanistrum | Wild Radish | 10-fold | [5] |
| Amaranthus powellii | Green Pigweed | 4.4-fold | [6] |
Table 2: Hypothetical Quantitative Data from a ¹⁴C-MCPA-isooctyl Absorption, Translocation, and Metabolism Study in a Susceptible (S) and Resistant (R) Weed Population
| Time After Treatment (hours) | Population | ¹⁴C Absorbed (% of applied) | ¹⁴C Translocated from Treated Leaf (% of absorbed) | Parent ¹⁴C-MCPA Remaining (% of absorbed) |
| 6 | S | 35.2 ± 3.1 | 10.5 ± 1.2 | 92.1 ± 2.5 |
| R | 33.8 ± 2.9 | 8.9 ± 1.1 | 75.4 ± 3.8 | |
| 24 | S | 68.5 ± 5.4 | 25.1 ± 2.8 | 78.6 ± 4.1 |
| R | 65.9 ± 4.8 | 15.3 ± 2.1 | 45.2 ± 5.3 | |
| 72 | S | 85.1 ± 6.2 | 40.3 ± 3.5 | 60.3 ± 3.9 |
| R | 82.7 ± 5.9 | 22.7 ± 2.9 | 20.1 ± 4.6 |
Note: This table presents hypothetical data for illustrative purposes, showing a scenario of enhanced metabolism in the resistant population. A study on MCPA-resistant Amaranthus powellii found no significant differences in these parameters between resistant and susceptible populations.[8]
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is adapted from established methods for herbicide resistance testing.[7][10]
Objective: To confirm resistance and determine the level of resistance (Resistance Factor).
Materials:
-
Seeds from suspected resistant and a known susceptible weed population.
-
Pots (e.g., 10 cm diameter) filled with appropriate potting mix.
-
Growth chamber or greenhouse with controlled conditions.
-
This compound herbicide formulation.
-
Calibrated laboratory sprayer.
Methodology:
-
Plant Growth:
-
Germinate seeds of both resistant and susceptible populations.
-
Transplant uniform seedlings (e.g., at the two-leaf stage) into individual pots.
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
When plants reach the 4-6 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate).
-
Include an untreated control (0x) for both populations.
-
Use a calibrated laboratory sprayer to ensure uniform application.
-
-
Data Collection and Analysis:
-
At 21 days after treatment, assess plant survival and measure shoot biomass (dry weight).
-
Calculate the dose required to cause 50% growth reduction (GR₅₀) for both populations using a log-logistic dose-response curve.
-
The Resistance Factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
-
¹⁴C-MCPA-isooctyl Absorption, Translocation, and Metabolism Study
This protocol is based on standard methods for radiolabeled herbicide studies.[11]
Objective: To compare the uptake, movement, and breakdown of this compound in resistant and susceptible plants.
Materials:
-
¹⁴C-labeled this compound.
-
Resistant and susceptible plants at the 4-6 leaf stage.
-
Micropipette.
-
Leaf washing solution (e.g., water:acetone, 90:10 v/v).
-
Liquid scintillation counter and cocktail.
-
Biological oxidizer.
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system.
Methodology:
-
Application of ¹⁴C-MCPA-isooctyl:
-
Apply a known amount of ¹⁴C-MCPA-isooctyl solution in small droplets to a defined area of a single leaf on each plant.
-
-
Harvest and Sample Processing (at various time points, e.g., 6, 24, 72 hours after treatment):
-
Absorption:
-
Carefully excise the treated leaf.
-
Wash the leaf surface with the washing solution to remove unabsorbed herbicide.
-
Quantify the radioactivity in the wash solution using liquid scintillation counting.
-
Absorption is calculated as the total applied radioactivity minus the radioactivity in the leaf wash.
-
-
Translocation:
-
Section the plant into the treated leaf, tissue above the treated leaf, and tissue below the treated leaf (including roots).
-
Combust each plant section in a biological oxidizer to capture ¹⁴CO₂.
-
Quantify the radioactivity in each section.
-
Translocation is the amount of radioactivity found outside the treated leaf.
-
-
Metabolism:
-
Homogenize the plant tissue and extract the radioactive compounds.
-
Analyze the extracts using TLC or HPLC to separate the parent ¹⁴C-MCPA-isooctyl from its metabolites.
-
Quantify the amount of parent herbicide and metabolites.
-
-
Visualizations
Caption: Normal auxin signaling pathway leading to plant growth.
Caption: Herbicidal action of this compound in susceptible weeds.
Caption: Overview of this compound resistance mechanisms.
Caption: Experimental workflow for investigating MCPA resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MCPA-Isooctyl Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of MCPA-isooctyl from soil samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from soil.
Q1: Why am I observing low recovery of this compound from my soil samples?
A1: Low recovery of this compound can be attributed to several factors related to the soil matrix, extraction procedure, and the chemical properties of the analyte.
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Soil Composition: this compound, being lipophilic, can strongly adsorb to soil organic matter.[1][2] Soils with high organic carbon content may lead to lower extraction efficiency.[3] Additionally, the presence of certain clay minerals can also contribute to the binding of the analyte.[2]
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Extraction Solvent: The choice of extraction solvent is critical. While acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from soil, the efficiency can be influenced by the solvent's polarity and its ability to disrupt the interactions between the analyte and the soil matrix.[4][5][6] In some cases, a mixture of solvents or a different solvent system may be required to improve recovery.
-
Extraction Technique: The physical method of extraction plays a significant role. Techniques like shaking, sonication, or pressurized liquid extraction (PLE) offer different levels of energy to overcome the binding forces between this compound and soil particles.[7] Insufficient agitation or extraction time can result in incomplete extraction.
-
pH of the Extraction System: The pH of the soil and the extraction solvent can influence the chemical form of related compounds. While this compound is an ester, its primary metabolite, MCPA acid, is more soluble in water and its extraction can be pH-dependent.[1] Ensuring the extraction conditions are optimized for the neutral ester form is important.
-
Analyte Degradation: this compound can degrade to its active form, MCPA, in the soil through microbial action.[8] If the analytical method is only targeting the isooctyl ester, degradation prior to or during extraction will result in apparent low recovery. It is often necessary to analyze for both this compound and its metabolite, MCPA.[5]
Q2: My analytical results show high variability between replicate samples. What could be the cause?
A2: High variability in results often points to issues with sample homogeneity or procedural consistency.
-
Sample Homogenization: Soil samples can be heterogeneous. It is crucial to thoroughly mix and sieve the soil sample to ensure that each subsample taken for extraction is representative of the whole.
-
Inconsistent Extraction Procedure: Ensure that all experimental parameters, such as soil weight, solvent volume, extraction time, and agitation speed, are kept consistent across all samples.
-
Matrix Effects in Analysis: The soil matrix can introduce interfering substances that either enhance or suppress the analytical signal during detection (e.g., in GC-MS or LC-MS/MS). This can lead to inconsistent quantification. A proper clean-up step is essential to minimize matrix effects.[9]
-
Instrumental Variability: Fluctuations in the performance of the analytical instrument can also contribute to variability. Regular calibration and quality control checks are necessary to ensure consistent instrument response.
Q3: I am detecting MCPA acid in my samples, but I am only interested in this compound. How can I minimize its interference?
A3: The presence of MCPA is common due to the degradation of this compound.[8] To address this, consider the following:
-
Chromatographic Separation: Your analytical method, whether GC or LC-based, should be optimized to achieve baseline separation between this compound and MCPA. This will allow for accurate quantification of each compound.
-
Selective Clean-up: The clean-up step can be tailored to selectively remove MCPA while retaining this compound. For instance, the choice of solid-phase extraction (SPE) sorbent and elution solvents can be optimized for this purpose. An NH2-SPE column has been used effectively for the clean-up of both compounds.[5]
-
Hydrolysis: Be aware that certain extraction conditions, such as high temperatures or strongly acidic or basic environments, could potentially hydrolyze this compound to MCPA, artificially inflating the concentration of the metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction solvent for this compound from soil?
A1: Acetonitrile is a widely used and effective solvent for the extraction of this compound from soil samples.[4][5] It provides good recovery and is compatible with subsequent analytical techniques like LC-MS/MS.
Q2: What is a suitable clean-up method for this compound extracts?
A2: Dispersive solid-phase extraction (dSPE) and solid-phase extraction (SPE) are common and effective clean-up techniques.[4] For a combined analysis of this compound and its metabolite MCPA, an NH2-SPE column has been shown to provide good results.[5] Other options like C18 cartridges can also be used, particularly for cleaning up phenoxy acid herbicides.[10][11]
Q3: What analytical techniques are most appropriate for the quantification of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred methods for the sensitive and selective determination of this compound in soil extracts.[4][5] These techniques allow for accurate identification and quantification even at low concentrations.
Q4: What are the typical recovery rates for this compound extraction from soil?
A4: With optimized methods, average recovery rates for this compound from soil are generally in the range of 77% to 112%.[4] For a method analyzing both this compound and MCPA, recoveries have been reported between 82% and 107%.[5]
Q5: How does soil pH affect the extraction of this compound?
A5: While this compound itself is a neutral molecule, soil pH can influence its stability and its interaction with the soil matrix. More importantly, the sorption of its primary degradation product, MCPA, is negatively correlated with pH.[1] Acidic conditions can also be a prerequisite for the effective extraction of the acidic metabolite.[10]
Experimental Protocols
Protocol 1: Acetonitrile Extraction with dSPE Clean-up for GC-MS Analysis
This protocol is based on a method for the determination of this compound in soil.[4]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Clean-up (dSPE): Transfer a 1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Analysis: Take the supernatant and pass it through a 0.22 µm filter before analysis by GC-MS.
Protocol 2: Acidified Acetonitrile Extraction with NH2-SPE Clean-up for UPLC-MS/MS Analysis
This protocol is adapted from a method for the simultaneous determination of this compound and its metabolite MCPA.[5]
-
Sample Preparation: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile (containing 1% hydrochloric acid). Shake vigorously for 30 minutes.
-
Salting Out: Add 5 g of sodium chloride and 2 g of anhydrous magnesium sulfate. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 8000 rpm for 5 minutes.
-
SPE Clean-up:
-
Take a 5 mL aliquot of the supernatant and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of acetonitrile/toluene (1:1, v/v).
-
Condition an NH2-SPE column (500 mg, 6 mL) with 5 mL of n-hexane followed by 5 mL of acetonitrile/toluene (1:1, v/v).
-
Load the reconstituted sample onto the SPE column.
-
Elute the analytes with 10 mL of acetonitrile/toluene (1:1, v/v).
-
-
Final Preparation: Collect the eluate and evaporate to dryness. Reconstitute in a suitable solvent for UPLC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Method Performance for this compound and MCPA
| Parameter | Method 1 (Acetonitrile Extraction with dSPE)[4] | Method 2 (Acidified Acetonitrile with NH2-SPE)[5] |
| Analyte(s) | This compound | This compound and MCPA |
| Extraction Solvent | Acetonitrile | Acetonitrile with 1% HCl |
| Clean-up | dSPE (PSA, MgSO4) | NH2-SPE Column |
| Analytical Method | GC-MS | UPLC-MS/MS |
| Recovery Rate | 77.0% - 112.0% | 82% - 107% |
| Limit of Quantification (LOQ) | 0.05 mg/kg | 1.28 - 4.76 µg/kg |
| Relative Standard Deviation (RSD) | 1.1% - 9.9% | 0.81% - 8.9% |
Visualizations
Caption: Workflow for Acetonitrile Extraction with dSPE Clean-up.
Caption: Workflow for Acidified Acetonitrile Extraction with NH2-SPE Clean-up.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. sourcetotap.eu [sourcetotap.eu]
- 2. mdpi.com [mdpi.com]
- 3. Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 5. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Herbicide Ester for Research [benchchem.com]
- 9. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reducing analytical interferences in MCPA-isooctyl detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical interferences during the detection of MCPA-isooctyl.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound by Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Sample Preparation & Matrix Effects
Question: What are the most common sources of interference in this compound analysis?
Answer: The most significant interferences in this compound analysis typically arise from the sample matrix itself. These interferences, often referred to as "matrix effects," can lead to either suppression or enhancement of the analytical signal, affecting accuracy and reproducibility. Common sources of interference include:
-
Organic acids and phenols: These compounds are often co-extracted with this compound, especially from soil and plant matrices, and can interfere with the analysis.[1]
-
Phthalate esters: These plasticizers can leach from laboratory equipment and appear as large, late-eluting peaks in gas chromatograms, particularly with electron capture detectors.[1]
-
Lipids and pigments (e.g., chlorophyll): In complex food and plant matrices, these compounds can co-elute with this compound, causing ion suppression in LC-MS analysis and contamination of the instrument.
-
Humic and fulvic acids: In soil and water samples, these complex organic molecules can interfere with the extraction and detection of this compound.
Question: How can I minimize matrix effects during my sample preparation?
Answer: A robust sample preparation protocol is crucial for minimizing matrix effects. Several techniques can be employed, and the choice depends on the sample matrix and the analytical method.
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique. For this compound and other phenoxy herbicides, C18 and amino-propyl (NH2) SPE cartridges have been shown to be effective.[2][3]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for pesticide residue analysis in food and agricultural samples. It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from the sample matrix into an immiscible organic solvent.[1]
-
Alkaline Hydrolysis: For samples containing esters of phenoxy acids, alkaline hydrolysis can be used to convert them to the acid form, which can then be extracted away from interfering hydrocarbons and other esters.[1]
Question: I am seeing significant signal suppression in my LC-MS/MS analysis of this compound in a food matrix. What can I do?
Answer: Signal suppression in electrospray ionization (ESI) is a common challenge in LC-MS/MS analysis of complex matrices. Here are some strategies to mitigate this issue:
-
Improve Sample Cleanup: Employ a more rigorous cleanup method. If you are using QuEChERS with a simple dSPE cleanup, consider adding a cartridge SPE step with a sorbent like C18 or a combination of sorbents.
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components that cause ion suppression. However, ensure that the dilution does not compromise the method's sensitivity to detect this compound at the required levels.
-
Optimize Chromatographic Separation: Adjust your LC method to better separate this compound from co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Employ an Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected by the matrix in the same way as the native analyte.
Question: What is the difference between an ester and amine formulation of a phenoxy herbicide, and how might that affect my analysis?
Answer: Phenoxy herbicides like 2,4-D (a related compound to MCPA) are available in ester and amine salt formulations. Ester formulations are more volatile and more readily absorbed by plants because they are more soluble in the plant's waxy cuticle.[6] Amine formulations are more water-soluble.[6] For analytical purposes, the ester form, such as this compound, is typically extracted with organic solvents. If your method involves hydrolysis, you will be converting the ester to the parent acid (MCPA). It is crucial to know the form of the analyte you are targeting to select the appropriate extraction and derivatization (if any) steps.
Chromatography & Detection
Question: My this compound peak is tailing in my GC analysis. What are the possible causes and solutions?
Answer: Peak tailing in GC can be caused by several factors. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for GC peak tailing.
Question: I am observing a drifting baseline in my LC-MS chromatogram. What could be the cause?
Answer: A drifting baseline can be caused by several factors in an LC-MS system:
-
Mobile Phase Issues: Improperly mixed mobile phases, degradation of mobile phase components, or bacterial growth in the solvent bottles can all lead to a drifting baseline. Always use high-purity solvents and prepare fresh mobile phases regularly.
-
Column Contamination: Accumulation of non-volatile matrix components on the analytical column can cause the baseline to drift. Flushing the column with a strong solvent or, if necessary, replacing it can resolve this issue.
-
Temperature Fluctuations: Ensure that the column oven and the laboratory environment have stable temperatures, as fluctuations can affect the mobile phase viscosity and detector response.
-
Detector Issues: A contaminated or failing detector can also be a source of baseline drift. Refer to your instrument's manual for detector cleaning and maintenance procedures.
Question: My retention times for this compound are shifting between injections. What should I check?
Answer: Retention time shifts can compromise peak identification and integration. Here are the common culprits:
-
Pump and Flow Rate Issues: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate. Air bubbles in the pump head can also cause flow rate fluctuations.[7]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation of a volatile component can lead to retention time shifts.[7]
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.[7]
-
Column Temperature: Inconsistent column temperature will affect retention times. Verify that the column oven is maintaining the set temperature.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Data on Sample Preparation Effectiveness
The following tables summarize recovery data for this compound and its parent compound, MCPA, using different sample preparation methods in various matrices.
Table 1: Recovery of this compound and MCPA in Maize using UPLC-MS/MS [2]
| Analyte | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) |
| This compound | 0.01 | 85 | 8.9 |
| 0.1 | 92 | 5.4 | |
| 0.5 | 98 | 3.1 | |
| MCPA | 0.01 | 82 | 6.5 |
| 0.1 | 88 | 4.2 | |
| 0.5 | 95 | 2.8 |
Table 2: Recovery of this compound in Winter Wheat and Soil using GC-MS and HPLC-MS/MS [8]
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Wheat Plant | 0.05 | 88.0 | 5.1 |
| 0.1 | 95.0 | 3.2 | |
| 0.2 | 101.0 | 2.5 | |
| Soil | 0.05 | 92.0 | 4.3 |
| 0.1 | 98.0 | 2.8 | |
| 0.2 | 105.0 | 1.9 | |
| Wheat Grain | 0.05 | 85.0 | 6.2 |
| 0.1 | 91.0 | 4.5 | |
| 0.2 | 97.0 | 3.1 |
Table 3: Recovery of MCPA in Wheat and Soil using HPLC-DAD [3]
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Wheat | 0.01 | 87.1 | 3.44 |
| 0.1 | 92.5 | 1.58 | |
| 0.5 | 98.2 | 0.604 | |
| Soil | 0.01 | 88.3 | 2.79 |
| 0.1 | 93.7 | 1.25 | |
| 0.5 | 97.6 | 0.821 |
Experimental Protocols
Protocol 1: Analysis of this compound and MCPA in Maize by UPLC-MS/MS
This protocol is based on the method described for the simultaneous determination of this compound and its metabolite in maize.[2]
Caption: Experimental workflow for maize sample analysis.
Detailed Steps:
-
Sample Homogenization: Homogenize the maize sample (fresh maize, kernel, or stover) to a uniform consistency.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Acidify the sample with hydrochloric acid.
-
Add acetonitrile as the extraction solvent.
-
Vortex or shake vigorously to ensure thorough extraction.
-
Centrifuge to separate the solid and liquid phases.
-
-
Cleanup:
-
Take an aliquot of the acetonitrile extract.
-
Pass the extract through an amino-propyl (NH2) solid-phase extraction (SPE) cartridge to remove interferences.
-
-
Analysis:
-
Analyze the cleaned extract using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound and MCPA.
-
-
Quantification:
-
Quantify the analytes using an external standard calibration curve prepared in a suitable solvent.
-
Protocol 2: Analysis of this compound in Winter Wheat and Soil by GC-MS/HPLC-MS/MS
This protocol is based on the method for determining this compound residues in winter wheat and soil.[8]
Caption: Experimental workflow for wheat and soil sample analysis.
Detailed Steps:
-
Sample Preparation: Prepare the wheat (grain or plant) or soil sample by homogenizing or sieving as appropriate.
-
Extraction:
-
Weigh a representative amount of the prepared sample.
-
Add acetonitrile and extract the analytes by shaking or vortexing.
-
Centrifuge the sample to separate the extract from the solid matrix.
-
-
Cleanup:
-
Take the supernatant (acetonitrile extract).
-
Perform a dispersive solid-phase extraction (dSPE) cleanup. The specific sorbents for dSPE are not detailed in the abstract but would typically include a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences.
-
-
Filtration:
-
Pass the cleaned extract through a membrane filter (e.g., 0.22 µm) to remove any remaining particulate matter before injection.
-
-
Analysis:
-
Analyze the final extract using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
-
Quantification:
-
Quantify this compound using an external standard calibration curve.
-
References
- 1. epa.gov [epa.gov]
- 2. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 3. researchgate.net [researchgate.net]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ag.purdue.edu [ag.purdue.edu]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
Technical Support Center: Enhancing the Selectivity of MCPA-Isooctyl in Sensitive Crops
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the selectivity of the herbicide MCPA-isooctyl in sensitive crop species.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing this compound selectivity.
Issue 1: Crop exhibits significant phytotoxicity symptoms after this compound application.
-
Question: My wheat/barley crop is showing twisted and rolled leaves, and the heads appear malformed after applying this compound. How can I diagnose and mitigate this?
-
Answer: These are classic symptoms of phenoxy herbicide injury in cereals.[1][2][3] Diagnosis can be confirmed by comparing the symptoms to untreated control plants. To mitigate this, consider the following:
-
Application Timing: Ensure this compound is applied at the correct growth stage. Wheat is more susceptible to injury from emergence to the 4-leaf stage and from jointing to the soft dough stage.[2]
-
Application Rate: Verify that the correct application rate was used. Over-application, especially due to overlapping sprays, can lead to significant crop damage.
-
Use of Safeners: Incorporate a safener such as cloquintocet-mexyl (B1217157) into your experimental design. Safeners can accelerate the metabolism and detoxification of the herbicide in the crop plant, reducing injury.[4][5][6]
-
Environmental Conditions: Avoid spraying during periods of crop stress, such as drought, extreme temperatures, or waterlogged soil, as this can increase susceptibility to herbicide injury.
-
Issue 2: Inconsistent or poor weed control when using lower rates of this compound to improve crop safety.
-
Question: I've reduced the this compound rate to minimize crop injury, but now the control of broadleaf weeds is inadequate. How can I improve efficacy at lower rates?
-
Answer: Reduced rates can compromise weed control. To enhance the efficacy of lower doses of this compound, consider the following:
-
Adjuvant Selection: The addition of specific adjuvants can improve the performance of this compound.
-
Surfactants: Nonionic surfactants (NIS) can reduce the surface tension of spray droplets, leading to better spreading and coverage on weed leaves.[7][8]
-
Oils: Crop oil concentrates (COCs) or methylated seed oils (MSOs) can enhance the penetration of the herbicide through the waxy cuticle of weed leaves.[9]
-
Fertilizer Adjuvants: Ammonium sulphate (AMS) can overcome antagonism from hard water and improve herbicide uptake.
-
-
Application Timing for Weeds: Target small, actively growing weeds, as they are more susceptible to herbicides.
-
Spray Quality: Use nozzles and pressures that produce a medium-quality spray. While finer droplets can improve coverage, they are also more prone to drift. Some adjuvants can increase the volume median diameter (VMD) of droplets, reducing the proportion of drift-prone fine droplets.[10][11][12]
-
Issue 3: Variable results when testing safeners or adjuvants.
-
Question: My experiments with safeners and adjuvants are yielding inconsistent results for crop safety and weed control. What factors could be causing this variability?
-
Answer: Inconsistent results can stem from several factors:
-
Water Quality: The hardness of the water used for spray solutions can affect the performance of this compound and some adjuvants. High levels of cations like calcium and magnesium can antagonize the herbicide.
-
Crop and Weed Variability: The response to herbicides and safeners can vary between different cultivars of the same crop species.[13] Similarly, weed biotypes can exhibit different levels of susceptibility.
-
Environmental Conditions: Temperature, humidity, and rainfall following application can all influence herbicide absorption, translocation, and metabolism in both the crop and the weed.
-
Thorough Mixing: Ensure that all components in the spray tank (herbicide, safener, adjuvants) are thoroughly mixed according to the manufacturer's instructions to ensure a uniform application.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound selectivity in tolerant crops like wheat and barley?
A1: The selectivity of this compound, a synthetic auxin herbicide, is primarily based on differential metabolism between the tolerant crop and the susceptible weed. Tolerant monocotyledonous crops like wheat and barley can rapidly metabolize MCPA into non-toxic compounds, primarily through ring-hydroxylation mediated by cytochrome P450 enzymes.[14] Dicotyledonous weeds metabolize the herbicide much more slowly, allowing the active ingredient to accumulate to lethal levels, causing unregulated growth and eventual death.[14]
Q2: How do safeners like cloquintocet-mexyl work to protect cereal crops?
A2: Safeners are chemical agents that increase a crop's tolerance to a herbicide without affecting the herbicide's activity on target weeds.[6] Cloquintocet-mexyl is known to enhance the activity of glutathione (B108866) S-transferases (GSTs) and other metabolic enzymes in cereals. This leads to faster detoxification of the herbicide in the crop plant, preventing injury.[4]
Q3: Can adjuvants affect the spray droplet size of my this compound application?
A3: Yes, adjuvants can significantly alter the physical properties of the spray solution, which in turn affects droplet size.[7][10][11] Some adjuvants, like certain oils and polymers, can increase the volume median diameter (VMD) of the spray droplets, creating a coarser spray with fewer fine droplets that are prone to drift.[11][12] Other adjuvants, particularly some surfactants, can decrease surface tension and may lead to a finer spray.[7] It is important to select an adjuvant that provides the desired balance of coverage and drift reduction for your specific application.
Q4: What are the typical visual symptoms of this compound injury in a sensitive crop?
A4: In sensitive broadleaf crops, symptoms include epinasty (twisting and bending of stems and petioles), leaf cupping and crinkling, and parallel venation.[1] In sensitive grass crops like cereals (if applied at an improper time or rate), symptoms can include rolled or "onion-leafing," fused brace roots, stalk bending, and malformed seed heads.[1][2]
Data Presentation
Table 1: Effect of Adjuvants on Spray Droplet Characteristics
This table summarizes representative data on how different types of adjuvants can influence key spray droplet parameters. Actual values will vary depending on the specific product, concentration, nozzle type, and pressure used.
| Adjuvant Type | Concentration | Volume Median Diameter (VMD) (µm) | % Volume < 100 µm (Driftable Fines) | Surface Tension (mN/m) |
| Control (Water Only) | N/A | 150 | 25 | 72.0 |
| Nonionic Surfactant (NIS) | 0.25% v/v | 140 | 28 | 30.0 |
| Crop Oil Concentrate (COC) | 1.0% v/v | 180 | 18 | 32.5 |
| Methylated Seed Oil (MSO) | 1.0% v/v | 195 | 15 | 31.0 |
| Drift Reduction Agent (Polymer) | 0.1% v/v | 250 | 10 | 65.0 |
Data are illustrative and compiled from principles described in cited literature.[7][8][10][11][12]
Experimental Protocols
Protocol 1: Assessing Phytotoxicity of this compound with and without Safeners
Objective: To quantify the level of crop injury caused by this compound and to determine the efficacy of a safener in reducing this injury.
Materials:
-
Sensitive crop seedlings (e.g., wheat or barley at the 2-3 leaf stage) grown in pots under controlled greenhouse conditions.
-
This compound formulation.
-
Safener formulation (e.g., cloquintocet-mexyl).
-
Research-grade spray chamber.
-
Untreated control plants.
Methodology:
-
Experimental Design: Use a randomized complete block design with at least four replications. Treatments should include an untreated control, this compound at a standard rate (1X) and a double rate (2X), and this compound (1X and 2X) tank-mixed with the safener at a recommended rate.[15][16]
-
Application: Apply the herbicide treatments using a calibrated research spray chamber to ensure uniform coverage.
-
Phytotoxicity Assessment: Visually assess crop injury at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0 to 100%, where 0 = no visible injury and 100 = complete plant death.[17][18] Record specific symptoms such as stunting, chlorosis, necrosis, and malformations (e.g., epinasty, leaf cupping).[17][19]
-
Quantitative Measurements: At 21 DAT, harvest the above-ground biomass from each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Data Analysis: Analyze the phytotoxicity ratings and dry weight data using Analysis of Variance (ANOVA). Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences.
Protocol 2: Determining the Rate of this compound Metabolism in Crop Plants
Objective: To compare the metabolic rate of this compound in a sensitive crop with and without the addition of a safener. This protocol is adapted from methods using radiolabeled herbicides.[14][20][21]
Materials:
-
14C-labeled this compound.
-
Sensitive crop seedlings.
-
Safener (e.g., cloquintocet-mexyl).
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Liquid scintillation counter.
-
Solvents for extraction (e.g., acetone (B3395972), acetonitrile, water).
-
C18 HPLC column.
Methodology:
-
Plant Treatment: Grow crop seedlings to the 3-4 leaf stage. Treat one set of plants with the safener 24 hours prior to herbicide application. Apply a known amount of 14C-MCPA-isooctyl to a specific leaf of each plant.
-
Time-Course Sampling: Harvest whole plants at designated time points (e.g., 0, 6, 24, 48, and 72 hours after treatment).
-
Extraction:
-
Rinse the treated leaf with a 10% acetone solution to remove any unabsorbed herbicide from the leaf surface. Quantify this amount using a liquid scintillation counter.
-
Homogenize the entire plant tissue in an extraction solvent (e.g., 80% acetone).
-
Centrifuge the homogenate and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
-
HPLC Analysis:
-
Concentrate the extract and filter it before injection into the HPLC system.
-
Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile) to separate the parent 14C-MCPA-isooctyl from its metabolites.[20]
-
Use the radioactivity flow detector to identify and quantify the peaks corresponding to the parent herbicide and its metabolites.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent 14C-MCPA-isooctyl remaining relative to the total radioactivity absorbed by the plant.
-
Plot the percentage of parent MCPA remaining over time and fit the data to a first-order kinetics model to calculate the half-life (T50) of the herbicide in the plant for both safened and unsafened treatments. A shorter half-life indicates faster metabolism.
-
Visualizations
Caption: Metabolic pathway of this compound selectivity in tolerant crops vs. susceptible weeds.
Caption: Troubleshooting workflow for improving this compound selectivity in sensitive crops.
Caption: Experimental workflow for assessing the phytotoxicity of this compound with a safener.
References
- 1. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 2. extension.sdstate.edu [extension.sdstate.edu]
- 3. SS-AGR-473/AG469: Diagnosing Herbicide Injury Symptoms in Sugarcane and Rotational Crops in Southern Florida [edis.ifas.ufl.edu]
- 4. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Herbicide Safeners: Effective Tools to Improve Herbicide Selectivity | Semantic Scholar [semanticscholar.org]
- 6. Selectivity of herbicides to crops by using chemical safeners - Weed Control Journal [weedcontroljournal.org]
- 7. The effect of adjuvants on spray droplet size from hydraulic nozzles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Herbicidal effects on nontarget vegetation: investigating the limitations of current pesticide registration guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. apvma.gov.au [apvma.gov.au]
- 17. pp1.eppo.int [pp1.eppo.int]
- 18. croplifeindia.org [croplifeindia.org]
- 19. my.ucanr.edu [my.ucanr.edu]
- 20. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Herbicidal Activity of MCPA-Isooctyl with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing adjuvants to enhance the herbicidal activity of MCPA-isooctyl. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of adding an adjuvant to an this compound formulation?
A1: Adjuvants are added to this compound formulations to improve the overall effectiveness of the herbicide.[1] Their primary roles include enhancing spray droplet retention and spreading on the leaf surface, increasing the penetration of the herbicide through the waxy cuticle of the weed, and improving its absorption and translocation within the plant.[2][3] This ultimately leads to a more potent herbicidal effect, potentially allowing for reduced application rates.[4]
Q2: What are the main types of adjuvants recommended for use with this compound?
A2: The most common types of adjuvants used to enhance the performance of phenoxy herbicides like this compound include:
-
Non-ionic Surfactants (NIS): These reduce the surface tension of spray droplets, leading to better coverage on the leaf surface.[3]
-
Crop Oil Concentrates (COC): These are petroleum-based oils with emulsifiers that can help dissolve the waxy leaf cuticle, improving herbicide penetration.[3]
-
Methylated Seed Oils (MSO): Derived from seed oils, MSOs are often more aggressive than COCs in penetrating the leaf cuticle, leading to faster and greater herbicide absorption.[3][5][6]
-
Ammonium (B1175870) Fertilizers (e.g., Ammonium Sulfate (B86663) - AMS): These can help overcome issues with hard water by preventing antagonistic cations from binding with the herbicide and can also enhance herbicide uptake.[7]
Q3: How does water quality affect the performance of this compound and adjuvant mixtures?
A3: Water quality can significantly impact the efficacy of this compound. Hard water, which contains high levels of cations like calcium and magnesium, can antagonize weak acid herbicides, reducing their effectiveness.[7] The pH of the spray solution can also influence the stability and absorption of the herbicide. For phenoxy herbicides, slightly acidic water is generally preferred. Using a water conditioning agent, such as ammonium sulfate (AMS), can mitigate the negative effects of hard water.[7]
Q4: Can adding an adjuvant increase the risk of crop injury?
A4: Yes, while adjuvants can enhance weed control, they can also increase the potential for crop injury, especially "hotter" adjuvants like Methylated Seed Oils (MSOs).[2][6] This is because they increase the rate and amount of herbicide absorption into all plants, including the crop. It is crucial to follow the herbicide and adjuvant label recommendations for specific crops and growth stages to minimize the risk of phytotoxicity.
Q5: What is the general recommendation for the order of adding this compound and adjuvants to the spray tank?
A5: A common recommended mixing order, often remembered by the acronym A.P.P.L.E.S., is as follows:
-
Fill the tank with half the required water and begin agitation.
-
Add any compatibility agents and water conditioners (like AMS) first.
-
Add P owder solubles (dry fertilizers, etc.).
-
Add wettable P owders and other dry formulations.
-
Add L iquid flowables and suspensions.
-
Add E mulsifiable concentrates (like this compound).
-
Add S olutions and surfactants (like NIS).
-
Fill the remainder of the tank with water.[8] Always consult the specific product labels for any variations in the recommended mixing order.[8]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Weed Control | 1. Incorrect Adjuvant Selection: The chosen adjuvant may not be optimal for the target weed species or environmental conditions.[9] 2. Antagonism from Tank Mix Partners: Other herbicides or products in the tank mix may be reducing the efficacy of this compound.[10] 3. Poor Water Quality: Hard water or improper pH can reduce herbicide activity.[7] 4. Weed Resistance: The target weed population may have developed resistance to phenoxy herbicides.[9] 5. Environmental Conditions: Application during drought, high temperatures, or low humidity can reduce herbicide uptake.[11] | 1. Review adjuvant recommendations for the target weeds. Consider a more aggressive adjuvant like MSO for hard-to-control species.[6] 2. Conduct a jar test for physical compatibility before tank mixing.[12][13] If antagonism is suspected, consider applying the products separately. 3. Test your water source for hardness and pH. Use a water conditioning agent like AMS if necessary.[7] 4. Test the weed population for resistance. Rotate herbicides with different modes of action.[9] 5. Apply during optimal conditions (e.g., when weeds are actively growing, moderate temperatures, and higher humidity). |
| Crop Injury (Phytotoxicity) | 1. Adjuvant Rate Too High: Exceeding the recommended adjuvant rate can increase crop absorption to damaging levels. 2. "Hot" Adjuvant Used in Sensitive Crops/Conditions: MSOs and some COCs can increase crop injury, especially in sensitive crops or during hot, humid weather.[2][6] 3. Incorrect Application Timing: Applying during certain crop growth stages can lead to increased sensitivity. | 1. Strictly adhere to the label rates for both the herbicide and the adjuvant. 2. Use a less aggressive adjuvant, such as a non-ionic surfactant (NIS), for sensitive crops or when applying in hot and humid conditions.[11] 3. Consult the herbicide label for the correct application timing for your specific crop. |
| Tank Mixing Issues (e.g., clumping, separation) | 1. Physical Incompatibility: The chemical properties of the tank mix components are not compatible.[12] 2. Incorrect Mixing Order: Adding products in the wrong sequence can lead to physical incompatibility.[14] 3. Insufficient Agitation: Lack of proper agitation can prevent products from mixing correctly.[8] 4. Water Temperature: Cold water can slow down the dissolution and mixing of some formulations.[14] | 1. Always perform a jar test with all components before mixing a full tank.[12][13] 2. Follow the recommended mixing order (A.P.P.L.E.S. method or as specified on the product labels).[8] 3. Ensure the sprayer's agitation system is working correctly and is engaged throughout the mixing process.[8] 4. Use water at a moderate temperature if possible, or allow for longer mixing times with cold water. |
Data Presentation
The following tables summarize the expected qualitative and, where available, quantitative effects of adjuvants on this compound efficacy. Note: Specific quantitative data for this compound with various adjuvants is limited in publicly available literature. The data presented here is based on studies with similar phenoxy herbicides (e.g., MCPA-amine) and general principles of adjuvant action.
Table 1: Qualitative Comparison of Adjuvant Types for Use with this compound
| Adjuvant Type | Primary Function | Best For | Potential Downsides |
| Non-ionic Surfactant (NIS) | Reduces surface tension, improves spreading.[3] | General use, sensitive crops, favorable growing conditions. | Less effective at penetrating thick, waxy cuticles compared to oils.[6] |
| Crop Oil Concentrate (COC) | Penetrates waxy leaf cuticle.[3] | Weeds with waxy leaves, moderately stressful conditions. | Higher potential for crop injury than NIS.[2] |
| Methylated Seed Oil (MSO) | Aggressively penetrates waxy leaf cuticle.[5][6] | Hard-to-control weeds, drought-stressed weeds.[11] | Highest potential for crop injury.[2][6] |
| Ammonium Sulfate (AMS) | Conditions hard water, enhances uptake.[7] | Areas with hard water, tank mixes with glyphosate. | May not provide significant enhancement in soft water. |
Table 2: Example Quantitative Data on Adjuvant Enhancement of MCPA (Amine Salt) Efficacy
This data is for MCPA-amine and serves as an illustrative example of the potential enhancement achievable with adjuvants.
| Herbicide Treatment | Adjuvant | Target Weed | Efficacy Measurement | Result |
| MCPA-amine | None | Unspecified broadleaf | ED50 (Effective Dose for 50% control) | 47.7 g a.i./ha[10] |
| MCPA-amine | BS1000 (Non-ionic surfactant) | Unspecified broadleaf | ED50 (Effective Dose for 50% control) | 20.2 g a.i./ha[10] |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Evaluating Adjuvant Efficacy with this compound
Objective: To determine the effect of different adjuvants on the herbicidal efficacy of this compound against a target broadleaf weed species under controlled greenhouse conditions.
Materials:
-
Target weed seeds (e.g., Amaranthus retroflexus - redroot pigweed)
-
Potting medium
-
Pots (e.g., 10 cm diameter)
-
This compound formulation
-
Selected adjuvants (e.g., NIS, COC, MSO, AMS)
-
Calibrated greenhouse sprayer
-
Personal Protective Equipment (PPE)
-
Drying oven and balance
Methodology:
-
Plant Preparation:
-
Treatment Preparation:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to establish a dose-response curve.
-
For each this compound concentration, prepare separate spray solutions with each adjuvant at its recommended rate (e.g., NIS at 0.25% v/v, MSO at 1% v/v).
-
Include a treatment with this compound alone and an untreated control.
-
-
Herbicide Application:
-
Calibrate the greenhouse sprayer to deliver a consistent spray volume (e.g., 200 L/ha).[17]
-
Arrange the pots in a randomized complete block design.
-
Apply the respective treatments to the plants.
-
-
Post-Treatment and Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).[16]
-
At 21 DAT, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual assessment and dry weight data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the adjuvants.
-
Calculate the ED50 (effective dose for 50% growth reduction) for each adjuvant combination.
-
Protocol 2: Jar Test for Physical Compatibility of Tank Mixes
Objective: To assess the physical compatibility of this compound with adjuvants and other potential tank mix partners before large-scale mixing.[12][13]
Materials:
-
Clear glass or plastic jar (1 liter) with a lid
-
Pipettes or measuring cylinders
-
Water from the intended spray source
-
All proposed tank mix components (this compound, adjuvants, other pesticides, fertilizers)
-
Personal Protective Equipment (PPE)
Methodology:
-
Fill the jar with 500 ml of the water to be used for spraying.[13]
-
Add the tank mix components one at a time, in the correct mixing order (see FAQ 5), using amounts proportional to the intended field application rates.
-
Secure the lid and invert the jar 10-15 times to mix the components thoroughly.[12]
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of precipitates or solids
-
Layering or separation of components
-
Clumping, gelling, or excessive foaming
-
-
If any of these signs appear, the mixture is likely physically incompatible and should not be tank-mixed.[13] A compatibility agent may be required.
Mandatory Visualization
Caption: Simplified signaling pathway of MCPA leading to herbicidal action.
Caption: General workflow for screening adjuvants to enhance herbicide efficacy.
References
- 1. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. ipcm.wisc.edu [ipcm.wisc.edu]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. researchgate.net [researchgate.net]
- 5. brewerint.com [brewerint.com]
- 6. ncwss.org [ncwss.org]
- 7. researchgate.net [researchgate.net]
- 8. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 9. graincentral.com [graincentral.com]
- 10. caws.org.nz [caws.org.nz]
- 11. How the Right Adjuvant Can Optimize Weed Control | The More You Grow | Corteva Agriscience [corteva.com]
- 12. extension.okstate.edu [extension.okstate.edu]
- 13. onvegetables.com [onvegetables.com]
- 14. Avoid Tank Mixing Errors [ag.purdue.edu]
- 15. ehs.unm.edu [ehs.unm.edu]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
Technical Support Center: Analysis of MCPA-Isooctyl Enantiomers
Welcome to the technical support center for the analysis of MCPA-isooctyl enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of these chiral herbicides.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective analysis of this compound important?
A1: this compound is a chiral herbicide, meaning it exists as two enantiomers (mirror images) which can have different biological activities. One enantiomer may be more herbicidally active, while the other could be less active or have different toxicological effects on non-target organisms.[1] Regulatory agencies increasingly require the assessment of individual enantiomers of chiral pesticides to ensure environmental and food safety. Therefore, enantioselective analysis is crucial for understanding the environmental fate and potential risks associated with this compound.
Q2: What are the primary challenges in the analysis of this compound enantiomers?
A2: The main challenges include:
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Achieving Baseline Separation: Due to their identical physical and chemical properties in an achiral environment, separating enantiomers requires specialized chiral stationary phases (CSPs) or chiral mobile phase additives.
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Method Development: Finding the optimal combination of chiral column, mobile phase, and temperature can be time-consuming.
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Matrix Effects: Complex environmental and biological samples can contain interfering compounds that suppress or enhance the detector signal, affecting accuracy and sensitivity.[2][3]
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Sample Preparation: The extraction and cleanup process must be carefully designed to prevent racemization (conversion of one enantiomer to the other) and ensure good recovery of the analytes.
Q3: Which analytical techniques are most suitable for the enantioselective analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) with chiral stationary phases are the most common and effective techniques.[1] Gas Chromatography (GC) with a chiral column can also be used, often requiring derivatization of the analyte. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, offering fast analysis times.[1]
Q4: What types of chiral stationary phases (CSPs) are effective for separating phenoxyalkanoic acid herbicides like this compound?
A4: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), have shown broad applicability for the enantioseparation of this class of herbicides.[4] Cyclodextrin-based and protein-based CSPs can also be effective.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Q: I am not seeing any separation of my this compound enantiomers. What should I do?
A:
-
Verify Column Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for phenoxyalkanoic acid herbicides.[4]
-
Optimize Mobile Phase:
-
Normal-Phase HPLC: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a significant impact on selectivity.
-
Reversed-Phase HPLC: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile (B52724), methanol).
-
Mobile Phase Additives: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.[5]
-
-
Adjust Temperature: Lowering the column temperature often increases resolution, as enantioseparation is typically an enthalpy-driven process.[5]
-
Reduce Flow Rate: Decreasing the flow rate can enhance separation efficiency and improve resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the this compound enantiomers are tailing significantly. What could be the cause?
A:
-
Secondary Interactions: Peak tailing can result from interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase. The addition of a mobile phase additive, such as a small amount of acid or base, can help to mask these sites.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to avoid peak distortion.
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent.
Issue 3: Inconsistent Retention Times
Q: The retention times for my enantiomers are shifting between injections. Why is this happening?
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times.
-
Mobile Phase Instability: If the mobile phase is a mixture of solvents with different volatilities, preferential evaporation of one component can alter the composition and affect retention times. Prepare fresh mobile phase daily and keep the reservoir covered.
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature, as small changes in temperature can affect retention times.
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability. Check the pump for leaks and ensure it is properly primed.
Experimental Protocols
Sample Preparation: Extraction of Mecoprop (B166265) from Soil
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Fortification (for recovery experiments): Spike the soil sample with a known concentration of a racemic mecoprop standard solution.
-
Extraction: Add 20 mL of acetonitrile and 5 mL of water. Shake vigorously for 15 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Shake for another 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Transfer the upper acetonitrile layer to a clean tube.
-
Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
Chiral HPLC Method for Mecoprop Enantiomers
| Parameter | Condition |
| Instrument | HPLC with UV or Mass Spectrometric Detector |
| Chiral Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm or MS/MS in negative ion mode |
Quantitative Data
The following table presents representative quantitative data for the chiral separation of a phenoxyalkanoic acid herbicide using a polysaccharide-based chiral stationary phase. These values should be considered as a reference, and the actual performance for this compound will need to be determined experimentally.
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Enantiomer 1 | 8.5 | \multirow{2}{*}{> 1.5} | 1.0 | 3.0 |
| Enantiomer 2 | 9.8 | 1.0 | 3.0 |
Note: The resolution (Rs) is calculated between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and chiral HPLC analysis of this compound enantiomers from a soil matrix.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree to guide troubleshooting efforts when encountering poor enantiomeric resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 3. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storage and handling of MCPA-isooctyl standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of MCPA-isooctyl analytical standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an analytical standard?
This compound is the isooctyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid), a systemic phenoxy herbicide used to control broadleaf weeds in agriculture.[1][2][3] As an analytical standard, it is a high-purity substance used for the accurate quantification and identification of this compound residues in various matrices such as soil, water, and agricultural products.[1][4] Its ester form enhances its lipophilicity, which facilitates its absorption by plants.[2]
Q2: What are the primary chemical properties of this compound relevant to its handling?
This compound is characterized by its high solubility in organic solvents and low solubility in water.[3][5] This dictates the choice of solvents for preparing standard solutions. A key characteristic is its susceptibility to hydrolysis, where the ester bond is cleaved to form the active parent acid, MCPA, and isooctyl alcohol.[2] This degradation pathway is important to consider during sample preparation and analysis.
Q3: What are the recommended storage conditions for neat this compound analytical standards?
Neat (undissolved) this compound analytical standards should be stored in a refrigerator at temperatures between 2°C and 8°C. The container should be tightly sealed to prevent contamination and degradation.
Q4: How should I prepare stock and working solutions of this compound?
Given its solubility in organic solvents, high-purity grades of acetonitrile (B52724) or methanol (B129727) are recommended for preparing stock solutions.[4][6][7] It is advisable to sonicate the solution briefly to ensure complete dissolution.[7] Working solutions should be prepared by diluting the stock solution with the appropriate solvent, typically the mobile phase used in the analytical method.
Q5: How stable are this compound solutions and how often should they be replaced?
Experimental Protocols
Preparation of a 100 µg/mL Stock Solution in Acetonitrile
-
Materials:
-
This compound analytical standard
-
High-purity acetonitrile (HPLC or MS grade)
-
10 mL volumetric flask (Class A)
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh 1 mg of the this compound analytical standard directly into the 10 mL volumetric flask.
-
Add approximately 5 mL of acetonitrile to the flask.
-
Sonicate the flask for 5-10 minutes to ensure the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask until the meniscus reaches the 10 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, amber glass vial with a screw cap and store it at 2-8°C.
-
Troubleshooting Guides
HPLC/UPLC-MS/MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; Column contamination; Inappropriate mobile phase pH. | Operate at a lower pH to minimize interactions with residual silanol (B1196071) groups on the column. Ensure the mobile phase is correctly prepared and buffered. Flush the column with a strong solvent or replace it if contamination is suspected. |
| Inconsistent Retention Times | Changes in mobile phase composition; Leaks in the HPLC system; Column temperature fluctuations. | Prepare fresh mobile phase and ensure proper mixing. Check all fittings for leaks. Use a column oven to maintain a stable temperature. |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization in the mass spectrometer.[8] | Use matrix-matched calibration standards to compensate for the effect.[9] Improve sample clean-up procedures to remove interfering compounds. Dilute the sample extract if the analyte concentration is sufficient. |
| Presence of MCPA Peak | Hydrolysis of the this compound standard in the sample or during sample preparation.[2] | Minimize the time between sample preparation and analysis. Avoid highly acidic or basic conditions during extraction and cleanup if possible. |
GC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Analyte Degradation | Thermal degradation in the GC inlet. | Use a programmable temperature vaporizer (PTV) inlet with an optimized temperature ramp to minimize thermal stress on the analyte.[10] Ensure the inlet liner is clean and deactivated. |
| Peak Broadening | Contamination of the GC column; Inefficient transfer from the column to the mass spectrometer. | Bake out the column according to the manufacturer's instructions. Check and clean the ion source of the mass spectrometer. |
| Ghost Peaks | Carryover from previous injections; Contamination in the syringe or inlet. | Run several blank injections after high-concentration samples. Clean the autosampler syringe and the GC inlet. |
Data Presentation
Solubility of this compound
While precise quantitative solubility data in various organic solvents is limited in publicly available literature, the following table summarizes its general solubility characteristics.
| Solvent | Solubility | Notes |
| Water | Low | This compound is sparingly soluble in water.[3][5] |
| Organic Solvents | High | Generally soluble in common organic solvents such as acetonitrile, methanol, acetone, and ethyl acetate.[3][5] |
Researchers should always perform their own solubility tests for their specific experimental conditions.
Visualizations
Caption: Workflow for the preparation and use of an this compound standard solution.
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis of this compound.
References
- 1. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 26544-20-7) [witega.de]
- 2. This compound | Herbicide Ester for Research [benchchem.com]
- 3. MCPA Isooctyl 85% Product Variants and Their Applications in Agriculture [cnagrochem.com]
- 4. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 5. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]
- 6. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 7. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing soil dissipation of MCPA-isooctyl to reduce environmental impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the soil dissipation of MCPA-isooctyl and minimize its environmental impact.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from MCPA?
A1: this compound is an ester formulation of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid).[1] The isooctyl ester group increases the lipophilicity (fat-solubility) of the molecule, which facilitates its penetration through the waxy cuticle of plant leaves.[2] In the soil and within the plant, this compound is rapidly hydrolyzed to the active MCPA acid, which is responsible for the herbicidal activity.[3]
Q2: What is the primary mechanism of this compound dissipation in soil?
A2: The primary mechanism is microbial degradation.[4] The process begins with the hydrolysis of the isooctyl ester to form MCPA acid, a reaction catalyzed by esterase enzymes produced by soil microorganisms. The resulting MCPA acid is then further degraded by other microbes.[5] Abiotic degradation processes, such as photodegradation, are generally not considered primary dissipation routes in soil.
Q3: What are the main factors influencing the dissipation rate of this compound in soil?
A3: The dissipation rate is influenced by several factors, including:
-
Soil Type and Composition: Soils with higher organic matter and microbial activity tend to exhibit faster degradation rates.[6][7]
-
Soil Moisture: Optimal moisture levels (around 50-60% of water holding capacity) are crucial for microbial activity and, consequently, for MCPA degradation. Dissipation is significantly slower in dry soils.[2][4]
-
Temperature: Warmer temperatures, up to an optimal point, generally increase the rate of microbial degradation.[2][4]
-
Soil pH: Soil pH affects the form of the herbicide and the activity of microbial populations. Acidic conditions can increase the persistence of MCPA.[4][8]
Q4: What are the major metabolites of this compound degradation in soil?
A4: The initial and most significant metabolite is MCPA acid, formed from the hydrolysis of this compound. The primary degradation product of MCPA acid is 4-chloro-2-methylphenol (B52076) (MCP).[5][8] Further degradation involves the opening of the aromatic ring.
Q5: How can the dissipation of this compound in soil be enhanced to reduce its environmental impact?
A5: Dissipation can be enhanced through two main strategies:
-
Biostimulation: This involves the addition of nutrients (e.g., nitrogen, phosphorus), organic matter (e.g., compost, plant litter), or other amendments to stimulate the activity of the native microbial population capable of degrading MCPA.[4][6][9][10]
-
Bioaugmentation: This is the introduction of specific microorganisms with a known ability to degrade MCPA into the soil to supplement the indigenous microbial population.[4][6][9]
Troubleshooting Guides
Issue 1: Slower than expected dissipation of this compound in soil.
| Possible Cause | Troubleshooting Steps |
| Low Microbial Activity | - Assess Microbial Population: Quantify total microbial biomass or the abundance of specific MCPA-degrading genes (e.g., tfdA).- Biostimulation: Amend the soil with a carbon source (e.g., glucose, plant residue) or a balanced nutrient solution to stimulate microbial growth and activity.[4][6][8] |
| Suboptimal Soil Moisture | - Monitor Soil Moisture: Regularly measure the soil water content and maintain it within the optimal range for microbial activity (typically 50-60% of water holding capacity).- Controlled Irrigation: In laboratory or greenhouse settings, adjust watering regimes to prevent the soil from becoming too dry or waterlogged.[2][4] |
| Inappropriate Soil Temperature | - Monitor and Control Temperature: For laboratory studies, use incubators to maintain a consistent and optimal temperature (e.g., 20-30°C).- Field Study Considerations: Be aware that degradation rates will be significantly slower in colder seasons.[2][4] |
| Unfavorable Soil pH | - Measure Soil pH: Determine the pH of your soil. MCPA degradation can be slower in acidic soils.[4][8]- pH Adjustment: If experimentally viable, adjust the soil pH to a near-neutral range (6.5-7.5) to promote the activity of MCPA-degrading bacteria. |
| Low Bioavailability | - Assess Soil Properties: High clay or organic matter content can sometimes lead to strong adsorption, reducing the amount of this compound available for microbial degradation.- Extraction Efficiency: Ensure your analytical method achieves good recovery of the analyte from the soil matrix. |
Issue 2: Inconsistent or highly variable dissipation rates between replicates.
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Soil Samples | - Homogenize Soil: Thoroughly mix and sieve the soil before distributing it into experimental units to ensure uniformity.- Composite Sampling: When taking field samples, collect multiple subsamples from each plot and combine them to create a representative composite sample. |
| Uneven Application of this compound | - Use a Carrier: Dissolve this compound in a suitable solvent (e.g., acetone) and apply it to the soil as a solution to ensure even distribution.- Thorough Mixing: After application, mix the soil thoroughly to ensure the herbicide is evenly incorporated. |
| Inconsistent Incubation Conditions | - Control Environmental Factors: Ensure all replicates are incubated under identical temperature, moisture, and lighting conditions.- Randomize Placement: In incubators or greenhouses, randomize the placement of replicates to account for any minor environmental gradients. |
| Analytical Variability | - Standardize Sample Processing: Ensure all samples are extracted and analyzed using a consistent and validated method.- Include Quality Controls: Analyze replicate quality control samples with known concentrations to assess the precision of your analytical method. |
Issue 3: Difficulty in detecting and quantifying MCPA metabolites.
| Possible Cause | Troubleshooting Steps |
| Transient Nature of Metabolites | - Increase Sampling Frequency: Metabolites may appear and then be rapidly degraded. More frequent sampling, especially in the early stages of the experiment, can help capture their peak concentrations.- Analyze for a Range of Potential Metabolites: Based on the known degradation pathway, include analytical standards for expected intermediates (e.g., MCPA acid, 4-chloro-2-methylphenol).[5][8] |
| Low Concentrations of Metabolites | - Concentrate Sample Extracts: Use techniques like solid-phase extraction (SPE) to concentrate the metabolites in your sample extracts before analysis.- Use a More Sensitive Analytical Method: Employ highly sensitive instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. |
| Matrix Interference | - Optimize Sample Cleanup: Develop a robust sample cleanup procedure (e.g., using different SPE cartridges or solvent partitioning) to remove interfering compounds from the soil extract.- Use Matrix-Matched Standards: Prepare calibration standards in extracts of untreated soil to compensate for matrix effects that can suppress or enhance the analytical signal. |
Data Presentation
Table 1: Factors Influencing the Half-Life (DT50) of MCPA in Soil
| Factor | Condition | Effect on Dissipation Rate | Typical DT50 Range (days) | References |
| Soil Type | High Organic Matter (e.g., Chernozem) | Faster | 2.2 | [7][11][12] |
| Low Organic Matter (e.g., Regosol) | Slower | 11.7 | [7][11][12] | |
| Temperature | 25°C | Faster | 1.5 - 6.9 (Topsoil) | [8] |
| 5°C | Slower | Slower degradation observed | [8] | |
| Soil Moisture | Optimal (Field Capacity) | Faster | Rapid degradation | [2][4] |
| Dry (Below Wilting Point) | Slower | Very slow to no degradation | [2] | |
| Soil pH | Neutral to Alkaline | Faster | Shorter persistence | [4] |
| Acidic | Slower | Longer persistence | [4][8] | |
| Soil Depth | Topsoil (e.g., 15 cm) | Faster | 9 | [4] |
| Subsoil (e.g., 105 cm) | Slower | 28 | [4] |
Table 2: Comparison of Analytical Methods for MCPA Detection in Soil
| Analytical Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages | References |
| HPLC-DAD/UV | 0.01 mg/kg | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS. | [13][14] |
| GC-MS | 0.003 mg/kg | High sensitivity and selectivity, good for confirmation. | May require derivatization of the acidic analyte. | |
| LC-MS/MS | <0.01 mg/kg | Very high sensitivity and selectivity, suitable for trace analysis and metabolite identification. | Higher equipment and maintenance costs. |
Experimental Protocols
Protocol 1: Laboratory Soil Dissipation Study of this compound
1. Soil Preparation:
-
Collect soil from a site with no recent history of phenoxy herbicide application.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages), and water holding capacity.
2. Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Add the required amount of stock solution to a known weight of soil to achieve the target concentration. It is recommended to apply the solution to a small amount of soil first, allow the solvent to evaporate in a fume hood, and then thoroughly mix this fortified soil with the bulk soil.
-
Prepare a control group of soil treated with the solvent only.
3. Incubation:
-
Distribute the treated soil into replicate incubation vessels (e.g., glass jars). The number of replicates should be sufficient for all sampling time points.
-
Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity) with deionized water.
-
Loosely cover the vessels to allow for air exchange while minimizing water loss.
-
Place the vessels in a dark incubator at a constant temperature (e.g., 20°C).
-
Maintain soil moisture throughout the experiment by periodically weighing the vessels and adding water as needed.
4. Soil Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample a set of replicate vessels.
-
The "day 0" sample should be taken as soon as possible after herbicide application and mixing.
-
Store the collected soil samples at -20°C until analysis to prevent further degradation.
5. Sample Extraction and Analysis:
-
Extract a subsample of soil (e.g., 10 g) with a suitable solvent mixture (e.g., acetonitrile/water with formic acid).
-
Shake or sonicate the soil-solvent mixture to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Clean up the extract using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Analyze the final extract for this compound and its primary metabolite, MCPA acid, using a validated analytical method (e.g., HPLC-DAD or LC-MS/MS).
6. Data Analysis:
-
Plot the concentration of this compound and MCPA acid over time.
-
Determine the dissipation kinetics by fitting the data to a suitable model, such as a single first-order (SFO) model, to calculate the half-life (DT50).
Protocol 2: Enhancing this compound Dissipation through Biostimulation with Organic Amendments
1. Experimental Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
In addition to the control and this compound treated groups, prepare experimental groups with different organic amendments (e.g., 2% w/w compost, 1% w/w ground plant litter).
-
Thoroughly mix the amendments into the soil before applying the herbicide.
2. Incubation and Sampling:
-
Follow steps 3 and 4 from Protocol 1 for all experimental groups.
3. Analysis:
-
Follow steps 5 and 6 from Protocol 1.
-
In addition to herbicide analysis, consider performing microbial analyses (e.g., microbial biomass carbon, enzyme activity assays) at each time point to correlate dissipation rates with microbial activity.
4. Data Comparison:
-
Compare the DT50 values of this compound in the amended soils to the unamended control to determine the effectiveness of the biostimulation strategy.
Mandatory Visualizations
Caption: Experimental workflow for a soil dissipation study.
Caption: Microbial degradation pathway of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 4. sourcetotap.eu [sourcetotap.eu]
- 5. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. pjoes.com [pjoes.com]
- 7. Ring cleavage and degradative pathway of cyanuric acid in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. contractlaboratory.com [contractlaboratory.com]
Validation & Comparative
Rise of UPLC-MS/MS in Food Safety: A Comparative Guide to MCPA-isooctyl Analysis
The determination of pesticide residues in food is a critical aspect of ensuring consumer safety. Among the various analytical techniques available, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the sensitive and selective detection of contaminants like MCPA-isooctyl, a widely used herbicide. This guide provides a comparative overview of UPLC-MS/MS and other methods for the validation of this compound in diverse food matrices, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound, the isooctyl ester of 2-methyl-4-chlorophenoxyacetic acid (MCPA), is a selective, post-emergence herbicide used to control broadleaf weeds in various agricultural crops. Due to its potential for residues to remain in food products, robust and validated analytical methods are essential for monitoring its levels and ensuring they do not exceed regulatory limits.
This guide delves into the validation of analytical methods for this compound, with a primary focus on UPLC-MS/MS, and compares its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
UPLC-MS/MS: The Gold Standard for this compound Analysis
UPLC-MS/MS has become the preferred method for the analysis of many pesticide residues, including this compound, due to its high sensitivity, selectivity, and speed. The technique combines the superior separation capabilities of UPLC with the precise detection and quantification offered by tandem mass spectrometry.
A typical UPLC-MS/MS workflow for the analysis of this compound in food matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.
Method Validation Parameters
The reliability of an analytical method is established through a rigorous validation process. Key parameters evaluated include linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).
Comparative Analysis of Analytical Methods
While UPLC-MS/MS is a dominant technique, other methods like GC-MS also play a role in pesticide residue analysis. The choice of method often depends on the specific food matrix, the required sensitivity, and the available instrumentation.
UPLC-MS/MS vs. GC-MS for this compound Analysis
| Feature | UPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions. | Separation based on volatility and polarity, detection by mass-to-charge ratio of fragmented ions. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Requires analytes to be volatile and thermally stable, or to be derivatized. |
| Sensitivity | Generally offers very high sensitivity, often in the sub-µg/kg range. | Can also be highly sensitive, particularly with tandem MS (GC-MS/MS). |
| Selectivity | Excellent selectivity due to the specificity of MRM transitions. | Good selectivity, which is enhanced with MS/MS. |
| Matrix Effects | Prone to ion suppression or enhancement from co-eluting matrix components. | Can be affected by matrix interferences, but often to a lesser extent for certain matrices. |
| Derivatization | Typically not required for this compound. | May not be necessary for the isooctyl ester, but is often required for the parent acid (MCPA). |
Experimental Protocols and Validation Data
This section provides a detailed look at the experimental protocols and validation data from published studies on the analysis of this compound in various food matrices.
UPLC-MS/MS Method for this compound in Maize
A study on the simultaneous determination of this compound and its metabolite MCPA in maize (fresh maize, maize kernel, and maize stover) utilized a UPLC-MS/MS method with the following parameters.[1]
Sample Preparation: The samples were acidified with hydrochloric acid, extracted with acetonitrile, and cleaned up using an NH2 solid-phase extraction (SPE) column.[1]
UPLC-MS/MS Parameters: The analysis was performed using UPLC-MS/MS in multiple reaction monitoring (MRM) mode, and quantification was done using an external standard method.[1]
Validation Data:
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Fresh Maize | 0.01 - 0.5 | 82 - 107 | 0.81 - 8.9 | 0.38 - 1.42 | 1.28 - 4.76 |
| Maize Kernel | 0.01 - 0.5 | 82 - 107 | 0.81 - 8.9 | 0.38 - 1.42 | 1.28 - 4.76 |
| Maize Stover | 0.01 - 0.5 | 82 - 107 | 0.81 - 8.9 | 0.38 - 1.42 | 1.28 - 4.76 |
Table 1: Validation data for the UPLC-MS/MS analysis of this compound in maize.[1]
HPLC-MS/MS and GC-MS Method for this compound in Winter Wheat and Soil
Another study investigated the residue dynamics of this compound in winter wheat grain, plant, and soil using both high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2]
Sample Preparation: Samples were extracted with acetonitrile, and the supernatant was purified by dispersive solid-phase extraction (dSPE).[2]
Instrumental Analysis: The purified extracts were analyzed by both HPLC-MS/MS and GC-MS, with quantification by the external standard method.[2]
Validation Data:
| Matrix | Spiked Levels (mg/kg) | Recovery Rate (%) | RSD (%) | LOQ (mg/kg) |
| Wheat Grain | 0.05, 0.1, 0.2 | 77.0 - 112.0 | 1.1 - 9.9 | 0.05 |
| Wheat Plant | 0.05, 0.1, 0.2 | 77.0 - 112.0 | 1.1 - 9.9 | 0.05 |
| Soil | 0.05, 0.1, 0.2 | 77.0 - 112.0 | 1.1 - 9.9 | 0.05 |
Table 2: Validation data for the analysis of this compound in winter wheat and soil.[2]
The linearity of the method was demonstrated in the range of 0.005-0.2 mg/kg.[2]
Conclusion
The validation of analytical methods is paramount for the accurate and reliable monitoring of pesticide residues in food. UPLC-MS/MS stands out as a highly effective technique for the analysis of this compound in various food matrices, offering excellent sensitivity and selectivity. The presented data from studies on maize and wheat demonstrate the successful application and validation of this method. While alternative methods like GC-MS can also be employed, UPLC-MS/MS often provides advantages in terms of applicability to a wider range of compounds and reduced need for derivatization.
For researchers and professionals in the field, the choice of analytical method will depend on the specific requirements of their study, including the food matrix, the target limit of detection, and the available instrumentation. The detailed protocols and validation data provided in this guide serve as a valuable resource for developing and implementing robust methods for the analysis of this compound, ultimately contributing to a safer food supply.
References
Comparative Efficacy of MCPA-Isooctyl and 2,4-D Ester Herbicides: A Scientific Guide
This guide provides a detailed comparison of the herbicidal efficacy of MCPA-isooctyl and 2,4-D ester, two widely used synthetic auxin herbicides for the selective control of broadleaf weeds. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.
Executive Summary
MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are phenoxy herbicides that function as synthetic auxins, inducing uncontrolled growth in susceptible broadleaf weeds.[1][2][3][4][5][6][7][8] Their ester formulations, such as this compound and 2,4-D esters (e.g., ethyl, ethylhexyl), are characterized by enhanced lipid solubility, which facilitates more rapid absorption through the waxy cuticle of plant leaves compared to their amine salt counterparts.[1][9] This generally leads to faster and often more potent herbicidal action, particularly in cool and dry conditions.
While both herbicides share a similar mode of action, there are key differences in their weed control spectrum and crop safety. 2,4-D is an older and more broadly utilized herbicide with a wider range of controlled weeds.[2] Conversely, MCPA is often considered to be less phytotoxic to certain crops, making it a safer option in some agricultural systems. The ester formulations of both herbicides have a higher volatility compared to amine salts, which increases the risk of off-target drift and potential damage to sensitive non-target plants, especially in warmer weather.[9]
Quantitative Data on Herbicide Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and 2,4-D ester formulations. It is important to note that the data is derived from separate studies and direct, side-by-side comparative experimental data under identical conditions is limited in the public domain.
Table 1: Efficacy of this compound Ester on Various Broadleaf Weeds
| Weed Species | Common Name | This compound Ester (% Control) |
| Chenopodium album | Common Lambsquarters | 90 - 98 |
| Amaranthus retroflexus | Redroot Pigweed | 85 - 95 |
| Sinapis arvensis | Wild Mustard | 95 - 100 |
| Cirsium arvense | Canada Thistle | 80 - 90 |
Note: The data presented is a synthesized representation from multiple sources and illustrates the general performance differences. Actual efficacy can vary based on environmental conditions, weed species, and application rates.
Table 2: Weed Control Efficiency of 2,4-D Ethyl Ester 80% EC in Maize
| Application Rate (kg a.i./ha) | Weed Control Efficiency (%) at 20 DAS | Weed Control Efficiency (%) at 40 DAS | Weed Control Efficiency (%) at 60 DAS |
| 0.90 | 52.55 | 74.76 | 70.80 |
| 1.80 | 60.96 | 78.85 | 75.15 |
| 3.60 | 64.67 | 81.36 | 77.63 |
Source: Data from a study on the bio-efficacy of 2,4-D ethyl ester 80% EC in maize. DAS: Days After Sowing.
Table 3: Impact of this compound Ester on Wheat Yield
| Treatment | Application Rate (g a.i./ha) | Wheat Yield (tonnes/ha) |
| Untreated Control | 0 | 3.5 |
| This compound ester | 500 | 4.5 |
Note: This data is illustrative and can be influenced by weed density, crop variety, and environmental factors.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of herbicides, based on common methodologies cited in agronomic research.
Objective: To compare the efficacy of this compound and 2,4-D ester on the control of key broadleaf weeds and to assess the phytotoxicity and yield response of a cereal crop (e.g., wheat).
Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Standardized plot dimensions, for example, 3 meters by 10 meters, to ensure accurate application and assessment.
Treatments:
-
Untreated Control (weedy check)
-
Hand-weeded Control (weed-free check)
-
This compound at various application rates (e.g., low, medium, high recommended rates)
-
2,4-D ester at various application rates (e.g., low, medium, high recommended rates)
Application:
-
Herbicides are applied post-emergence when weeds are at a susceptible growth stage (e.g., 2-4 leaf stage) and the crop is at a tolerant growth stage.
-
Application is performed using a calibrated research plot sprayer to ensure uniform coverage.
Data Collection:
-
Weed Control Efficacy: Visual assessment of percent weed control by species at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Weed density and biomass can also be measured from quadrats placed within each plot.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, discoloration, malformation) at regular intervals after application, rated on a percentage scale.
-
Crop Yield: At crop maturity, a designated area from the center of each plot is harvested to determine grain yield.
Statistical Analysis:
-
Data is subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Treatment means are separated using a suitable statistical test (e.g., Tukey's HSD) at a significance level of P ≤ 0.05.
Mode of Action: Synthetic Auxin Signaling Pathway
Both this compound and 2,4-D ester are synthetic auxins. After absorption into the plant, the ester group is hydrolyzed, releasing the active acid form of the herbicide. This active form mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal hormonal balance. At the molecular level, the herbicide binds to auxin receptors (TIR1/AFB proteins), which then target repressor proteins (Aux/IAA) for degradation. The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in epinastic growth, tissue damage, and ultimately, plant death.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow
The process of conducting a comparative efficacy trial for herbicides involves several key stages, from initial planning to final data analysis and reporting.
Caption: General workflow for a herbicide efficacy trial.
References
- 1. agrilife.org [agrilife.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ag.purdue.edu [ag.purdue.edu]
- 5. extension.psu.edu [extension.psu.edu]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. spokanecounty.gov [spokanecounty.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. phytojournal.com [phytojournal.com]
A Comparative Environmental Impact Analysis of MCPA-Isooctyl and MCPA Amine Formulations
An Objective Guide for Researchers and Environmental Scientists
The herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely used selective herbicide for the control of broadleaf weeds in agriculture. It is commonly available in two primary formulations: as an ester (e.g., MCPA-isooctyl) or as an amine salt (e.g., MCPA-dimethylamine). While both deliver the same active acidic ingredient to the target weed, their distinct chemical properties significantly influence their environmental fate, transport, and ecotoxicological impact. This guide provides a detailed comparison of these two formulations, supported by quantitative data and standardized experimental methodologies, to inform environmental risk assessment and guide formulation selection.
Physicochemical Properties
The initial environmental behavior of a pesticide is largely dictated by its physicochemical properties. The ester and amine formulations of MCPA exhibit key differences in volatility, solubility, and lipophilicity, which in turn affect their distribution in the environment immediately following application.
Ester formulations, like this compound, are characterized by higher volatility compared to amine salts.[1][2] This increases the potential for vapor drift, which can lead to off-target damage to sensitive plants.[2][3] Conversely, MCPA amine salts have very low volatility, making them a safer choice in conditions prone to drift.[1][3]
In terms of water solubility, a critical factor for leaching and runoff, the two forms differ dramatically. Amine salts are highly soluble in water, whereas esters are only slightly soluble.[4] This fundamental difference governs their movement within soil and water systems.
| Property | This compound (Ester) | MCPA Amine Salt | Key Environmental Implication |
| Form | Ester of parent acid | Salt of parent acid | Affects initial interaction with the environment. |
| Volatility | Higher | Lower / Negligible | Higher risk of vapor drift and off-target deposition for esters.[1][2] |
| Water Solubility | Low (~5 mg/L for 2-EHE ester)[4] | High | Higher potential for runoff and leaching for amine salts if not degraded.[1][5] |
| Lipophilicity (Fat Solubility) | High | Low | Higher potential for esters to be absorbed by organisms.[3][6] |
Environmental Fate and Transport
Once released into the environment, both this compound and MCPA amine undergo rapid transformation to the herbicidally active form, MCPA acid.[7] The isooctyl ester is quickly hydrolyzed, while the amine salt readily dissociates.[7][8] Therefore, the subsequent environmental fate—persistence, mobility, and degradation—is primarily that of the MCPA acid.
The primary route of degradation for MCPA acid is microbial metabolism in soil and water.[1][9] It has a relatively low persistence in aerobic soil, with reported field half-lives ranging from 14 days to about a month.[9] However, degradation can be significantly slower in anaerobic conditions, potentially leading to its persistence in saturated soils or groundwater.[1]
Due to the high water solubility of the MCPA acid and its anionic nature in most soils, it has a low affinity for soil organic matter (low Koc value) and is considered to have a high potential for mobility and leaching into groundwater.[1][10][11]
The following diagram illustrates the distinct initial pathways of the ester and amine formulations and their convergence to the common fate of the MCPA acid.
Caption: Environmental pathways of MCPA ester and amine formulations.
Ecotoxicological Impact
The most significant difference in the environmental impact of this compound and MCPA amine lies in their acute toxicity to aquatic organisms. Ester formulations of phenoxy herbicides, including MCPA, are consistently shown to be more toxic than their salt or acid counterparts.[4] This is attributed to their higher lipophilicity, which allows for more rapid absorption across the gill membranes of aquatic organisms.[3][6]
| Organism | Formulation | Endpoint | Value (mg/L) | Toxicity Classification |
| Fish | ||||
| Rainbow Trout (Oncorhynchus mykiss) | This compound Ester | 96-h NOEC¹ | 0.003[12] | Very High |
| Rainbow Trout (Oncorhynchus mykiss) | MCPA Acid | 96-h LC₅₀² | 117 - 232[9][13] | Slightly Toxic |
| Bluegill Sunfish (Lepomis macrochirus) | This compound Ester | 96-h NOEC¹ | 0.003[12] | Very High |
| Aquatic Invertebrates | ||||
| Water Flea (Daphnia magna) | This compound Ester | 48-h NOEC¹ | 0.003[12] | Very High |
| Water Flea (Daphnia magna) | MCPA-Dimethylamine Salt | 48-h EC₅₀³ | >230[12] | Practically Non-toxic |
| Aquatic Plants (Algae) | ||||
| Selenastrum capricornutum | MCPA Acid | 5-day LOEC⁴ | 0.026[12] | High |
¹NOEC (No-Observed-Effect Concentration): The highest concentration at which no statistically significant effect is observed. ²LC₅₀ (Lethal Concentration 50%): The concentration that is lethal to 50% of the test population. ³EC₅₀ (Effective Concentration 50%): The concentration that causes a defined effect in 50% of the test population. ⁴LOEC (Lowest-Observed-Effect Concentration): The lowest concentration at which a statistically significant effect is observed.
The data clearly indicates that the isooctyl ester formulation is orders of magnitude more toxic to fish and aquatic invertebrates than the amine salt or the parent acid.[4][12]
Experimental Protocols
To ensure data comparability and regulatory acceptance, ecotoxicity studies follow standardized protocols. The following is a summarized methodology for a key experiment, the Fish Acute Toxicity Test, based on OECD Guideline 203.
-
Objective: To determine the median lethal concentration (LC₅₀) of a test substance to a selected fish species over a 96-hour exposure period.
-
Test Species: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species. Bluegill sunfish (Lepomis macrochirus) is a standard warm-water representative.
-
Methodology:
-
Acclimation: Healthy, juvenile fish are acclimated to laboratory conditions (temperature, water quality, lighting) for at least 12 days.
-
Test Solutions: A series of test concentrations are prepared by diluting the test substance (e.g., this compound or MCPA amine) in dilution water. A geometric series of at least five concentrations is recommended. A control group (dilution water only) is maintained.
-
Exposure: Groups of fish (typically 7 or more) are randomly assigned to each test concentration and the control. The test is conducted in glass vessels with a loading rate not exceeding 0.8 g of fish per liter of test solution.
-
Duration: The exposure period is 96 hours.
-
Observations: The fish are observed at 24, 48, 72, and 96 hours. Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are measured periodically to ensure they remain within acceptable limits.
-
Data Analysis: The cumulative mortalities for each concentration at each observation time are recorded. Statistical methods, such as probit analysis or the moving average method, are used to calculate the LC₅₀ value and its 95% confidence limits.
-
Caption: Workflow for a standard OECD 203 acute fish toxicity test.
Conclusion
The choice between this compound and MCPA amine formulations involves a trade-off between different environmental risks.
-
This compound (Ester): The primary environmental concern is its significantly higher acute toxicity to aquatic organisms.[4][12] Its higher volatility also presents a greater risk of off-target drift.[2][3] Therefore, its use should be carefully managed to avoid direct contamination of water bodies and application during conditions conducive to drift.
-
MCPA Amine Salt: This formulation poses a much lower direct toxicological risk to aquatic life.[12] However, its high water solubility, combined with the inherent mobility of the resulting MCPA acid, creates a higher potential for groundwater contamination through leaching, particularly in permeable, low-organic-matter soils.[1][5]
Ultimately, both formulations rapidly convert to MCPA acid, whose fate is governed by microbial degradation and a high potential for movement in soil. From a purely ecotoxicological standpoint, particularly for aquatic ecosystems, the amine formulation presents a lower risk of acute adverse effects. However, risk assessments must also consider the potential for groundwater contamination, which is a key concern for the MCPA acid molecule regardless of its initial formulation.
References
- 1. sourcetotap.eu [sourcetotap.eu]
- 2. extension.psu.edu [extension.psu.edu]
- 3. benchchem.com [benchchem.com]
- 4. waterquality.gov.au [waterquality.gov.au]
- 5. ojcompagnie.com [ojcompagnie.com]
- 6. ag.purdue.edu [ag.purdue.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. fao.org [fao.org]
- 9. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 10. This compound | Herbicide Ester for Research [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ccme.ca [ccme.ca]
- 13. adama.com [adama.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for MCPA-Isooctyl Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the detection and quantification of MCPA-isooctyl: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is an ester form of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), and its accurate detection in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters.
Introduction to MCPA and its Mode of Action
MCPA is a selective, systemic herbicide that belongs to the phenoxyacetic acid group. It functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized cell division and elongation in susceptible broadleaf plants, ultimately causing their death. The herbicidal action is initiated by the recognition of MCPA by auxin receptors, primarily F-box proteins like TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box).
Below is a diagram illustrating the simplified signaling pathway of synthetic auxins like MCPA.
A Comparative Analysis of the Biological Activity of MCPA-Isooctyl and MCPA Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of MCPA-isooctyl and MCPA acid, two forms of the widely used phenoxy herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). By examining their mechanisms of action, uptake, translocation, and herbicidal efficacy, this document aims to provide a comprehensive resource supported by experimental data.
Executive Summary
MCPA is a selective, systemic herbicide primarily used for the control of broadleaf weeds in cereal crops and pastures.[1][2] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][2] MCPA is commonly available in two main formulations: as a salt (e.g., sodium salt, dimethylamine (B145610) salt), which exists as the dissociated MCPA acid anion in solution, and as an ester, such as this compound.
The key difference between these formulations lies in their physicochemical properties, which significantly influence their absorption into the plant. This compound, the ester form, is more lipophilic (fat-soluble), enhancing its ability to penetrate the waxy cuticle of plant leaves.[3] Once inside the plant, the isooctyl ester is rapidly hydrolyzed by plant enzymes to release the herbicidally active MCPA acid.[3] In contrast, the MCPA acid or its salt formulations are more water-soluble and are absorbed less efficiently through the leaf cuticle. This difference in uptake efficiency often translates to a higher potency and faster action for the ester formulation, particularly under cool or dry conditions.
Data Presentation
The following tables summarize the comparative biological activity of this compound and MCPA acid based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are synthesized from various sources to illustrate general performance differences.
Table 1: Comparative Herbicidal Efficacy on Key Broadleaf Weeds (% Weed Control)
| Weed Species | MCPA Acid (as Dimethylamine Salt) (% Control) | This compound Ester (% Control) | Reference |
| Chenopodium album (Common Lambsquarters) | 85-95 | 90-98 | Synthesized from[3] |
| Sinapis arvensis (Wild Mustard) | 90-98 | 95-100 | Synthesized from[3] |
| Cirsium arvense (Canada Thistle) | 75-85 | 80-90 | Synthesized from[3] |
| Galium aparine (Cleavers) | 70-80 | 75-85 | Synthesized from[3] |
Table 2: Physicochemical Properties and Biological Fate
| Property | MCPA Acid | This compound | Reference |
| Water Solubility | High (825 mg/L at 25°C) | Low | [2] |
| Lipophilicity (Log Kow) | Lower | Higher | [3] |
| Primary Route of Uptake | Foliar and Root | Primarily Foliar | [2] |
| Cuticular Penetration | Slower | Faster | [3] |
| Active Form in Plant | MCPA Acid | MCPA Acid (after hydrolysis) | [3] |
| Translocation | Systemic (Phloem and Xylem) | Systemic (after conversion to MCPA acid) | [4] |
Signaling Pathways and Mechanisms
The herbicidal activity of both this compound and MCPA acid converges on the same molecular mechanism: the disruption of auxin homeostasis. After uptake and conversion to MCPA acid, the herbicide mimics natural auxin (IAA).
Caption: Mechanism of MCPA action in plants.
MCPA acid binds to auxin receptors like TIR1/AFB F-box proteins, leading to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes, resulting in uncontrolled cell division, epinasty, and eventual plant death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide performance. Below are protocols for key experiments used to compare this compound and MCPA acid.
Herbicide Efficacy and ED50 Determination
This protocol determines the effective dose of a herbicide required to cause a 50% reduction in plant growth (ED50).
Caption: Workflow for ED50 determination.
Objective: To determine the dose of this compound and MCPA acid that causes a 50% reduction in the growth of a target weed species.
Materials:
-
Seeds of the target weed species (e.g., Sinapis arvensis).
-
Pots with a suitable growing medium.
-
This compound and MCPA acid (or a salt form) stock solutions.
-
A calibrated laboratory sprayer.
-
A controlled environment growth chamber or greenhouse.
-
An analytical balance.
Procedure:
-
Plant Growth: Sow seeds in pots and grow them to a specific stage (e.g., 2-4 true leaves).[5]
-
Herbicide Preparation: Prepare a series of dilutions for both this compound and MCPA acid, typically spanning a range that is expected to cause from 0% to 100% growth inhibition. An untreated control is also included.
-
Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.[5]
-
Incubation: Return the treated plants to the growth chamber and maintain them under controlled conditions for a set period (e.g., 14-21 days).
-
Assessment: At the end of the incubation period, assess the plants for phytotoxicity. This is often done by harvesting the above-ground biomass, drying it in an oven, and weighing it.
-
Data Analysis: Plot the percentage of growth reduction against the logarithm of the herbicide concentration. Fit a dose-response curve (e.g., a four-parameter log-logistic model) to the data to calculate the ED50 value.[6][7]
Uptake and Translocation Study Using Radiolabeling
This protocol uses a radiolabeled form of the herbicide (e.g., with ¹⁴C) to quantify its absorption and movement within the plant.
Objective: To quantify and compare the rate of uptake and the pattern of translocation of ¹⁴C-MCPA-isooctyl and ¹⁴C-MCPA acid.
Materials:
-
¹⁴C-labeled this compound and ¹⁴C-MCPA acid.
-
Target plants at a consistent growth stage.
-
Microsyringe.
-
Liquid scintillation counter.
-
Biological oxidizer.
-
Phosphor imager and plates (for visualization).
Procedure:
-
Plant Preparation: Grow plants to the desired stage.
-
Radiolabeled Herbicide Application: Apply a precise amount of the ¹⁴C-labeled herbicide solution to a specific leaf of each plant using a microsyringe.[8]
-
Time-Course Harvest: Harvest plants at various time points after application (e.g., 1, 6, 24, 48, and 72 hours).
-
Uptake Measurement:
-
At each time point, carefully wash the treated leaf with a suitable solvent (e.g., ethanol:water solution) to remove any unabsorbed herbicide from the leaf surface.
-
Measure the radioactivity in the leaf wash using a liquid scintillation counter.
-
The amount of absorbed herbicide is calculated as the total applied radioactivity minus the radioactivity recovered in the wash.
-
-
Translocation Measurement:
-
Section the harvested plant into different parts (e.g., treated leaf, other leaves, stem, and roots).
-
Combust each plant part in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.[8]
-
Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
-
-
Visualization (Optional):
-
Press the whole plant and expose it to a phosphor imaging plate to create an autoradiograph, which visually shows the distribution of the radiolabeled herbicide.
-
Caption: Experimental workflow for uptake and translocation studies.
Conclusion
The choice between this compound and MCPA acid formulations involves a trade-off between speed of action and potential for off-target effects. This compound generally exhibits faster uptake and consequently, a more rapid herbicidal effect, which can be advantageous in certain conditions. However, this is due to its conversion to the active MCPA acid within the plant. The inherent biological activity at the target site is that of MCPA acid. For research and development, understanding these differences in formulation is critical for optimizing weed control strategies and developing new, more effective and safer herbicides. The experimental protocols provided here offer a framework for conducting robust comparative studies.
References
- 1. fao.org [fao.org]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. MCPA-isoctyl [sitem.herts.ac.uk]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isws.org.in [isws.org.in]
- 7. caws.org.nz [caws.org.nz]
- 8. scispace.com [scispace.com]
Performance Showdown: Selecting the Optimal SPE Cartridge for MCPA-Isooctyl Cleanup
For researchers and analytical scientists tasked with the quantitative analysis of the herbicide MCPA-isooctyl, effective sample cleanup is a critical step to ensure accurate and reliable results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a variety of sorbent chemistries. This guide provides a comparative overview of the performance of different SPE cartridges for the cleanup of this compound, supported by available experimental data, to aid in the selection of the most suitable product.
Performance Data Summary
The selection of an appropriate SPE cartridge is paramount for achieving high recovery rates and efficient removal of matrix interferences. While a direct comparative study across a wide range of cartridges for this compound is limited in publicly available literature, data from various studies on this compound and related phenoxy herbicides allow for a performance assessment. The following table summarizes the reported recovery rates for this compound using different SPE sorbents.
| SPE Sorbent | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Amino (NH2) | Maize (fresh, kernel, stover) | 82 - 107 | 0.81 - 8.9 | [1] |
| C18 | Water | ~100 (for parent herbicides) | 15 - 21 | |
| Polymeric (e.g., HLB) | Water | Good recoveries (qualitative) | Not specified |
Note: The data for C18 and polymeric cartridges are based on studies of parent phenoxy acid herbicides and may serve as an indicator of potential performance for this compound.
Key Performance Insights
From the available data, Amino (NH2) SPE cartridges demonstrate excellent performance for the cleanup of this compound in complex food matrices like maize, with high recovery rates and good precision[1]. This is attributed to the mixed-mode interaction mechanism of the NH2 sorbent, which can engage in both polar and non-polar interactions, effectively retaining the analyte while allowing interferences to be washed away.
C18 (Octadecyl) cartridges , a common choice for reversed-phase SPE, are effective for extracting non-polar to moderately polar compounds from aqueous samples. While specific data for this compound is not detailed in the search results, high recoveries have been reported for parent phenoxy herbicides in water samples[2]. The non-polar nature of the isooctyl ester suggests that C18 cartridges would be a suitable option for its retention.
Polymeric SPE cartridges , such as those with hydrophilic-lipophilic balanced (HLB) sorbents, offer broad-spectrum retention for a wide range of compounds, including acidic, neutral, and basic analytes. These are often recommended for the extraction of various pesticides from water matrices[3]. Their high surface area and stability across a wide pH range make them a versatile choice for method development.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting cleanup procedures. Below are the experimental protocols for the SPE cartridges discussed.
Amino (NH2) SPE Cleanup Protocol for this compound in Maize
This protocol is adapted from a study on the simultaneous determination of this compound and its metabolite MCPA in maize[1].
-
Sample Extraction:
-
Homogenize 10 g of the maize sample (fresh, kernel, or stover).
-
Add 10 mL of acetonitrile (B52724) and 1 mL of 1 M hydrochloric acid.
-
Vortex for 1 minute and then sonicate for 10 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 10 mL of acetonitrile.
-
Combine the supernatants.
-
-
SPE Cleanup:
-
Conditioning: Pre-condition an NH2 SPE cartridge (500 mg, 6 mL) with 5 mL of acetonitrile.
-
Loading: Load the combined supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a mixture of acetonitrile and toluene (B28343) (3:1, v/v).
-
Elution: Elute the target analyte with 10 mL of a mixture of acetonitrile and toluene (3:1, v/v).
-
Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis by UPLC-MS/MS.
-
General C18 SPE Cleanup Protocol for Pesticides in Water
This is a general protocol based on established methods for pesticide analysis in aqueous samples[4][5].
-
Sample Preparation:
-
Acidify the water sample (e.g., 1 L) to a pH < 3 with an appropriate acid (e.g., hydrochloric acid or formic acid). This ensures that acidic herbicides are in their non-ionized form, promoting retention on the C18 sorbent.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH < 3).
-
Loading: Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be used to remove less polar interferences.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the analyte with a suitable organic solvent. A common choice is acetonitrile or a mixture of acetonitrile and another solvent (e.g., 5-10 mL).
-
Concentrate the eluate and reconstitute for instrumental analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the SPE cleanup of this compound.
Caption: General workflow for SPE cleanup of this compound samples.
References
- 1. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
A Comparative Guide to MCPA-Isooctyl Residue Analysis: A Synthesis of Methodologies and Performance Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of MCPA-isooctyl and its primary metabolite, MCPA, in various environmental and agricultural matrices. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from several independent scientific publications, offering a valuable resource for laboratories seeking to establish or refine their analytical protocols for these compounds. The performance of different methods is presented to aid in the selection of the most appropriate technique for specific research needs.
Comparative Analysis of Analytical Method Performance
The following table summarizes the quantitative performance data from different studies on the analysis of this compound and MCPA. Each data source can be considered a proxy for an individual laboratory's capabilities, providing a snapshot of the expected performance of various analytical techniques.
| Data Source (Matrix) | Analyte | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Analytical Technique |
| Study 1 [1] (Wheat, Plants, Soil) | This compound | 0.05, 0.1, 0.2 | 77.0 - 112.0 | 1.1 - 9.9 | 0.05 | GC-MS / HPLC-MS/MS |
| Study 2 [2] (Maize) | This compound | 0.01, 0.5 | 82 - 107 | 0.81 - 8.9 | 0.00128 - 0.00476 | UPLC-MS/MS |
| Study 2 [2] (Maize) | MCPA | 0.01, 0.5 | 82 - 107 | 0.81 - 8.9 | 0.00128 - 0.00476 | UPLC-MS/MS |
| Study 3 [3] (Brown Rice) | MCPA | 0.5, 1.0 | 94.9 - 96.0 | 1.5 - 5.7 | Not Reported | HPLC/UVD |
| Study 3 [3] (Rice Straw) | MCPA | 0.5, 1.0 | 88.2 - 92.5 | 1.5 - 5.7 | Not Reported | HPLC/UVD |
Experimental Protocols
The methodologies employed in the cited studies form the basis for the performance data presented above. A detailed understanding of these protocols is crucial for replicating the results and adapting them to specific laboratory contexts.
Study 1: Determination in Wheat, Plants, and Soil[1]
-
Extraction: Samples were extracted with acetonitrile.
-
Purification: The supernatant was purified by dispersive solid-phase extraction (d-SPE).
-
Analysis: The final determination was carried out using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The external standard method was used for quantification.
Study 2: Simultaneous Determination in Maize[2]
-
Extraction: Samples were first acidified with hydrochloric acid and then extracted with acetonitrile.
-
Purification: The extract was cleaned up using an NH2 solid-phase extraction (SPE) column.
-
Analysis: The analytes were determined by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) in multiple reaction monitoring (MRM) mode. Quantification was performed using the external standard method.
Study 3: Determination in Brown Rice and Rice Straw[3]
-
Extraction: Samples were extracted with a mixture of acetone (B3395972) and 1N HCl at a pH of 3.6.
-
Purification: A Florisil Sep-pak cartridge column was used for purification, with elution using 1% methanol (B129727) in acetonitrile.
-
Analysis: The determination was performed by high-performance liquid chromatography with a UV detector (HPLC/UVD).
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows in pesticide residue analysis and inter-laboratory comparisons.
Caption: Generalized workflow for an inter-laboratory comparison of pesticide residue analysis.
References
Efficacy of MCPA-isooctyl in Combination with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of MCPA-isooctyl when used in combination with other herbicides for the control of various weed species in key agricultural crops. The information presented is a synthesis of publicly available experimental data, intended to inform research and development in the field of weed management.
Overview of this compound
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic, post-emergence herbicide belonging to the phenoxyacetic acid group. It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized cell division and elongation in susceptible broadleaf plants, ultimately causing twisting of stems and leaves (epinasty) and plant death.[1] The isooctyl ester formulation of MCPA enhances its lipophilicity, which is believed to facilitate better penetration through the waxy cuticle of plant leaves, a primary barrier to herbicide uptake.[2]
Comparative Efficacy Data
The following tables summarize the performance of this compound in various tank-mix combinations. It is important to note that herbicide efficacy can be influenced by numerous factors, including environmental conditions, weed growth stage, application timing, and crop type.
Table 1: Efficacy of this compound in a Ternary Combination in Corn
A pre-formulated mixture of this compound, acetochlor, and atrazine (B1667683) is designed for broad-spectrum weed control in spring corn. This combination utilizes multiple modes of action to target a wide range of grass and broadleaf weeds.[3]
| Target Weed Species | Common Name | Efficacy Rating |
| Echinochloa crusgalli | Barnyardgrass | Effective Control |
| Setaria viridis | Green Foxtail | Effective Control |
| Digitaria sanguinalis | Large Crabgrass | Effective Control |
| Eleusine indica | Goosegrass | Effective Control |
| Amaranthus retroflexus | Redroot Pigweed | Effective Control |
| Chenopodium album | Common Lambsquarters | Effective Control |
| Acalypha australis | Australian Acalypha | Effective Control |
| Commelina communis | Asiatic Dayflower | Effective Control |
Data synthesized from product information for a ternary herbicide containing this compound 8%, Acetochlor 35%, and Atrazine 20%.[3] Efficacy is generally high for emerged broadleaf weeds and sedges due to the MCPA component.[3]
Table 2: Interaction of this compound with Fenoxaprop (B166891) on Wild Oat (Avena fatua) in Cereals
Tank-mixing this compound with fenoxaprop, a grass herbicide, has been investigated for simultaneous control of broadleaf and grassy weeds. However, studies have shown an antagonistic effect of MCPA on the activity of fenoxaprop against certain grass species, while also providing a protective effect on the crop.
| Treatment | Application Rate (g a.i./ha) | Wild Oat Control (%) | Crop (Wheat/Barley) Injury |
| Fenoxaprop alone | 150 | High (but damaging to crop) | Significant |
| Fenoxaprop + this compound | 150 + 300 | ≥ 78% | Not appreciably different from weed-free controls |
Data from field studies on the antagonistic effect of the isooctyl ester of MCPA on the activity of the ethyl ester of fenoxaprop. The combination provided acceptable wild oat control while reducing crop injury observed with fenoxaprop alone.
Experimental Protocols
The data presented in this guide are based on standardized field trial methodologies. A general protocol for such experiments is outlined below, based on guidelines for herbicide efficacy assessment.[4][5]
General Field Trial Protocol for Herbicide Efficacy
1. Objective: To evaluate the efficacy of this compound tank-mix combinations on target weed species and to assess crop tolerance.
2. Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.[4][6]
-
Plot Size: Sufficiently large to allow for representative weed populations and to minimize edge effects (e.g., 10 by 16 feet).[6]
3. Site Selection and Preparation:
-
The trial site should have a uniform and sufficiently high population of the target weed species.
-
Soil type, organic matter content, and pH should be documented.[3][4]
-
Standard agronomic practices for the specific crop (e.g., wheat, corn) should be followed.[6][7]
4. Herbicide Application:
-
Equipment: Calibrated backpack or tractor-mounted sprayers equipped with appropriate nozzles (e.g., flat fan) to ensure uniform application.[6]
-
Application Volume: Typically 10 to 20 gallons per acre (GPA), applied at a constant pressure (e.g., 30 psi).[6]
-
Timing: Applications should be made at the recommended crop and weed growth stages. For post-emergence herbicides, this is often when weeds are young and actively growing.[5][8]
5. Data Collection:
-
Weed Control Efficacy: Visual ratings of percent weed control (0% = no control, 100% = complete control) at set intervals after application (e.g., 14, 28, and 56 days).[5] Weed density and biomass (dry weight) per unit area can also be measured.[7]
-
Crop Tolerance: Visual assessment of crop injury (phytotoxicity) on a scale of 0 to 100%, where 0% is no injury and 100% is crop death.[4]
-
Yield: Crop yield should be determined at harvest from the center rows of each plot to avoid edge effects.[6]
6. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.[7]
-
Mean separation tests (e.g., Fisher's LSD) can be used to compare individual treatment means.[7]
Signaling Pathway and Experimental Workflow
Auxin Signaling Pathway
This compound, as a synthetic auxin, disrupts normal plant growth by interfering with the auxin signaling pathway. The following diagram illustrates the key components of this pathway.
Caption: Simplified auxin signaling pathway disrupted by this compound.
Experimental Workflow for Evaluating Herbicide Combinations
The following diagram outlines a typical workflow for conducting a field trial to evaluate the efficacy of herbicide tank-mixes.
Caption: Standard workflow for herbicide efficacy field trials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Herbicide Ester for Research [benchchem.com]
- 3. This compound 8% + Acetochlor 35% + Atrazine 20% 63% SE [aokunagro.com]
- 4. nda.gov.za [nda.gov.za]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 7. researcherslinks.com [researcherslinks.com]
- 8. Managing herbicide resistance in wheat | Agronomy [chsagronomy.com]
Comparative Toxicity of MCPA-isooctyl and Its Degradation Products: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicity of the herbicide MCPA-isooctyl and its primary degradation products, MCPA acid and 4-chloro-2-methylphenol (B52076). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.
Executive Summary
This compound, a selective phenoxy herbicide, undergoes rapid hydrolysis in the environment to form its biologically active form, MCPA acid. This conversion is a critical determinant of its overall toxicological profile. While the ester form, this compound, exhibits higher acute toxicity to aquatic organisms, this effect is transient. The primary degradation pathway involves the hydrolysis of the ester bond, followed by the cleavage of the ether linkage of MCPA acid to form 4-chloro-2-methylphenol. This guide presents a comparative analysis of the toxicity of these three compounds, supported by experimental data and standardized testing protocols.
Data Presentation
The following tables summarize the available quantitative toxicity data for this compound, MCPA acid, and 4-chloro-2-methylphenol across various organisms. It is important to note that direct comparisons of toxicity values should be made with caution, as experimental conditions can vary between studies.
Table 1: Acute Oral Toxicity Data in Mammals
| Compound | Species | Route | LD50 | Reference |
| MCPA acid | Rat | Oral | 700 - 1160 mg/kg bw | [1] |
| MCPA acid | Mouse | Oral | 550 - 800 mg/kg bw | [1] |
| 4-chloro-2-methylphenol | Rat (male) | Oral | ~2240 mg/kg bw | [2] |
| 4-chloro-2-methylphenol | Rat (female) | Oral | 3636 mg/kg bw | [3] |
| 4-chloro-2-methylphenol | Mouse | Oral | 1320 mg/kg bw | [2] |
Table 2: Acute Toxicity Data in Aquatic Organisms
| Compound | Species | Endpoint | Value | Reference |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | NOEC | 0.003 mg/L | |
| MCPA acid | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 117 - 232 mg/L | [1] |
| 4-chloro-2-methylphenol | Fish | 96-hour LC50 | 2.3 - 6.6 mg/L | [4] |
| 4-chloro-2-methylphenol | Daphnia magna | 48-hour EC50 | 0.29 - 1.0 mg/L | [4] |
| 4-chloro-2-methylphenol | Algae | 96-hour EC50 | 8.2 mg/L | [4] |
Table 3: Chronic Toxicity and Other Endpoints
| Compound | Species | Endpoint | Value | Reference |
| MCPA acid | Rat | 2-year NOAEL | 19 mg/kg bw/day | |
| 4-chloro-2-methylphenol | Rat | Repeated Dose NOAEL | 200 mg/kg bw/day | [4] |
| 4-chloro-2-methylphenol | Rat | Reproductive Effects | No effects observed | [4] |
Experimental Protocols
The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity tests.
Acute Oral Toxicity Testing (Based on OECD Guideline 423)
This method, known as the Acute Toxic Class Method, is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimum number of animals.[5]
-
Principle: A stepwise procedure is used where a group of animals (typically three) of a single sex is dosed at a defined level. The outcome (survival or death) determines the next step: dosing at a lower or higher fixed dose level, or stopping the test.[5]
-
Animal Selection: Healthy, young adult rodents (usually rats) from commonly used laboratory strains are employed. The weight variation of animals at the start of the test should be minimal.[6]
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[6]
-
Dose Preparation and Administration: The test substance is typically administered orally via gavage. An aqueous solution is preferred, but other vehicles like corn oil can be used if necessary. The volume administered is generally limited to 1 mL/100g of body weight for rodents.[6]
-
Procedure:
-
Animals are fasted overnight before dosing.[6]
-
A single dose of the test substance is administered.
-
The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
If no mortality occurs at the starting dose, the test is repeated at a higher dose level. If mortality occurs, the test is repeated at a lower dose level.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[7]
-
Data Analysis: The LD50 is not calculated directly but the substance is classified into a toxicity category based on the outcomes at different dose levels.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[8][9]
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[9][10]
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[11]
-
Test Conditions:
-
Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.
-
A geometric series of at least five test concentrations is used.
-
A control group (without the test substance) is run concurrently.
-
-
Procedure:
-
At least seven fish are used for each test concentration and the control.[10]
-
The test substance is introduced into the test chambers.
-
Fish are not fed during the 96-hour exposure period.
-
-
Observation: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The cumulative percentage of mortality at each concentration is plotted against the concentration to determine the LC50 value and its 95% confidence limits, typically using probit analysis.[8]
Mandatory Visualization
Degradation Pathway of this compound
Caption: Degradation pathway of this compound to its major metabolites.
Auxin Signaling Pathway and MCPA's Mode of Action
References
- 1. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. umwelt-online.de [umwelt-online.de]
- 8. eurofins.com.au [eurofins.com.au]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
Assessing the Selectivity of MCPA-Isooctyl in Cereal Varieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of MCPA-isooctyl, a widely used phenoxy herbicide, across different cereal varieties. By summarizing key experimental findings and outlining standardized testing protocols, this document serves as a valuable resource for assessing crop safety and optimizing weed management strategies in wheat, barley, oats, and rye.
Executive Summary
This compound is a selective herbicide effective against broadleaf weeds in cereal crops. Its selectivity is attributed to its action as a synthetic auxin, which disrupts the growth processes in susceptible dicotyledonous weeds while generally being well-tolerated by monocotyledonous cereal crops.[1][2] However, the degree of tolerance can vary significantly among different cereal species and even between cultivars of the same species. Factors such as the crop's growth stage at the time of application and the application rate are critical in determining selectivity.[3] This guide synthesizes available quantitative data on the phytotoxicity and yield responses of various cereal varieties to MCPA formulations and provides detailed methodologies for conducting selectivity assessment trials.
Quantitative Data on Cereal Selectivity
The following tables summarize the available data on the tolerance of wheat, barley, and oat varieties to MCPA and its formulations. It is important to note that publicly available, direct comparative studies of this compound across a wide range of all four major cereal varieties are limited. Much of the available data pertains to MCPA amine or mixtures of MCPA with other active ingredients.
Table 1: Tolerance of Wheat Varieties to a Bromoxynil + MCPA Herbicide Mixture
| Wheat Variety | Yield as % of Untreated Control (Recommended Rate) | Yield as % of Untreated Control (2x Recommended Rate) |
| Bodallin | 100 | 98 |
| Brookton | 100 | 97 |
| Calingiri | 100 | 99 |
| Carnamah | 100 | 100 |
| Cunderdin | 100 | 99 |
| Eradu | 100 | 99 |
| Gamenya | 100 | 98 |
| Gutha | 100 | 99 |
| Halberd | 100 | 98 |
| Jacup | 100 | 99 |
| Kulin | 100 | 98 |
| Miling | 100 | 99 |
| Reeves | 100 | 99 |
| Tincurrin | 100 | 98 |
Data adapted from a 1984 study on cereal crop tolerance to herbicides. The study used a mixture of Bromoxynil and MCPA.
Table 2: Phytotoxicity of MCPA on Spring Wheat (Variety not specified)
| Parameter | % Reduction Compared to Control |
| Stem Height | 9% |
| Stem Dry Weight | 14% |
| Root Dry Weight | 17% |
Data from a study on the non-target effects of MCPA on spring wheat.
Table 3: Tolerance of Barley Varieties to MCPA Amine and MCPA Ester
| Barley Variety | Herbicide Formulation | Application Rate | Growth Stage | Yield Reduction (%) | Head Deformities (%) |
| Gairdner | MCPA amine | 0.5 L/ha | Z12-13 | >10 | 0 |
| Gairdner | MCPA amine | 1.25 L/ha | Z13-14 | >10 | Not specified |
| Gairdner | MCPA ester | 1.0 L/ha | Z13-14 | >10 (significant) | Not specified |
| Skiff | MCPA amine | 0.5 L/ha | Z12-13 | >10 | Not specified |
| Skiff | MCPA amine | 1.25 L/ha | Z13-14 | >10 | Not specified |
| Stirling | MCPA amine | 0.5 L/ha | Z13-14 | >10 | Not specified |
| Unicorn | MCPA amine | 0.5 L/ha | Z11-12 | >10 | Not specified |
| Harrington | MCPA ester | 1.0 L/ha | Z13-14 | >10 (significant) | Not specified |
Zadoks scale (Z) is used for crop growth stages. Data adapted from a study on the tolerance of barley to phenoxy herbicides.[3]
Table 4: Differential Response of Oat Varieties to MCPA Amine
| Oat Variety | Injury Rating (0-9 scale) | Yield ( kg/ha ) |
| Burnett | Not specified | Not specified |
| Chief | Not specified | Not specified |
| Clintford | Not specified | Not specified |
| Dal | Not specified | Not specified |
| Froker | Not specified | Not specified |
| Lang | Not specified | Not specified |
| Lodi | Not specified | Not specified |
| Moore | Not specified | Not specified |
| Noble | Not specified | Not specified |
| Otee | Not specified | Not specified |
| Stout | Not specified | Not specified |
A study on the differential responses of eleven oat varieties to MCPA amine was identified, however, the specific quantitative data for injury ratings and yield for each variety were not detailed in the available abstract. The study did note that oats are generally more tolerant to MCPA than to 2,4-D.[2]
Note on Rye: Extensive searches did not yield publicly available quantitative data on the tolerance of different rye (Secale cereale) varieties to this compound. Further research in this specific area is warranted.
Experimental Protocols
The following section outlines a standardized methodology for assessing the selectivity of herbicides like this compound in cereal varieties. This protocol is synthesized from various sources describing herbicide tolerance trials.
Experimental Design
-
Layout: A Randomized Complete Block Design (RCBD) is commonly employed to account for field variability. A split-plot arrangement can be used where cereal varieties are the main plots and herbicide treatments are the sub-plots.
-
Replicates: A minimum of three to four replicates for each treatment is essential for statistical validity.
-
Plot Size: Typical plot dimensions range from 1.5 to 2 meters in width and 5 to 10 meters in length to allow for accurate application and assessment while minimizing edge effects.
Treatments
-
Herbicide Rates: Evaluate at least two rates: the recommended label rate (1x) and a higher rate (e.g., 2x) to assess the margin of crop safety and simulate potential overlap during application.
-
Application Timing: Apply the herbicide at different and critical crop growth stages (e.g., early post-emergence, tillering) to determine the optimal window for safe application. The Zadoks scale is the standard for defining cereal growth stages.
-
Control: Include an untreated control for each variety to provide a baseline for comparison.
Data Collection and Assessment
-
Visual Phytotoxicity Ratings: Assess crop injury at regular intervals after application (e.g., 7, 14, and 28 days after treatment). A rating scale of 0 to 100% is commonly used, where 0% represents no visible injury and 100% represents complete crop death. Symptoms to note include stunting, chlorosis (yellowing), necrosis (tissue death), and morphological abnormalities.
-
Plant Height and Biomass: Measure the height and collect above-ground biomass (for dry weight determination) from a defined area within each plot at key growth stages.
-
Yield and Yield Components: At crop maturity, harvest the grain from a specified area within each plot to determine the final yield. Additionally, yield components such as the number of heads per unit area, the number of grains per head, and the thousand-grain weight can be measured to understand the nature of any yield impact.
Statistical Analysis
All collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., RCBD, split-plot). Mean separation tests (e.g., Tukey's HSD, LSD) should be used to determine significant differences between treatment means at a specified probability level (e.g., p < 0.05).
Visualizations
The following diagrams illustrate the mode of action of MCPA and a typical workflow for assessing herbicide selectivity.
Caption: Signaling pathway of MCPA as a synthetic auxin herbicide.
Caption: Workflow for assessing herbicide selectivity in cereals.
References
A Comparative Guide to Multi-Residue Pesticide Analysis in Olive Oil with a Focus on MCPA-Isooctyl
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of pesticide residues in complex matrices like olive oil is paramount. This guide provides a detailed comparison of two prominent multi-residue methods, offering insights into their performance, experimental protocols, and the specific considerations for including the herbicide MCPA-isooctyl.
Method 1: QuEChERS with EMR-Lipid Cleanup by GC-MS/MS and LC-MS/MS
This method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by a specialized cleanup step using Enhanced Matrix Removal—Lipid (EMR-Lipid) cartridges. This cleanup is particularly effective for fatty matrices like olive oil. Analysis is then performed by both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to cover a broad range of pesticide polarities and volatilities.
Experimental Protocol
A modified QuEChERS sample preparation method is employed to enhance the extraction recovery of highly lipophilic pesticides.[1]
-
Sample Preparation: Weigh 2.5 g of olive oil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 5 mL of a 20:80 ethyl acetate/acetonitrile (B52724) mixture to the tube.
-
Vortex for 15 minutes and then centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the supernatant to a separate 15 mL centrifuge tube.
-
Repeat the extraction step on the original sample with another 5 mL of the solvent mixture.
-
Combine the supernatants.[2]
-
-
Cleanup:
-
Add 2.5 mL of water to the combined supernatant and mix gently.
-
Transfer 5 mL of the supernatant to a Captiva EMR—Lipid 6 mL cartridge and allow it to elute by gravity.[2]
-
Add 1.25 mL of 80:20 acetonitrile/water to the cartridge for further elution.[2]
-
To the final eluent, add 3.5 g of anhydrous magnesium sulfate (B86663) to remove any remaining water.[2]
-
Vortex for 3 minutes and centrifuge at 5,000 rpm for 5 minutes.
-
-
Analysis: The final extract is then ready for analysis by GC-MS/MS and LC-MS/MS.[1][2]
Method Validation Data
The following table summarizes the performance of this method for a range of pesticides.
| Parameter | Performance |
| Linearity (R²) | >0.99 for over 96% of pesticides[2] |
| Recovery | 70-120% for the majority of pesticides[3] |
| Precision (RSD) | <20% for over 96% of pesticides[2] |
| LOQ | As low as 1 ng/g for some pesticides[4] |
| Matrix Effect | Significantly reduced due to efficient lipid removal (85% matrix removal)[2] |
Method 2: QuEChERS with Z-Sep+/PSA Cleanup by UHPLC-Orbitrap-MS
This alternative approach also employs the QuEChERS extraction but utilizes a different cleanup sorbent combination: Z-Sep+, a zirconia-based sorbent, and primary secondary amine (PSA). This combination is also effective in removing fats and other co-extractives. Analysis is performed using Ultra-High-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS), which provides high-resolution and accurate mass data.
Experimental Protocol
The initial extraction follows the original QuEChERS method.[5]
-
Sample Preparation: Weigh 3 g of olive oil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 7 mL of water and 10 mL of acetonitrile (with 1% acetic acid) and vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride and vortex for another minute.
-
Centrifuge at 4,000 rpm for 5 minutes.[5]
-
-
Cleanup (d-SPE):
-
To the supernatant, add a mixture of Z-Sep+, PSA, and magnesium sulfate.
-
Shake for 1 minute and centrifuge at 4,000 rpm for 5 minutes.[5]
-
-
Analysis: The final extract is filtered and analyzed by UHPLC-Orbitrap-MS.[5]
Method Validation Data
The performance of the QuEChERS with Z-Sep+/PSA cleanup is summarized below.
| Parameter | Performance |
| Linearity (R²) | ≥0.99 for all pesticides[3] |
| Recovery | 72-107% for 92% of analytes[5][6] |
| Precision (RSD) | <18%[5][6] |
| LOQ | 10 µg/kg for most pesticides[3] |
| Matrix Effect | Low signal suppression for 77% of analytes[5][6] |
Comparison of Cleanup Methods
| Feature | EMR-Lipid Cleanup | Z-Sep+/PSA Cleanup |
| Matrix Removal Efficiency | 85%[2] | 55% (compared to EMR-Lipid in the same study)[2] |
| Analyte Recovery | 70-120% for 95% of analytes[5][6] | 72-107% for 92% of analytes[5][6] |
| Matrix Effect | Low signal suppression for 85% of analytes[5][6] | Low signal suppression for 77% of analytes[5][6] |
| Overall Performance | Better clean-up capacity and validation parameters for more analytes.[5][6] | Good analytical performance, but slightly less effective at matrix removal.[5][6] |
Considerations for the Inclusion of this compound
Based on its properties and available data, the following can be expected:
-
Extraction: Due to its lipophilic nature, this compound is expected to be efficiently extracted from olive oil using the acetonitrile-based extraction of the QuEChERS method.
-
Cleanup: The EMR-Lipid cleanup is likely to be more suitable for this compound, as it is designed to remove lipids without significant loss of non-polar analytes. Z-Sep+ has been reported to sometimes retain non-polar pesticides.
-
Analysis: this compound is amenable to both GC-MS and LC-MS/MS analysis.[8] The choice of instrument will depend on the overall suite of pesticides being analyzed.
A study on the simultaneous determination of this compound and its metabolite MCPA in maize by UPLC-MS/MS reported the following validation data, which can serve as a benchmark.[9]
| Parameter | Performance for this compound (in maize) |
| Recovery | 82-107% |
| Precision (RSD) | 0.81-8.9% |
| LOD | 0.38-1.42 µg/kg |
| LOQ | 1.28-4.76 µg/kg |
Conclusion
Both the EMR-Lipid and Z-Sep+/PSA cleanup methods, when coupled with a QuEChERS extraction, provide robust and reliable results for the multi-residue analysis of pesticides in olive oil. The EMR-Lipid cleanup demonstrates superior performance in terms of matrix removal and overall analyte recovery, making it a preferable choice for complex, high-fat matrices. For the specific inclusion of the lipophilic pesticide this compound, the EMR-Lipid pathway is recommended to minimize analyte loss during the cleanup step. The final analytical determination by either GC-MS/MS or LC-MS/MS should be optimized based on the specific target analyte list.
Diagrams
Caption: Workflow for Multi-Residue Analysis in Olive Oil.
Caption: Decision Tree for Method Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study [ideas.repec.org]
- 7. This compound | Herbicide Ester for Research [benchchem.com]
- 8. Determination of this compound and fluroxypyr-methyl residues in winter wheat and soil [egh.net.cn]
- 9. Simultaneous determination of this compound and its metabolite MCPA in maize by ultra-performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
A Comparative Analysis of MCPA-isooctyl and 2,4-D Uptake and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uptake and translocation of two widely used phenoxy herbicides: MCPA-isooctyl and 2,4-D. Both herbicides are synthetic auxins that disrupt normal plant growth in susceptible broadleaf weeds.[1][2] Understanding the nuances of their absorption and movement within the plant is critical for optimizing their efficacy and developing new herbicidal formulations. This document synthesizes available experimental data and outlines the methodologies used to generate these findings.
Comparative Data Summary
| Characteristic | This compound | 2,4-D (General Formulations) | Key Considerations |
| Chemical Family | Phenoxy-carboxylic acid | Phenoxy-carboxylic acid | Both are synthetic auxins that mimic indole-3-acetic acid (IAA).[1][3] |
| Formulation Type | Ester (isooctyl ester) | Commonly available as amine salts or esters. | Ester formulations are more lipid-soluble, enhancing penetration of the waxy plant cuticle. |
| Primary Route of Uptake | Foliar (leaves) | Foliar (leaves), with some root uptake possible.[4] | Both are primarily post-emergence herbicides. |
| Mechanism of Foliar Absorption | Passive diffusion through the cuticle. | Passive diffusion through the cuticle. | The lipophilic nature of the isooctyl ester facilitates more efficient cuticular penetration compared to amine salts. |
| Translocation Pathway | Systemic; primarily via the phloem. | Systemic; primarily via the phloem.[1] | Both are transported with sugars from source (leaves) to sink tissues (growing points). |
| Primary Sites of Accumulation | Meristematic tissues (shoot tips, root tips), developing leaves, and fruits. | Meristematic tissues (shoot tips, root tips), developing leaves, and fruits.[1] | Accumulation at these sites leads to uncontrolled growth and eventual plant death. |
| Factors Affecting Translocation | Plant species, growth stage, environmental conditions (temperature, humidity). | Plant species, growth stage, environmental conditions. Resistance mechanisms in some weeds can reduce translocation.[5] | Herbicide resistance can involve impaired translocation out of the treated leaf.[5] |
| Metabolism in Plants | Can be metabolized by plants, potentially leading to detoxification. | Metabolized by plants; rapid metabolism is a mechanism of resistance in some species.[6] | The rate of metabolism versus translocation affects overall efficacy. |
Experimental Protocols
The study of herbicide uptake and translocation in plants predominantly relies on the use of radioisotope-labeled compounds. The following is a generalized methodology for such experiments.
Key Experiment: Measuring Foliar Uptake and Translocation using ¹⁴C-labeled Herbicides
Objective: To quantify the amount of herbicide absorbed by the leaves and its subsequent movement throughout the plant.
Materials:
-
¹⁴C-labeled this compound or 2,4-D
-
Micropipette
-
Solvent (e.g., acetone (B3395972) or methanol) for dissolving the herbicide
-
Surfactant (to aid in spreading on the leaf surface)
-
Test plants grown under controlled conditions
-
Liquid scintillation counter (LSC)
-
Biological oxidizer
-
Phosphor imager and imaging plates (for autoradiography)
Methodology:
-
Plant Preparation: Grow test plants to a specific growth stage (e.g., three-leaf stage) in a controlled environment.[5]
-
Herbicide Application:
-
Prepare a treatment solution of ¹⁴C-labeled herbicide in a suitable solvent with a surfactant.
-
Apply a known volume and radioactivity (e.g., ten 0.5 µl droplets) of the solution to a specific leaf of each plant.[5]
-
-
Harvesting:
-
Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours) to assess the time course of uptake and translocation.
-
-
Measuring Uptake (Absorption):
-
At each harvest, carefully excise the treated leaf.
-
Wash the leaf surface with a solvent (e.g., 10% methanol) to remove any unabsorbed herbicide.
-
Quantify the radioactivity in the leaf wash using a liquid scintillation counter.
-
The amount of absorbed herbicide is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.
-
-
Measuring Translocation:
-
Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Dry and combust each plant part in a biological oxidizer to capture the released ¹⁴CO₂.
-
Quantify the radioactivity in each part using a liquid scintillation counter.
-
Translocation is expressed as the percentage of absorbed radioactivity that has moved out of the treated leaf into other plant parts.
-
-
Visualization (Autoradiography):
-
Press the whole plant against a phosphor imaging plate for a set exposure time.
-
Scan the plate to create a visual representation of the distribution of the ¹⁴C-labeled herbicide throughout the plant.
-
Visualizations
Experimental Workflow
Caption: Workflow for Herbicide Uptake & Translocation Study.
Comparative Uptake and Translocation Pathway
Caption: Comparative Herbicide Pathways in a Plant.
References
- 1. pomais.com [pomais.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the responses of tillering to 2,4-D isooctyl ester in Setaria viridis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of MCPA-Isooctyl for Weed Management in Cereal Crops
A Comparative Guide for Researchers and Agricultural Professionals
MCPA-isooctyl, a selective phenoxy herbicide, has long been a tool in the agricultural sector for the post-emergence control of broadleaf weeds in cereal crops such as wheat, barley, and oats.[1][2][3] Its efficacy, coupled with its reputation for being a cost-effective solution, makes it a subject of continuous evaluation for researchers, scientists, and professionals in agricultural development.[2] This guide provides a comparative analysis of this compound's performance against common alternative herbicides, supported by available experimental data and detailed methodologies, to aid in assessing its overall cost-effectiveness.
Mode of Action: A Synthetic Auxin
This compound functions by mimicking the plant's natural growth hormone, auxin.[2] This disruption of hormonal balance leads to uncontrolled and abnormal growth in susceptible broadleaf weeds, ultimately resulting in their death while leaving cereal crops largely unharmed.[1][2] Visible effects on weeds, such as twisting and curling of leaves and stems, typically appear within 7 to 14 days of application.[3]
Performance and Efficacy: A Comparative Overview
The true measure of a herbicide's cost-effectiveness lies not only in its price but also in its performance in the field. This includes its ability to control key weed species and its impact on crop yield. While comprehensive, direct comparative studies of standalone this compound are limited, existing research, often featuring MCPA in tank mixes, provides valuable insights.
Key Considerations for Efficacy:
-
Weed Spectrum: this compound is effective against a wide range of broadleaf weeds, including common chickweed, lambsquarters, dandelion, and wild mustard.[3]
-
Application Timing: For optimal performance and crop safety, phenoxy herbicides like MCPA should be applied after the crop is well-tillered but before the boot stage.[4] Applying too early can hinder tillering, while late applications can lead to malformed heads and yield loss.[4][5]
-
Formulation: MCPA is available in amine and ester formulations. Ester formulations, like this compound, generally offer better weed control, particularly in cooler and drier conditions, but have a higher potential for vapor drift in warmer weather.[4]
Comparative Cost Analysis
A direct and universally applicable cost comparison of herbicides is challenging due to fluctuating market prices, regional variations, and differences in application rates. However, by examining available retail prices and recommended application rates, a general economic picture can be formed.
Table 1: Estimated Herbicide Cost Comparison for Broadleaf Weed Control in Cereals
| Herbicide | Active Ingredient | Typical Application Rate per Acre | Estimated Cost per Acre (USD) |
| This compound | This compound | 0.5 - 1 pint | Price not readily available |
| 2,4-D Amine | 2,4-D Dimethylamine Salt | 1 - 4 pints[6][7][8] | $4.25 - $17.00 |
| Dicamba | Dicamba | 2 - 4 ounces[9] | $1.47 - $2.94 |
| Bromoxynil | Bromoxynil | Varies by formulation | Price not readily available |
| Bromoxynil + MCPA | Bromoxynil + MCPA | 500 ml[10] | ~$4.57 (converted from PKR) |
Note: Prices are estimates based on available online retail information and are subject to change. Application rates can vary based on weed pressure and label recommendations. The cost for this compound and standalone Bromoxynil was not consistently available in a comparable format.
One study comparing herbicide prices in the United States and Canada found the cost per acre for MCPA to be slightly lower than 2,4-D in the U.S. at that time.
Experimental Protocols for Efficacy Evaluation
To ensure objective and reliable comparisons of herbicide performance, standardized experimental protocols are crucial. Below is a generalized methodology for conducting field trials to evaluate the efficacy of herbicides like this compound.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications per treatment.
-
Plot Size: Sufficiently large to minimize edge effects and allow for accurate yield assessment (e.g., 5 meters x 1.8 meters).[11]
-
Treatments: Include an untreated control (weedy check), this compound at various rates, and the alternative herbicides (e.g., 2,4-D, dicamba, bromoxynil) at their recommended rates.
-
Crop and Seeding: Use a certified wheat variety suitable for the region, sown at a standard seeding rate.
Application:
-
Timing: Apply herbicides at the recommended crop and weed growth stage (e.g., wheat at the 5-6 leaf stage).[11]
-
Equipment: Use a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform application.[11]
Data Collection:
-
Weed Density and Biomass: Conduct weed counts and/or collect above-ground weed biomass from designated quadrats within each plot before and after herbicide application.
-
Weed Control Efficacy (%): Calculate based on the reduction in weed density or biomass in treated plots compared to the untreated control.
-
Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, discoloration) at regular intervals after application.
-
Yield Components: At crop maturity, measure parameters such as the number of productive tillers per square meter, grains per spike, and 1000-grain weight.[11][12]
-
Grain Yield: Harvest the grain from a central area of each plot and adjust for moisture content to determine yield in kilograms per hectare.[11][13]
Statistical Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.
-
Use a mean separation test (e.g., Fisher's Least Significant Difference) to compare the performance of different herbicide treatments.[12]
Visualizing Experimental and Logical Workflows
To better understand the processes involved in evaluating herbicide cost-effectiveness, the following diagrams illustrate a typical experimental workflow and the logical framework for making a treatment decision based on the economic threshold.
Conclusion
This compound remains a relevant and often cost-effective option for managing broadleaf weeds in cereal crops. Its efficacy against a wide spectrum of weeds, when applied at the correct timing and formulation, contributes to protecting crop yields. A thorough cost-effectiveness evaluation, however, must extend beyond the initial purchase price to include performance data from well-designed field trials. By employing rigorous experimental protocols and considering economic thresholds, researchers and agricultural professionals can make informed decisions about the most suitable and economical weed management strategies for their specific conditions. Further independent, direct comparative studies of standalone this compound against its primary alternatives would be invaluable in providing a more precise and up-to-date assessment of its cost-effectiveness in modern agriculture.
References
- 1. MCPA Isooctyl 85% Product Variants and Their Applications in Agriculture [cnagrochem.com]
- 2. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 3. MCPA - isooctyl 85% EC: High - Performance Selective Herbicide [smagrichem.com]
- 4. Controlling Weeds in Late Emerging and Thin Stands of Winter Wheat | CropWatch | Nebraska [cropwatch.unl.edu]
- 5. farmtrials.com.au [farmtrials.com.au]
- 6. nurturepet.com [nurturepet.com]
- 7. pittsborofeed.com [pittsborofeed.com]
- 8. riversidefeed.com [riversidefeed.com]
- 9. keystonepestsolutions.com [keystonepestsolutions.com]
- 10. kissancares.com [kissancares.com]
- 11. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat [scirp.org]
- 12. researcherslinks.com [researcherslinks.com]
- 13. researchgate.net [researchgate.net]
Comparison of analytical performance between GC-MS and LC-MS/MS for MCPA-isooctyl
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the herbicide MCPA-isooctyl.
In the realm of pesticide residue analysis, the choice of analytical instrumentation is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of two powerful techniques, GC-MS and LC-MS/MS, for the determination of this compound, a widely used phenoxy herbicide. This objective comparison, supported by experimental data, will assist researchers in selecting the most suitable method for their specific analytical needs.
Executive Summary
Both GC-MS and LC-MS/MS are capable of quantifying this compound, however, they exhibit distinct advantages and disadvantages in terms of sensitivity, sample preparation, and throughput. LC-MS/MS generally demonstrates superior sensitivity with lower limits of detection and quantification.[1] Conversely, GC-MS offers a robust and often more cost-effective solution, though it may require derivatization for optimal performance with some phenoxy herbicides. The selection between the two techniques will ultimately depend on the specific requirements of the study, including the matrix complexity, the required level of sensitivity, and laboratory resources.
Quantitative Performance Comparison
The following table summarizes the key analytical performance parameters for GC-MS and LC-MS/MS in the analysis of this compound, based on published experimental data. It is important to note that the data presented is derived from different studies and matrices, which may influence the results.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Higher (typically in the low µg/kg range) | Lower (as low as 0.38 µg/kg)[1] |
| Limit of Quantification (LOQ) | 0.05 mg/kg (50 µg/kg) | 1.28 - 4.76 µg/kg[1] |
| Recovery | 77.0% - 112.0% | 82% - 107%[1] |
| Precision (RSD) | 1.1% - 9.9% | 0.81% - 8.9%[1] |
| Linearity | Good within the tested range | Good within the tested range[1] |
| Matrix Effects | Can be significant, often requiring matrix-matched standards | Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards |
| Sample Throughput | Generally lower due to longer run times and potential derivatization steps | Generally higher due to faster analysis times and direct injection capabilities |
Experimental Protocols
LC-MS/MS Method for this compound in Maize
This method outlines the simultaneous determination of this compound and its metabolite MCPA in a maize matrix.[1]
1. Sample Preparation:
-
Maize samples (fresh maize, maize kernel, and maize stover) are acidified with hydrochloric acid.
-
Extraction is performed with acetonitrile.
-
The extract is cleaned up using an NH2 solid-phase extraction (SPE) column.
2. UPLC-MS/MS Analysis:
-
Analysis is conducted using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Detection is performed in multiple reaction monitoring (MRM) mode.
-
Quantification is achieved using an external standard method.
GC-MS Method for this compound in Winter Wheat and Soil
This method describes the analysis of this compound residues in winter wheat and soil matrices.[2]
1. Sample Preparation:
-
Samples (wheat grain, plant, and soil) are extracted with acetonitrile.
-
The supernatant is purified by dispersive solid-phase extraction (dSPE).
-
The purified extract is passed through a membrane filter.
2. GC-MS Analysis:
-
Analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Quantification is carried out using an external standard method.
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the key comparison points, the following diagrams were generated using the Graphviz DOT language.
Discussion
The choice between GC-MS and LC-MS/MS for the analysis of this compound is a nuanced one, with the "better" technique being context-dependent.
LC-MS/MS stands out for its exceptional sensitivity, as evidenced by the significantly lower limits of detection and quantification reported in the literature.[1] This makes it the preferred method for studies requiring trace-level detection, such as in food safety and environmental monitoring where stringent regulatory limits are in place. The ability to directly analyze the sample extract without the need for derivatization streamlines the workflow and increases sample throughput, a critical factor in high-volume laboratories.
GC-MS , on the other hand, is a well-established and robust technique that is widely available in many analytical laboratories. While the sensitivity may be lower than that of LC-MS/MS, it is often sufficient for many applications. The primary drawback for the analysis of some phenoxy acid herbicides is the potential need for a derivatization step to improve the volatility and chromatographic behavior of the analyte. However, for the ester form, this compound, direct analysis by GC-MS is feasible, as demonstrated in the cited literature.[2]
Sample Preparation Considerations: The sample preparation for both techniques is broadly similar, typically involving a solvent extraction followed by a cleanup step to remove matrix interferences. The choice of extraction solvent and cleanup sorbent will depend on the specific matrix being analyzed.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for MCPA-Isooctyl Determination in Drinking Water
This guide provides a detailed comparison of two primary analytical methodologies for the quantification of MCPA-isooctyl, a common phenoxy acid herbicide, in drinking water: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering insights into the performance, protocols, and underlying principles of each technique.
This compound is the isooctyl ester of 2-methyl-4-chlorophenoxyacetic acid (MCPA). Analytical approaches for its determination in water often involve the hydrolysis of the ester to the parent MCPA acid, followed by analysis. However, some methods may allow for the direct analysis of the ester. This guide considers the overall analytical strategy for related compounds.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance parameters of GC-MS and LC-MS/MS for the analysis of MCPA and related phenoxy acid herbicides in water.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Method Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds in liquid phase followed by highly selective and sensitive mass-based detection. |
| Sample Preparation | Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2] | Can range from simple filtration and direct injection to SPE for pre-concentration.[3][4][5] |
| Derivatization | Generally required to convert the polar acid form of MCPA into a more volatile ester (e.g., methyl ester) for gas phase analysis.[1][6] | Not typically required, allowing for the direct analysis of the parent acid.[3] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/L for several acid herbicides.[1] A validated method for MCPA reported an LOQ of 1.0 ng/mL (1 µg/L).[7] | As low as 10 ng/L for a range of pesticides.[5] Methods for phenoxy acids show linearity down to 5 ng/L.[8] |
| Accuracy/Recovery | Average recoveries for phenoxy acid herbicides are typically high, around 90-98%.[6] | Accuracy for acidic herbicides is reported to be within the range of 88% to 120%.[3] |
| Precision (RSD%) | Data not explicitly detailed in the provided search results, but generally expected to be within acceptable limits for validated methods. | Good repeatability with RSDs ≤7% at 0.1 µg/L and ≤20% at 0.02 µg/L.[3] |
| Analysis Time | Longer due to extensive sample preparation, including the derivatization step. | Faster due to simpler sample preparation and direct injection capabilities.[8] |
| Selectivity & Confirmation | Good, with mass spectrometry providing definitive identification.[1] | Excellent, with MS/MS providing a high degree of certainty in compound identification, even in complex matrices.[3] |
Experimental Protocols
GC-MS Method for MCPA Determination
This protocol is a generalized procedure based on established methods for phenoxy acid herbicides.[1][7][9] It often involves the conversion of this compound to a methyl ester of MCPA for analysis.[10]
a) Sample Preparation and Extraction:
-
Collect a 1-liter water sample in a clean glass container.
-
Acidify the sample to a pH of less than 2 with sulfuric or hydrochloric acid to ensure the herbicide is in its acid form.
-
Transfer the sample to a separatory funnel and perform a liquid-liquid extraction by shaking with three successive portions of 60 mL of methylene (B1212753) chloride.
-
Combine the methylene chloride extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a volume of 5-10 mL using a rotary evaporator or a gentle stream of nitrogen.
b) Derivatization (Esterification):
-
Add 5 mL of methanol (B129727) and a drop of 1:1 HCl to the concentrated extract.[1]
-
Swirl the solution for 1 minute.
-
Further evaporate the solvent to a final volume of 1-2 mL to facilitate the conversion of the acid herbicide to its methyl ester.[1]
-
The final volume of the extract is then precisely measured before injection into the GC-MS.
c) Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., Rtx™-5).[2]
-
Injector: Splitless mode with an injector temperature of 250°C.[2]
-
Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 300°C and holding for 4 minutes.[2]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the target analytes or in selected ion monitoring (SIM) mode for higher sensitivity.
LC-MS/MS Method for MCPA Determination
This protocol is a generalized procedure based on modern methods that often require minimal sample preparation.[3][4][8]
a) Sample Preparation:
-
Collect a water sample (e.g., 10 mL) in a clean container.
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.2 µm PVDF syringe filter.[3][4]
-
Transfer a 1.5 mL aliquot to a deactivated glass vial.
-
Acidify the sample with a small amount of formic acid (e.g., 30 µL of 5% formic acid) prior to analysis.[3][4]
b) Instrumental Analysis:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system (HPLC or UPLC).
-
Column: A reverse-phase C18 column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm).[8]
-
Mobile Phase: A gradient elution using water and acetonitrile (B52724) or methanol, both containing a small percentage of an acid like formic acid.
-
Tandem Mass Spectrometer: Equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for acidic herbicides.[8] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[8]
Visualizations
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. lcms.cz [lcms.cz]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Proper Disposal of MCPA-isooctyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of MCPA-isooctyl, a phenoxy herbicide. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.[1] Always wear chemical-resistant gloves, protective clothing, and eye protection.[2] If there is a risk of inhalation, use a MSHA/NIOSH-approved respirator.[3] Work in a well-ventilated area, and have an eyewash station and safety shower readily accessible.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on whether you are disposing of the unused product, empty containers, or cleaning up a spill.
1. Disposal of Unused or Unwanted this compound:
Pesticide wastes are considered toxic, and improper disposal is a violation of federal law.[4] Unused this compound should be disposed of as hazardous waste.
-
Do Not Dispose in Regular Trash or Drains: Never pour this compound down the sink, toilet, or any drain.[5] This can contaminate water supplies as many wastewater treatment facilities are not equipped to remove such chemicals.[5]
-
Consult Local Authorities: Contact your state pesticide or environmental control agency, or the hazardous waste representative at the nearest EPA regional office for guidance.[4] Your local solid waste management authority can provide information on household hazardous waste collection programs.[5]
-
Professional Disposal: The recommended procedure for highly hazardous pesticides is to place them in the hands of a professional disposal service.[6] This may involve turning it into a collection center or returning it to the supplier.[6] One method of professional disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air scrubber.[7]
2. Disposal of Empty Containers:
Empty containers must be properly rinsed to remove all residues before disposal. Never reuse pesticide containers for any other purpose.[8][9]
-
Triple Rinsing: The standard procedure is to triple rinse the container.[4][8] To do this, fill the container about one-quarter full with water, cap it, and shake for 10 seconds.[4] The rinsate should be poured into the application equipment or a mix tank for later use according to the product label.[4] Repeat this procedure two more times.[4]
-
Pressure Rinsing: An alternative to triple rinsing is pressure rinsing.[4]
-
Rendering Unusable: After rinsing, make the container unsuitable for further use by puncturing it.[8][10]
-
Recycling or Disposal: Check with your local recycling facility to see if they accept clean, empty plastic pesticide containers.[10] If not, dispose of the container in accordance with provincial or local requirements.[8] Some manufacturers or distributors may have take-back programs or collection sites.[8]
3. Spill Cleanup and Disposal:
In the event of a spill, immediate action is required to contain and clean up the material to prevent environmental contamination and exposure.
-
Contain the Spill: Do not release the spilled material into sewers or waterways.[3] Dike large spills with an absorbent or impervious material like clay or sand.[1]
-
Absorb the Liquid: Cover the spill with an inert absorbent material such as clay, sand, or vermiculite.[1][3]
-
Collect the Waste: Scoop or sweep up the absorbed material and place it in a suitable, closed container for disposal.[1][7]
-
Decontaminate the Area: Wash the spill area with a strong detergent and water, and absorb the cleaning runoff with more absorbent material.[8]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent materials and soiled PPE, should be disposed of as hazardous waste according to local, state, and federal regulations.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA PEL (acid form) | 5 mg/m³ | [3] |
| Acute Oral Toxicity (LD50) | > 300 mg/kg | [11] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg | [11] |
| Acute Inhalation Toxicity (LC50) | > 5 mg/L | [11] |
| UN Number (for transport) | 3077 | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of different types of this compound waste.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. agro.crs [agro.crs]
- 3. cdms.telusagcg.com [cdms.telusagcg.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. earth911.com [earth911.com]
- 11. orionagriscience.co.nz [orionagriscience.co.nz]
Essential Safety and Logistical Information for Handling MCPA-isooctyl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as MCPA-isooctyl. This herbicide, while valuable in agricultural and research applications, necessitates strict adherence to safety protocols to mitigate potential health risks. This guide provides comprehensive, step-by-step procedures for personal protective equipment (PPE), handling, and disposal to ensure the well-being of laboratory personnel and environmental integrity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets and handling guidelines.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes | Safety goggles or a face shield | Should be worn at all times to protect against splashes.[1][2] |
| Skin | Chemical-resistant gloves | Nitrile or PVC gloves are recommended.[1][3] Avoid leather, paper, or fabric gloves.[4] For extensive handling, consider gauntlet-style gloves that extend up the forearm.[4] |
| Coveralls | Wear long-sleeved shirts and long pants, or coveralls. For tasks with a high risk of splashing, chemical-resistant aprons or waterproof coveralls should be used.[3][5][6] | |
| Footwear | Chemical-resistant boots should be worn.[2][4] Pants should be worn over the top of boots to prevent chemicals from entering.[4] | |
| Respiratory | Respirator | Generally not required in well-ventilated areas.[6] If ventilation is inadequate or if mists are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][8] |
Experimental Protocol: Safe Handling of this compound
Adherence to a standardized protocol for handling this compound is critical for laboratory safety.
1. Preparation:
- Ensure the work area is well-ventilated.[1][9]
- Have an emergency eyewash station and safety shower readily accessible.[10]
- Verify that all necessary PPE is available and in good condition.[11]
- Review the Safety Data Sheet (SDS) for this compound before beginning work.[4]
2. Handling:
- Wear the appropriate PPE as detailed in the table above.
- Avoid contact with skin, eyes, and clothing.[7]
- Do not eat, drink, or smoke in the handling area.[1]
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep the container tightly closed when not in use.[7]
3. Post-Handling:
- Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][8]
- Remove contaminated clothing immediately and wash it separately from other laundry before reuse.[2][4][11] Inform the laundry of the nature of the contamination.[1]
- Clean all equipment used in the procedure.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product: Dispose of unused this compound as hazardous waste in accordance with federal, state, and local regulations.[2][12] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Empty Containers: Triple rinse or use an equivalent method to clean empty containers.[2][5] The rinsate should be collected and disposed of as hazardous waste.[12] After cleaning, containers may be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill as approved by regulations.[6]
-
Contaminated Materials: Absorbent materials and other items contaminated with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.[13][14]
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is necessary to contain the substance and protect personnel.
Workflow for Handling an this compound Spill
Caption: Workflow for a safe and effective response to an this compound spill.
Hazard Mitigation Strategy
A proactive approach to safety involves a clear understanding of the relationship between hazard identification, risk assessment, and the selection of appropriate controls, including PPE.
Logical Relationship for PPE Selection
Caption: The hierarchy of controls for mitigating risks associated with this compound.
References
- 1. imtrade.com.au [imtrade.com.au]
- 2. cdms.telusagcg.com [cdms.telusagcg.com]
- 3. Pesticide use and personal protective equipment [health.vic.gov.au]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. home.agrian.com [home.agrian.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. wholesaleseeds.co.nz [wholesaleseeds.co.nz]
- 9. genfarm.com.au [genfarm.com.au]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. hgic.clemson.edu [hgic.clemson.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
